molecular formula C11H12BrClN2O2 B599422 5-broMo-L-tryptophan hydrochloride CAS No. 139684-34-7

5-broMo-L-tryptophan hydrochloride

Cat. No.: B599422
CAS No.: 139684-34-7
M. Wt: 319.583
InChI Key: ZBFIOPVOPIGJEP-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-L-tryptophan hydrochloride is a halogenated amino acid derivative that serves as a critical tool in biochemical and parasitological research. This compound is of significant interest in the study of essential metabolic pathways in protozoan parasites. Research indicates that halogenated tryptophan analogues, such as this one, exhibit potent trypanocidal activity by disrupting aromatic amino acid transamination processes in Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (HAT) . The compound's mechanism of action is rooted in its ability to interfere with the parasite's transamination of tryptophan, a metabolic function that is vital for parasite survival and virulence . The anti-parasitic activity of such analogues can be reversed by the addition of excess natural tryptophan, confirming their direct and competitive involvement in tryptophan metabolism . This makes 5-Bromo-L-tryptophan a valuable compound for investigating the functional significance of these pathways and for exploring new chemotherapeutic strategies. Furthermore, in the field of synthetic biology and bioproduction, 5-Bromo-L-tryptophan can be synthesized fermentatively. The β-subunit of tryptophan synthase (TrpB) can catalyze the condensation of L-serine with indole derivatives, such as 5-bromoindole, to produce this and other halogenated tryptophan analogues . This provides a sustainable enzymatic route for producing novel amino acid derivatives for pharmaceutical and agrochemical applications . Researchers utilize this compound exclusively for laboratory research. All applications are strictly for scientific investigation.

Properties

CAS No.

139684-34-7

Molecular Formula

C11H12BrClN2O2

Molecular Weight

319.583

IUPAC Name

(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H11BrN2O2.ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;/h1-2,4-5,9,14H,3,13H2,(H,15,16);1H/t9-;/m0./s1

InChI Key

ZBFIOPVOPIGJEP-FVGYRXGTSA-N

SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-Bromo-L-Tryptophan Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Physicochemical Profiling & Bio-Orthogonal Utility

Executive Summary

5-Bromo-L-tryptophan hydrochloride (5-Br-Trp HCl) is a halogenated derivative of the canonical amino acid L-tryptophan. Beyond its structural role, it serves as a pivotal tool in protein engineering and structural biology. Its utility is derived from two distinct properties: spectroscopic uniqueness (fluorescence quenching via the heavy-atom effect) and synthetic reactivity (serving as an aryl halide handle for palladium-catalyzed cross-coupling). This guide details its properties, handling, and application in genetic code expansion and chemoselective bioconjugation.

Part 1: Physicochemical Profile

The hydrochloride salt form (HCl) is preferred in biological applications over the zwitterionic free base due to enhanced aqueous solubility and stability during storage.

1.1 Core Specifications
PropertySpecificationNotes
IUPAC Name (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid hydrochloride
CAS (Free Base) 25197-99-3HCl salt is often prepared in situ or custom synthesized.[1][2]
Molecular Weight 319.58 g/mol (HCl salt)Free base MW: 283.12 g/mol .
Solubility (Water) ~50 mg/mLSignificantly higher than free base. Acidic pH aids dissolution.
pKa Values

-COOH: ~2.4 |

-NH

: ~9.3
Indole NH is effectively non-acidic in aqueous range (pKa > 16).
Appearance Off-white to pale beige crystalline solidSensitive to light (photo-oxidation).
1.2 Structural & Electronic Properties

The introduction of the bromine atom at the C5 position of the indole ring induces significant electronic perturbations compared to native Tryptophan.

  • Steric Bulk: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than the Hydrogen (1.20 Å) it replaces, yet 5-Br-Trp remains isosteric enough to be accepted by many native enzymes and engineered synthetases.

  • Lipophilicity: 5-Br-Trp is more hydrophobic than Trp, affecting protein folding stability if placed in solvent-exposed regions.

Part 2: Spectroscopic Characteristics (The Heavy Atom Effect)

For researchers using intrinsic protein fluorescence, 5-Br-Trp is a powerful probe. Unlike Tryptophan, which is the dominant fluorophore in proteins, 5-Br-Trp exhibits fluorescence quenching .

2.1 Mechanism of Quenching

The presence of the heavy bromine atom facilitates Intersystem Crossing (ISC) .

  • Excitation: Electron promotes from Ground State (

    
    ) to Singlet Excited State (
    
    
    
    ).
  • Spin-Orbit Coupling: The high nuclear charge of Bromine increases spin-orbit coupling, mixing singlet and triplet states.

  • Quenching: The excited electron transitions rapidly from

    
     to the Triplet State (
    
    
    
    ) rather than relaxing via fluorescence (
    
    
    ).
  • Result: Drastic reduction in quantum yield (

    
    ) compared to Trp, but appearance of phosphorescence  at cryogenic temperatures (77K).
    

Experimental Implication: If a specific Trp residue in a protein is replaced by 5-Br-Trp, the fluorescence contribution of that specific site is effectively "silenced," allowing researchers to resolve the fluorescence of remaining Trp residues.

Part 3: Visualizing the Workflow

The following diagram illustrates the dual utility of 5-Br-Trp in genetic code expansion and subsequent chemical modification.

G Start Host Cell (E. coli / Mammalian) Translation Ribosomal Translation (UAG Stop Codon Suppression) Start->Translation Expression Plasmid Orthogonal Plasmid (Mutant TrpRS / tRNATrp) Plasmid->Translation Provides Machinery Input Input: 5-Br-Trp HCl Input->Translation Substrate Protein Protein-5-Br-Trp (Halogenated Scaffold) Translation->Protein Incorporation Coupling Suzuki-Miyaura Coupling Protein->Coupling Pd Catalyst + Boronic Acid Final Functionalized Protein (Fluorophore/Drug Conjugate) Coupling->Final C-C Bond Formation

Figure 1: Workflow for the genetic incorporation of 5-Br-Trp and subsequent bio-orthogonal derivation.

Part 4: Applications & Protocols
4.1 Protocol A: Genetic Incorporation (Orthogonal Translation)

To incorporate 5-Br-Trp into a protein at a specific site, the host organism's native translation machinery must be bypassed using an Orthogonal Translation System (OTS).

Reagents:

  • Host: E. coli auxotrophic for Tryptophan (optional but improves yield) or standard BL21(DE3).

  • Plasmid: pEVOL or pUltra system encoding an evolved TrpRS/tRNA pair (often derived from S. cerevisiae or M. jannaschii) specific for 5-Br-Trp.

  • Media: M9 Minimal Media (to control Trp levels).

Step-by-Step:

  • Transformation: Co-transform host cells with the Expression Plasmid (Gene of Interest with TAG stop codon) and the Orthogonal Plasmid (Synthetase/tRNA).

  • Induction Prep: Grow cells in M9 media with antibiotics at 37°C until OD

    
     reaches 0.5.
    
  • Substrate Addition: Add 5-Br-Trp HCl to a final concentration of 1–2 mM .

    • Note: Dissolve 5-Br-Trp HCl in a small volume of 0.1 M NaOH or water before adding to media to prevent precipitation.

  • Induction: Induce protein expression (e.g., IPTG 1 mM) and lower temperature to 25°C or 30°C to assist folding.

  • Harvest: After 12–16 hours, harvest cells. The resulting protein will contain 5-Br-Trp at the TAG codon site.

4.2 Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Once incorporated, the aryl bromide serves as an electrophile for reacting with boronic acids. This reaction forms a carbon-carbon bond under aqueous conditions.

Reaction Scheme:



Critical Parameters:

  • Catalyst: Water-soluble Palladium sources are required. Na

    
    PdCl
    
    
    
    combined with a sulfonated ligand like sSPhos or TPPTS is standard.
  • Temperature: 37°C (Protein friendly).

  • pH: 7.5 – 8.5 (Slightly basic to activate the boronic acid).

Methodology:

  • Buffer Exchange: Ensure the protein is in a non-nucleophilic buffer (Phosphate or HEPES, pH 8.0). Avoid Tris or DTT (they coordinate Pd).

  • Catalyst Prep: Pre-mix Na

    
    PdCl
    
    
    
    (1 mM) and sSPhos (2 mM) in water. Let stand for 15 mins to form the active complex.
  • Reaction Assembly:

    • Protein: 50–100

      
      M
      
    • Aryl Boronic Acid (Label): 1–2 mM (20-50 equiv)

    • Pd-Catalyst Complex: 500

      
      M (5-10 equiv)
      
  • Incubation: React at 37°C for 2–4 hours with gentle agitation.

  • Quenching: Remove excess reagents via Desalting Column (PD-10) or Dialysis.

Part 5: Safety & Handling
  • Hazard Classification: 5-Br-Trp is an Irritant (H315, H319, H335).[3]

  • Storage: Store at -20°C. Protect from light. The HCl salt is hygroscopic; keep desiccated.

  • Disposal: As a halogenated organic compound, it must be disposed of in dedicated halogenated waste streams, not general organic waste.

Part 6: References
  • Genetic Code Expansion Overview:

    • Wang, L., & Schultz, P. G. (2004). Expanding the genetic code.[4][5][6][7] Angewandte Chemie International Edition, 44(1), 34-66. Link

  • Fluorescence Properties (Heavy Atom Effect):

    • Ross, J. B. A., et al. (1997). Spectral properties of the physicochemical variants of tryptophan. Methods in Enzymology, 278, 151-190. Link

  • Suzuki-Miyaura Coupling on Proteins:

    • Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740. Link

  • Orthogonal Pair Engineering (TrpRS):

    • Zhang, H., et al. (2004). The selective incorporation of alkenes into proteins in Escherichia coli. Angewandte Chemie, 116(25), 3386-3390. Link

  • Safety Data:

    • PubChem. (2025).[3] Compound Summary for CID 96735, 5-Bromotryptophan.[1][3] Link

Sources

5-bromo-L-tryptophan hydrochloride chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthetic pathways, and experimental protocols for 5-bromo-L-tryptophan hydrochloride . It is designed for researchers requiring high-fidelity data for drug development and chemical biology applications.

Chemical Structure, Synthesis, and Application Protocols

Chemical Architecture & Properties

5-bromo-L-tryptophan (5-Br-Trp) is a non-canonical amino acid and a halogenated derivative of L-tryptophan.[1] Its significance lies in the heavy atom modification at the C5 position of the indole ring, which alters electronic properties (


, lipophilicity) and allows for downstream transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura).
Structural Specifications
FeatureSpecification
IUPAC Name (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid hydrochloride
CAS (Free Base) 25197-99-3 (L-isomer); 6548-09-0 (DL-isomer)
Molecular Formula

Molecular Weight 283.12 g/mol (Free Base) / ~319.58 g/mol (HCl Salt)
Chirality L-configuration (S-enantiomer)
Appearance Off-white to beige crystalline powder
Solubility Soluble in acidic water, DMSO, Methanol; sparingly soluble in neutral water.[2][3][4][5][6]
Stability Sensitive to light and oxidation. Store at -20°C under inert atmosphere (Ar/N2).
Electronic & Steric Impact

The introduction of bromine at the C5 position exerts a negative inductive effect (-I) , lowering the electron density of the indole ring compared to native tryptophan. This modification:

  • Increases Lipophilicity: Enhances membrane permeability in peptide mimetics.

  • Modulates Fluorescence: Quenches the intrinsic fluorescence of the tryptophan indole, serving as a useful probe in protein folding studies.

  • Provides a Reactive Handle: The C-Br bond is a prime site for palladium-catalyzed functionalization.

Critical Synthesis Pathways

Synthesis of 5-Br-Trp is challenging due to the lability of the indole ring toward oxidation. Two primary strategies exist: Regioselective Enzymatic Halogenation (Modern/Green) and Asymmetric De Novo Synthesis (Classical Organic).

Pathway A: Chemo-Enzymatic Halogenation (The "RebH" Standard)

Direct chemical bromination of L-tryptophan (e.g., using NBS) often yields a mixture of 2-, 5-, and 7-bromo isomers and oxidative byproducts. The industry standard has shifted to Flavin-Dependent Halogenases (FDHs) , specifically RebH (from Lechevalieria aerocolonigenes), which guarantees regioselectivity.

Mechanism: RebH utilizes


 (regenerated by a partner reductase, RebF) to generate an electrophilic haloamine species (likely 

) that transfers "Br+" to the C5/C7 position of the indole.

EnzymaticSynthesis cluster_cofactor Cofactor Regeneration Trp L-Tryptophan RebH RebH (Halogenase) Trp->RebH Prod 7-Br-Trp / 5-Br-Trp (Regioselective) RebH->Prod Regioselective Bromination FAD FAD RebH->FAD RebF RebF (Reductase) FADH2 FADH2 RebF->FADH2 NAD NAD+ RebF->NAD NaBr NaBr (Br Source) NaBr->RebH FAD->RebF FADH2->RebH NADH NADH NADH->RebF

Caption: Enzymatic cycle coupling RebH halogenase with RebF reductase for regioselective bromination.

Pathway B: Asymmetric De Novo Synthesis (Schöllkopf Method)

For laboratories lacking biocatalysis infrastructure, the Schöllkopf Bis-Lactim Ether method provides a purely chemical route with high enantiomeric excess (>95% ee). This involves constructing the amino acid backbone on a chiral auxiliary.[7]

Core Steps:

  • Auxiliary Formation: Condensation of Glycine and L-Valine to form a diketopiperazine, followed by methylation to the bis-lactim ether.[7]

  • Metallation: Lithiation with

    
    -BuLi generates a nucleophilic anion.
    
  • Alkylation: Reaction with 5-bromo-3-(chloromethyl)indole (electrophile).

  • Hydrolysis: Acidic hydrolysis releases the chiral auxiliary (L-Val-OMe) and the target 5-bromo-L-tryptophan.

Detailed Experimental Protocol

Method: Enzymatic Synthesis using RebH (Adapted for Bench Scale) Objective: Preparation of 100 mg of 5-bromo-L-tryptophan.

Reagents & Buffer Preparation[4]
  • Substrate: L-Tryptophan (10 mM final conc.)

  • Enzymes: Purified RebH (5 µM) and RebF (15 µM) [or E. coli lysate expressing both].

  • Halide Source: NaBr (100 mM).

  • Cofactor Regeneration: Glucose (20 mM) and Glucose Dehydrogenase (GDH) +

    
     (0.5 mM).
    
  • Buffer: 50 mM Phosphate Buffer (KPi), pH 7.4.

Step-by-Step Workflow
  • Reaction Assembly: In a 50 mL Erlenmeyer flask, combine 20 mL KPi buffer, NaBr (206 mg), and L-Tryptophan (41 mg). Stir until dissolved.

  • Cofactor Addition: Add

    
     (6.6 mg), Glucose (72 mg), and GDH (10 U).
    
  • Initiation: Add the RebH/RebF enzyme mix. Incubate at 25°C with gentle shaking (150 rpm) for 16–24 hours. Note: Open air is sufficient for

    
     supply; do not seal tightly.
    
  • Quenching & Extraction: Acidify to pH 2.0 using 1M HCl. Extract 3x with Ethyl Acetate. Correction: Tryptophan is zwitterionic.[8] For better recovery, use Solid Phase Extraction (SPE) with a C18 cartridge if ethyl acetate extraction is poor.

  • Salt Formation (Hydrochloride): Dissolve the crude free base in minimal dry methanol. Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C. Precipitate by adding cold Diethyl Ether. Filter the white solid under

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).

Analytical Characterization (QC)

To validate the synthesis, compare against these standards:

MethodExpected Signal

NMR
(400 MHz,

)

7.78 (d, J=2.0 Hz, 1H, H-4), 7.42 (d, J=8.6 Hz, 1H, H-7), 7.31 (dd, J=8.6, 2.0 Hz, 1H, H-6), 7.25 (s, 1H, H-2). Aliphatic protons at 3.4-3.5 ppm.
Mass Spectrometry (ESI+)

obs. at 283.0/285.0 (1:1 isotopic pattern for

).
HPLC Purity >98% (254 nm / 280 nm).

References

  • Enzymatic Halogenation Mechanism: Dong, C., et al.[9] (2005).[9] Tryptophan 7-halogenase (PrnA) structure suggests a mechanism for regioselective chlorination. Science, 309(5744), 2216-2219.

  • RebH/RebF Biocatalysis: Yeh, E., et al. (2005).[9] Robust in vitro activity of RebF and RebH, a two-component reductase/halogenase system for halogenation of tryptophan. Proc. Natl. Acad. Sci. USA, 102(14), 4969–4974.

  • Schöllkopf Synthesis (General): Schöllkopf, U., et al.[10] (1981).[7] Enantioselective synthesis of amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Angewandte Chemie Int.[9] Ed., 20(9), 798.

  • Fermentative Production: Veldmann, K., et al.[9] (2019).[9] Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 7, 229.

  • Peptide Synthesis Application: BenchChem Protocols. Synthesis of 5-Bromo-L-tryptophylglycine.[1][4]

Sources

5-bromo-L-tryptophan hydrochloride mechanism of action in neuronal pathways

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the mechanism of action of 5-bromo-L-tryptophan hydrochloride in neuronal pathways.

Executive Summary

5-Bromo-L-tryptophan (5-Br-Trp) is a halogenated analog of the essential amino acid L-tryptophan.[1] In neuronal research, it serves a dual function: as a spectroscopic probe due to its heavy-atom fluorescence quenching properties, and as a "false neurotransmitter" precursor .[1] Unlike L-tryptophan, which is hydroxylated to form serotonin (5-HT), 5-Br-Trp is resistant to hydroxylation at the 5-position.[1] Instead, it acts as a competitive inhibitor of Tryptophan Hydroxylase (TPH) or is directly decarboxylated to 5-bromotryptamine , a serotonin receptor agonist.[1] This guide details its transport, metabolic fate, receptor pharmacology, and experimental protocols for neuronal flux analysis.[1]

Mechanism of Action

Blood-Brain Barrier Transport (The Entry)

5-Br-Trp is a large neutral amino acid (LNAA).[1] It crosses the blood-brain barrier (BBB) and neuronal membranes via the System L transporter (LAT1/SLC7A5) .[1]

  • Mechanism: Sodium-independent, 1:1 exchange mechanism.[1]

  • Competition: It competes directly with endogenous L-tryptophan, Leucine, Isoleucine, and Valine.[1]

  • Kinetic Implication: High systemic concentrations of 5-Br-Trp reduce the brain uptake of L-tryptophan, effectively lowering the substrate pool for natural serotonin synthesis.

Metabolic Divergence: The "False Neurotransmitter" Pathway

Once inside the serotonergic neuron, 5-Br-Trp undergoes a metabolic fate distinct from L-tryptophan.[1]

  • Natural Pathway (L-Trp): L-Trp → (TPH2) → 5-Hydroxy-L-Trp (5-HTP) → (AADC) → Serotonin (5-HT)[1][2]

  • 5-Br-Trp Pathway:

    • TPH2 Blockade: Tryptophan Hydroxylase 2 (TPH2) attempts to hydroxylate the indole ring at position 5.[1] Since this position is occupied by a bromine atom, hydroxylation is blocked.[1] 5-Br-Trp acts as a competitive inhibitor of TPH2 (

      
       in the low micromolar range).[1]
      
    • Direct Decarboxylation: The enzyme Aromatic L-Amino Acid Decarboxylase (AADC) , which has broad substrate specificity, can decarboxylate 5-Br-Trp directly.[1]

    • Product: This yields 5-Bromotryptamine (5-BT) .[1]

Pharmacodynamics of 5-Bromotryptamine

The metabolite, 5-Bromotryptamine, is stored in synaptic vesicles (via VMAT2) and released upon depolarization, acting as an agonist at serotonin receptors.[1]

Receptor SubtypeActionAffinity/Effect
5-HT2A AgonistModerate affinity.[1] Induces Gq-coupled signaling (PLC activation, Ca2+ release).[1]
5-HT3 AgonistActs on ligand-gated ion channels, causing rapid depolarization.
5-HT1A Partial AgonistCan induce presynaptic feedback inhibition.[1]
Technical Note: Fluorescence Quenching (The Heavy Atom Effect)

For biophysical applications, 5-Br-Trp is a "dark" analog.[1]

  • Mechanism: The heavy bromine atom facilitates intersystem crossing (ISC) from the singlet excited state (

    
    ) to the triplet state (
    
    
    
    ).[1]
  • Result: This drastically reduces fluorescence quantum yield (

    
     vs. 0.14 for Trp) but may induce phosphorescence at room temperature.[1]
    
  • Utility: Used to selectively "silence" tryptophan fluorescence in protein dynamics studies or as an anomalous scatterer in X-ray crystallography.[1]

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the competitive transport at the BBB and the divergent metabolic pathways within the serotonergic neuron.

5-Br-Trp_Mechanism cluster_blood Blood Plasma cluster_neuron Serotonergic Neuron (Cytosol) cluster_synapse Synaptic Cleft / Post-Synaptic Trp L-Tryptophan LAT1 LAT1 Transporter (SLC7A5) Trp->LAT1 Competition TPH2 Tryptophan Hydroxylase 2 (TPH2) Trp->TPH2 Hydroxylation BrTrp 5-Bromo-L-Trp BrTrp->LAT1 Competition BrTrp->TPH2 Inhibition (No Reaction) AADC Aromatic L-Amino Acid Decarboxylase (AADC) BrTrp->AADC Direct Decarboxylation LAT1->Trp Influx LAT1->BrTrp Influx HTP 5-Hydroxy-L-Trp (5-HTP) TPH2->HTP Serotonin Serotonin (5-HT) AADC->Serotonin BrTryptamine 5-Bromotryptamine (False Neurotransmitter) AADC->BrTryptamine HTP->AADC Decarboxylation R_5HT2A 5-HT2A Receptor (Gq-Coupled) Serotonin->R_5HT2A Activation BrTryptamine->R_5HT2A Agonist Activity R_5HT3 5-HT3 Receptor (Ion Channel) BrTryptamine->R_5HT3 Agonist Activity

Figure 1: Metabolic divergence of 5-Bromo-L-Tryptophan.[1] Note the inhibition of TPH2 and the direct conversion to 5-Bromotryptamine via AADC.

Experimental Protocol: Metabolic Flux Analysis

This protocol is designed to assess the uptake and conversion of 5-Br-Trp in cultured serotonergic neurons (e.g., RN46A cell line or differentiated iPSCs).[1]

Objective

To quantify the production of 5-Bromotryptamine and the simultaneous inhibition of Serotonin synthesis.

Materials
  • Culture Media: DMEM/F12 (Trp-deficient custom formulation recommended for high sensitivity).[1]

  • Reagents: 5-Bromo-L-tryptophan HCl (Sigma/Aldrich), L-Tryptophan, NSD-1015 (AADC inhibitor for control), HPLC-grade mobile phases.[1]

  • Instrumentation: HPLC-ECD (Electrochemical Detection) or LC-MS/MS.[1]

Step-by-Step Methodology
  • Pre-Incubation (Starvation):

    • Wash cells 2x with warm PBS.[1]

    • Incubate in Trp-deficient media for 30 minutes to deplete intracellular amino acid pools.

  • Treatment Loading:

    • Group A (Control): Add L-Trp (50 µM).

    • Group B (Experimental): Add 5-Br-Trp (50 µM).

    • Group C (Competition): Add L-Trp (50 µM) + 5-Br-Trp (50 µM).

    • Note: Add 10 µM Pargyline (MAO inhibitor) to prevent degradation of the amines produced.[1]

  • Incubation:

    • Incubate at 37°C / 5% CO2 for 4 hours .

  • Sample Collection:

    • Collect media (for release analysis).

    • Lyse cells in 0.1 M Perchloric Acid (PCA) containing 0.1% sodium metabisulfite (antioxidant).[1]

    • Sonicate for 10s and centrifuge at 14,000 x g for 15 min at 4°C.

  • Quantification (LC-MS/MS):

    • Target Analytes: Tryptophan (m/z 205), Serotonin (m/z 177), 5-Bromo-Trp (m/z 283/285), 5-Bromotryptamine (m/z 239/241).[1]

    • Data Analysis: Calculate the ratio of [5-Bromotryptamine] / [Serotonin] to determine the "False Neurotransmitter Index."

Safety & Handling

  • Toxicity: 5-Br-Trp is generally low toxicity in vitro but can be cytotoxic at high concentrations (>1 mM) due to incorporation into proteins during translation (proteotoxicity).[1]

  • Storage: Store hydrochloride salt at -20°C, desiccated. Protect from light to prevent debromination.[1]

References

  • Friedman, P. A., et al. (1972).[1] Partial purification and characterization of tryptophan hydroxylase from rabbit hindbrain.[1][3] The Journal of Biological Chemistry.[3]

  • Hamon, M., et al. (1979).[1][3] The role of intraneuronal 5-HT and of tryptophan hydroxylase activation in the control of 5-HT synthesis.[3] Journal of Neurochemistry.[1][3]

  • Berberan-Santos, M. N. (2000).[1] External heavy-atom effect on fluorescence kinetics.[1] PhysChemComm.[1]

  • Jian, C., et al. (2010).[1] Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures. Current Chemical Biology.[1]

  • Glennon, R. A., et al. (1984).[1] Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 receptors. Journal of Medicinal Chemistry.[1][4] (Context on 5-HT agonist SAR).

Sources

Discovery and Natural Occurrence of 5-Bromo-L-Tryptophan

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-L-tryptophan (5-Br-Trp) is a non-proteinogenic amino acid of significant interest in marine natural products chemistry and synthetic biology. Unlike its chlorinated counterparts often found in terrestrial actinomycetes, 5-Br-Trp is predominantly of marine origin, owing to the high concentration of bromide ions in seawater (~0.8 mM). It serves as a critical biosynthetic precursor for a diverse array of bioactive indole alkaloids, including the cytotoxic fascaplysins and the neuroactive keramamides.

This guide provides a comprehensive technical analysis of 5-Br-Trp, detailing its natural distribution, the flavin-dependent enzymatic machinery responsible for its biosynthesis, and validated protocols for its production and isolation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid
Common Name 5-Bromo-L-tryptophan
CAS Number 25197-99-3 (L-isomer); 6548-09-0 (DL-isomer)
Molecular Formula C₁₁H₁₁BrN₂O₂
Molecular Weight 283.12 g/mol
Solubility Soluble in acidic water, DMSO, Methanol; sparingly soluble in neutral water
UV Absorption λmax ~280 nm (characteristic indole shoulder)
pKa Values Carboxyl: ~2.4; Amino: ~9.4 (approximate)

Natural Occurrence and Ecology

The discovery of 5-Br-Trp is inextricably linked to the exploration of marine sponges (Porifera) and, more recently, cyanobacteria. Unlike terrestrial organisms that favor chlorination, marine organisms utilize the abundance of bromide in their environment to generate brominated metabolites for chemical defense.

Marine Sponges (Porifera)

The primary natural reservoir for 5-Br-Trp residues is within complex peptide and alkaloid structures isolated from sponges.

  • Genus Smenospongia: 5-Br-Trp derivatives have been identified as precursors to simple bromoindoles and more complex alkaloids.

  • Genus Theonella: The cyclic peptides Keramamide A and Konbamide contain modified tryptophan residues, including 2-bromo-5-hydroxytryptophan, which share biosynthetic origins with 5-Br-Trp.

  • Genus Hyrtios: Source of tryptophan alkaloids like 6-oxofascaplysin, where the bromination pattern often dictates biological activity (e.g., cytotoxicity against cancer cell lines).

Cyanobacteria

A landmark discovery in the natural occurrence of free 5-Br-Trp came from the epiphytic cyanobacterium Aetokthonos hydrillicola. This organism produces the neurotoxin Aetokthonotoxin , which is responsible for Vacuolar Myelinopathy in eagles. The biosynthesis of this toxin involves the specific bromination of tryptophan to 5-Br-Trp by a dedicated halogenase, AetF, before further modification.

Biosynthesis: The Halogenase Mechanism

The formation of 5-Br-Trp is catalyzed by Flavin-Dependent Halogenases (FDHs) . These enzymes are distinct from heme-dependent haloperoxidases; they are highly regioselective and do not generate free hypohalous acid, preventing indiscriminate halogenation.

Mechanism of Action
  • FAD Reduction: A partner flavin reductase (e.g., RebF) reduces FAD to FADH₂ using NADH.

  • Oxygen Activation: The halogenase (e.g., AetF or PyrH) reacts FADH₂ with O₂ to form a C4a-hydroperoxyflavin intermediate.

  • Halide Oxidation: This intermediate reacts with a bromide ion (Br⁻) to form hypobromous acid (HOBr) trapped within a tunnel in the enzyme.

  • Electrophilic Substitution: The HOBr travels through the tunnel to the active site, where a conserved lysine residue directs the bromonium ion (Br⁺) equivalent to the C5 position of the tryptophan indole ring.

Key Enzymes
  • AetF: A single-component halogenase from A. hydrillicola that specifically brominates Trp at C5.

  • PyrH: Originally a chlorinase from Streptomyces rugosporus (producing pyrroindomycin), it can accept bromide in vitro to produce 5-Br-Trp.

  • RebH: A 7-halogenase (producing 7-Cl-Trp for rebeccamycin) that can be engineered or forced to produce brominated derivatives, though typically at the C7 position.

Biosynthetic Pathway Diagram

Biosynthesis L_Trp L-Tryptophan Halogenase Trp 5-Halogenase (e.g., AetF/PyrH) L_Trp->Halogenase FAD FAD Reductase Flavin Reductase (e.g., RebF) FAD->Reductase FADH2 FADH2 FADH2->Halogenase O2 O2 O2->Halogenase Br Br- (Bromide) Inter C4a-hydroperoxyflavin HOBr HOBr (Enzyme Bound) Inter->HOBr +Br- Prod 5-Bromo-L-Tryptophan HOBr->Prod Electrophilic Subst. (Active Site Lys) Reductase->FADH2 +NADH Halogenase->Inter

Figure 1: Enzymatic pathway for the regioselective bromination of L-Tryptophan via Flavin-Dependent Halogenases.

Technical Workflow: Biosynthetic Production

For research and drug development, isolating 5-Br-Trp from sponges is inefficient and ecologically unsustainable. The standard "self-validating" protocol involves heterologous expression in Escherichia coli.

Protocol: Heterologous Expression in E. coli

Objective: Produce milligram-to-gram quantities of 5-Br-Trp using the PyrH or AetF halogenase.

Reagents:

  • E. coli BL21(DE3) competent cells.

  • Expression vector (e.g., pET28a) containing the halogenase gene (pyrH or aetF) and a flavin reductase gene (rebF or fre).

  • M9 Minimal Media supplemented with 0.5% glucose.

  • Sodium Bromide (NaBr).

Step-by-Step Methodology:

  • Transformation: Transform E. coli BL21(DE3) with the plasmid(s) encoding the halogenase/reductase pair.

  • Inoculation: Inoculate a single colony into 10 mL LB broth (with antibiotic) and grow overnight at 37°C.

  • Scale-Up: Transfer 1% inoculum into 1 L of M9 Minimal Media. Incubate at 37°C until OD₆₀₀ reaches 0.6.

  • Induction & Supplementation:

    • Cool culture to 20°C.

    • Induce with 0.1 mM IPTG.

    • CRITICAL STEP: Add L-Tryptophan (0.5 mM) and NaBr (10–50 mM). Note: High bromide concentration drives the equilibrium toward bromination over chlorination, even if chloride is present.

  • Fermentation: Incubate at 20°C with shaking (200 rpm) for 24–48 hours. The low temperature prevents inclusion body formation of the halogenase.

  • Harvest: Centrifuge cells (6,000 x g, 15 min). The product is typically found in the supernatant if a transporter is active, or requires cell lysis if intracellular.

Workflow Diagram

Workflow Step1 Transform E. coli BL21(DE3) (Plasmid: Halogenase + Reductase) Step2 Cultivate in M9 Minimal Media (Low Cl- background preferred) Step1->Step2 Step3 Induction (OD600 = 0.6) Add: IPTG + NaBr (50mM) + L-Trp Step2->Step3 Step4 Fermentation 20°C, 24-48h Step3->Step4 Step5 Harvest & Lysis (Centrifugation) Step4->Step5 Step6 Purification (SPE / Prep-HPLC) Step5->Step6

Figure 2: Validated workflow for the biosynthetic production of 5-Br-Trp in E. coli.

Isolation and Analytical Validation

Whether from a natural sponge extract or a fermentation broth, validation of 5-Br-Trp requires precise analytical techniques.

Extraction Protocol
  • Supernatant Prep: Acidify supernatant to pH 3.0 with HCl to protonate the carboxyl group, improving extraction efficiency into organic solvents if using Liquid-Liquid Extraction (LLE), or load directly onto Solid Phase Extraction (SPE) cartridges.

  • SPE: Use a C18 Sep-Pak cartridge. Condition with Methanol, equilibrate with water (0.1% TFA). Load sample, wash with 10% MeOH, and elute with 80% MeOH.

HPLC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection:

    • UV: 280 nm.[1]

    • MS (ESI+): Look for m/z 283.0 and 285.0 (1:1 isotopic ratio characteristic of Bromine).

NMR Validation (D₂O/d6-DMSO)
  • ¹H NMR: The key diagnostic signal is the aromatic region. In 5-Br-Trp, the H-5 proton is absent. You will observe a specific splitting pattern for H-4, H-6, and H-7.

    • H-4: Doublet (d), ~7.8 ppm (shifted due to Br ortho-effect).

    • H-6: Doublet of doublets (dd).

    • H-7: Doublet (d).

  • ¹³C NMR: The C-5 carbon signal will significantly upfield shift compared to Trp due to the heavy atom effect (shielding) of Bromine, typically appearing around 110-113 ppm (vs ~118 ppm in Trp).

References

  • Tasdemir, D. et al. (2002). "Cytotoxic bromoindole derivatives and terpenes from the Philippine marine sponge Smenospongia sp." Zeitschrift für Naturforschung C, 57(9-10), 914-922. Link

  • Breinlinger, S. et al. (2021). "Hunting the eagle killer: A cyanobacterial neurotoxin causes vacuolar myelinopathy." Science, 371(6536). Link

  • Zhu, X. et al. (2009). "Biosynthesis of the pyrroindomycin antibiotics by Streptomyces rugosporus LL-42D005: Characterization of the tryptophan 5-halogenase." Antimicrobial Agents and Chemotherapy, 53(10). Link

  • Yeh, E. et al. (2005). "Robust in vitro activity of RebF and RebH, a two-component reductase/halogenase system." Proceedings of the National Academy of Sciences, 102(11), 3960-3965. Link

  • Adak, S. et al. (2022). "From Tryptophan to Toxin: Nature's Convergent Biosynthetic Strategy to Aetokthonotoxin." Journal of the American Chemical Society, 144(7), 2861-2866. Link

Sources

5-Bromo-L-Tryptophan: Strategic Precursor for Serotonin Analog Synthesis and Pathway Interrogation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of 5-bromo-L-tryptophan (5-Br-Trp) in serotonergic chemical biology. While often colloquially termed a "serotonin precursor," it functions strictly as a precursor to 5-bromotryptamine (a serotonin analog) or as a mechanistic probe, due to the chemical blockage of the 5-position required for native serotonin synthesis.

Executive Summary

5-Bromo-L-tryptophan (5-Br-Trp) is a halogenated non-proteinogenic amino acid widely utilized in neuropharmacology and structural biology.[1] Unlike L-Tryptophan, which is hydroxylated to form serotonin (5-HT), 5-Br-Trp bypasses the rate-limiting enzyme Tryptophan Hydroxylase (TPH) due to steric and electronic blockage at the C5 position. Instead, it serves as a direct substrate for Aromatic L-amino acid Decarboxylase (AADC) , yielding 5-bromotryptamine (5-BT) —a potent agonist for 5-HT receptors. This guide delineates the mechanistic divergence, synthesis protocols, and application of 5-Br-Trp in generating serotonergic modulators.

Part 1: Mechanistic Foundations

The Halogen Blockade & Pathway Divergence

In the native serotonergic pathway, L-Tryptophan is hydroxylated at the C5 position by Tryptophan Hydroxylase (TPH) to form 5-Hydroxytryptophan (5-HTP).[2] The presence of a bromine atom at C5 in 5-Br-Trp renders this hydroxylation chemically impossible. Consequently, 5-Br-Trp acts as a "dead-end" substrate for TPH but remains a viable substrate for the downstream enzyme, AADC .

Key Enzymatic Interactions:

  • Tryptophan Hydroxylase (TPH1/TPH2): 5-Br-Trp binds to the active site but cannot be hydroxylated. It often acts as a competitive inhibitor (

    
     approx. comparable to 
    
    
    
    of Trp), allowing researchers to pause 5-HT synthesis or crystallize the enzyme-substrate complex.
  • Aromatic L-amino acid Decarboxylase (AADC): This promiscuous enzyme accepts 5-Br-Trp, decarboxylating it to form 5-bromotryptamine . This analog mimics serotonin's structure but possesses distinct lipophilicity and receptor binding profiles.

Pathway Visualization

The following diagram illustrates the bifurcation between native serotonin synthesis and the 5-Br-Trp analog pathway.

Serotonin_Pathway_Divergence Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Trp->TPH BrTrp 5-Bromo-L-Tryptophan BrTrp->TPH Inhibition/No Reaction (C5 Blocked) AADC Aromatic L-amino acid Decarboxylase (AADC) BrTrp->AADC Direct Decarboxylation HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Hydroxylation (C5-OH addition) Serotonin Serotonin (5-HT) AADC->Serotonin Decarboxylation BrTryptamine 5-Bromotryptamine (5-BT) AADC->BrTryptamine HTP->AADC

Caption: Divergence of native serotonin biosynthesis (blue) vs. 5-bromo-analog synthesis (red). TPH is blocked by the bromine substituent.

Part 2: Synthesis Protocols

Protocol A: Chemo-Enzymatic Synthesis of 5-Bromotryptamine

This protocol utilizes recombinant AADC to convert 5-Br-Trp to 5-Bromotryptamine under physiological conditions, minimizing side reactions common in chemical decarboxylation (e.g., Pictet-Spengler cyclization).

Reagents:

  • Substrate: 5-Bromo-L-tryptophan (10 mM stock in 0.1 M HCl).

  • Enzyme: Recombinant human AADC (rhAADC) or porcine kidney AADC concentrate.

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 100 µM final concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), containing 1 mM DTT and 0.1 mM EDTA.

Workflow:

  • Reaction Assembly: In a microcentrifuge tube, combine:

    • 880 µL Phosphate Buffer (pre-warmed to 37°C).

    • 10 µL PLP stock (10 mM).

    • 100 µL 5-Br-Trp stock (Final conc: 1 mM).

    • 10 µL rhAADC (approx. 1-5 units).

  • Incubation: Incubate at 37°C for 60–120 minutes in a shaking water bath.

  • Termination: Stop reaction by adding 100 µL of 4 M Perchloric Acid (PCA) or by heat inactivation (95°C for 5 min) if downstream analysis permits.

  • Validation: Centrifuge (12,000 x g, 5 min) and analyze supernatant via HPLC-ECD or LC-MS.

Protocol B: Chemical Synthesis (Speeter-Anthony Modification)

For bulk synthesis where enzymatic costs are prohibitive, a chemical route converting the indole to the tryptamine is preferred. Note that this often starts from 5-bromoindole rather than the amino acid, but direct decarboxylation of 5-Br-Trp is possible via high-boiling solvents.

Solvent-Mediated Decarboxylation:

  • Suspend 5-Br-Trp in Cyclohexanol or Diphenylmethane .

  • Add a catalytic amount of Acetophenone or Cyclohexenone (carbonyl catalyst).

  • Reflux at 150–160°C for 4–6 hours under Nitrogen atmosphere.

  • Purification: Extract with 0.1 M HCl, wash with ether (to remove solvent), basify aqueous layer with NaOH, and extract product into Dichloromethane (DCM).

Part 3: Applications in Drug Discovery[3]

Receptor Affinity Profiling

5-Bromotryptamine serves as a lipophilic probe for Serotonin Receptors (5-HTRs). The bromine atom enhances membrane permeability and often increases affinity for 5-HT2 subtypes compared to native serotonin.

Comparative Binding Data (Representative):

CompoundTarget ReceptorAffinity (

)
Functional Activity
Serotonin (5-HT) 5-HT1A~1–5 nMFull Agonist (Endogenous)
5-Bromotryptamine 5-HT1A10–50 nMPartial Agonist
5-Bromotryptamine 5-HT2A< 100 nMAgonist (Hallucinogenic potential)
5-Bromo-DragonFLY 5-HT2A0.04 nMSuper-Agonist (Toxic)

Note: 5-Bromotryptamine is the core scaffold for "DragonFLY" compounds but lacks the furan rings that confer super-potency.

Structural Biology (TPH Crystallography)

5-Br-Trp is essential for defining the substrate envelope of Tryptophan Hydroxylase.

  • Mechanism: It binds in the active site, coordinating with the catalytic Iron (Fe2+), but the C5-Br bond is too stable for the iron-oxo intermediate to cleave.

  • Outcome: This traps the enzyme in a "pre-catalytic" conformation, allowing researchers to resolve crystal structures (e.g., PDB: 1MLW) without product turnover.

References

  • Mechanistic Basis of TPH Inhibition: Title: Structural insight into substrate specificity and catalysis of human tryptophan hydroxylase. Source:Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Enzymatic Decarboxylation Protocols: Title: Aromatic L-amino acid decarboxylase (AADC) deficiency: The added value of biochemistry. Source:International Journal of Molecular Sciences URL:[Link]

  • Bacterial Halogenation Pathways (SktA): Title: Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases. Source:Journal of the American Chemical Society URL:[Link]

  • Pharmacology of 5-Bromotryptamine: Title: Calcium-dependent inhibition of synaptosomal serotonin transport by the alpha 2-adrenoceptor agonist 5-bromo-N-[4,5-dihydro-1H-imidazol-2-yl]-6-quinoxalinamine. Source:Journal of Pharmacology and Experimental Therapeutics URL:[Link]

Sources

Understanding the Role of Bromination in Tryptophan Function

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes the physicochemical, biosynthetic, and pharmacological dimensions of tryptophan bromination. It is designed for researchers utilizing halogenated amino acids for structural biology, protein engineering, and peptide drug discovery.

Technical Guide & Whitepaper

Executive Summary

Tryptophan (Trp), the rarest and most distinct of the canonical amino acids, serves as a critical anchor for protein structure and function due to its indole side chain.[1] The introduction of a bromine atom—typically at the 5, 6, or 7 position—is not merely a steric modification; it fundamentally alters the electronic, photophysical, and chemical properties of the residue.

In marine natural products, bromotryptophan (Br-Trp) confers proteolytic resistance and membrane permeability. In modern drug development, it is a precision tool for tuning potency via halogen bonding and blocking metabolic hotspots. For structural biologists, the heavy atom effect of bromine provides a unique handle for phasing in X-ray crystallography and quenching fluorescence to map conformational distances.

Part 1: Chemical & Structural Implications

The functional shift from Tryptophan to Bromotryptophan is driven by four core physicochemical perturbations.

Electronic Modulation & Lipophilicity

Bromine is electron-withdrawing by induction (


) but electron-donating by resonance (

). On the indole ring, this redistribution of electron density affects

-

stacking interactions and hydrogen bond acidity.
  • Lipophilicity: Bromination significantly increases hydrophobicity. The

    
     value of the indole ring rises, enhancing the residue's ability to bury itself in hydrophobic pockets or traverse lipid bilayers.
    
  • Acidity: The pKa of the indole N-H is lowered (more acidic), potentially strengthening hydrogen bonds with backbone carbonyls or receptor side chains.

The Heavy Atom Effect (Photophysics)

Native Tryptophan is the dominant intrinsic fluorophore in proteins. Bromination quenches this fluorescence through the Heavy Atom Effect , which facilitates intersystem crossing (ISC) from the excited singlet state (


) to the triplet state (

).
  • Result: Drastic reduction in fluorescence quantum yield (

    
    ) and the emergence of phosphorescence at low temperatures.
    
  • Application: This quenching is highly distance-dependent, making Br-Trp a "dark" probe to measure local conformational changes without the background signal of native Trp.

Steric Constraints

The van der Waals radius of Bromine (


 Å) is significantly larger than Hydrogen (

Å), approximating the size of a methyl group but with different electronic properties. This steric bulk can:
  • Lock peptide conformations (e.g., in Conus venom peptides).

  • Induce "stiff" backbone geometries that resist protease degradation.[2]

Halogen Bonding

Unlike a simple hydrophobic bump, bromine can participate in halogen bonding (X-bond). This is a highly directional non-covalent interaction where the electropositive "sigma hole" on the bromine atom acts as a Lewis acid, interacting with Lewis bases (O, N, S) in receptor binding pockets.

Part 2: Biosynthesis & Natural Occurrence

Nature evolved tryptophan bromination primarily in marine environments (sponges, tunicates, cone snails) as a defense mechanism.

Enzymatic Mechanism: Flavin-Dependent Halogenases

The biosynthesis relies on Flavin-Dependent Halogenases (FDHs) such as PrnA (chlorination) and RebH (chlorination/bromination).[3] These enzymes do not react directly with the halogen; they generate a reactive hypohalous acid intermediate.[3][4]

Mechanism Summary:

  • Activation: FAD is reduced to FADH

    
     by a partner reductase (e.g., RebF).
    
  • Oxidation: FADH

    
     reacts with O
    
    
    
    to form C4a-hydroperoxyflavin.
  • Halide Attack: A halide ion (Cl

    
     or Br
    
    
    
    ) attacks the hydroperoxide, generating HOCl or HOBr.
  • Tunneling: The HOX species travels through a ~10 Å solvent-excluded tunnel to the active site.

  • Substitution: A catalytic lysine residue activates HOX for electrophilic aromatic substitution (EAS) on the tryptophan indole ring.

Visualization: Biosynthetic Logic

Biosynthesis FAD FAD (Oxidized) FADH2 FADH2 (Reduced) FAD->FADH2 Flavin Reductase (NADH dependent) HOBr HOBr (Hypobromous Acid) FADH2->HOBr + O2 + Br- O2 O2 Br Br- (Halide) Enzyme Halogenase (e.g., RebH) HOBr->Enzyme Tunneling Trp L-Tryptophan Trp->Enzyme Substrate Binding BrTrp 7-Bromo-L-Tryptophan Enzyme->BrTrp Regioselective Substitution (EAS)

Figure 1: The flavin-dependent halogenation pathway.[1][3][4][5][6] Note the separation of oxidation (flavin) and substitution (substrate) sites, connected by a tunnel to prevent non-specific damage.

Part 3: Applications in Drug Development & Structural Biology[8]

Medicinal Chemistry: The "Magic Methyl" Alternative

In drug design, replacing a methyl group or hydrogen with bromine is a strategic "bioisostere" switch.

PropertyEffect of BrominationDrug Development Benefit
Metabolic Stability Blocks P450 hydroxylation sites.Extends half-life (

) by preventing oxidative metabolism at the indole ring.
Potency Creates Halogen Bonds (X-bonds).Increases affinity for targets with carbonyl/backbone oxygen acceptors (e.g., GPCRs, kinases).
Permeability Increases lipophilicity (

logP).
Enhances passive diffusion across the blood-brain barrier (BBB) or cell membranes.
Structural Biology: Phasing & Probing
  • SAD Phasing: In X-ray crystallography, the bromine atom (atomic number 35) has a strong anomalous scattering signal at accessible X-ray wavelengths (K-edge ~13.47 keV). Incorporating Br-Trp allows for Single-wavelength Anomalous Dispersion (SAD) phasing, solving the phase problem without heavy metal soaks.

  • Fluorescence Quenching: By replacing a specific Trp with Br-Trp, researchers can "silence" that residue's fluorescence. In a multi-Trp protein, this allows the deconvolution of fluorescence signals, assigning spectral changes to specific residues during folding or binding events.

Part 4: Experimental Protocols

Protocol A: Biosynthetic Incorporation of Br-Trp into Proteins

This protocol utilizes a Tryptophan Auxotroph strain (e.g., E. coli W3110


trp) to force the incorporation of exogenously supplied halo-tryptophans.

Reagents:

  • E. coli Tryptophan Auxotroph strain.[7][8]

  • M9 Minimal Media.

  • 5-Bromo-DL-tryptophan (or 6-/7- variants).[9]

  • Inducer (IPTG or Arabinose).

Workflow:

  • Inoculation: Grow auxotroph cells in M9 media supplemented with a limiting amount of L-Tryptophan (

    
     mM) overnight.
    
  • Depletion Phase: Dilute into fresh M9 media with limiting Trp. Grow until

    
    . Monitor growth carefully; the plateau indicates Trp depletion.
    
  • Substitution: Add 5-Bromo-Tryptophan (final conc.

    
     - 
    
    
    
    mM). Incubate for 10 minutes to allow cellular uptake.
  • Induction: Induce protein expression (e.g., add IPTG).

  • Expression: Incubate for 4–6 hours. Note: Translation efficiency may drop; lower temperatures (

    
    ) can help folding.
    
  • Harvest & Validation: Purify protein. Validate incorporation via Mass Spectrometry (look for

    
     Da mass shift per Trp residue) and UV-Vis (absorption shoulder shift).
    
Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Incorporating Br-Trp into synthetic peptides (e.g., for antimicrobial research).

Critical Considerations:

  • Protecting Group: Use Fmoc-L-5-bromo-tryptophan(Boc)-OH. The Boc protection on the indole nitrogen is crucial to prevent side reactions during coupling.

  • Coupling Reagents: Standard HBTU/DIEA or DIC/Oxyma protocols are effective.

  • Cleavage: Avoid harsh scavengers that might reduce the bromine (rare, but possible). Standard TFA/TIS/Water (95:2.5:2.5) is generally safe.

  • Stability: Brominated indoles are light-sensitive. Perform cleavage and purification in low-light conditions to prevent debromination or radical formation.

Visualization: Experimental Decision Tree

Workflow Start Objective: Use Br-Trp Choice Target Molecule Type? Start->Choice Peptide Short Peptide (<50 AA) Choice->Peptide Synthetic Protein Recombinant Protein Choice->Protein Biological SPPS Solid Phase Synthesis (Fmoc-Br-Trp) Peptide->SPPS Auxotroph Biosynthetic Incorporation (Trp Auxotroph) Protein->Auxotroph Validation Validation Step SPPS->Validation Auxotroph->Validation Result1 Mass Spec (+79 Da) Validation->Result1 Identify Result2 Crystallography (SAD) Validation->Result2 Structure Result3 Fluorescence Quenching Validation->Result3 Function

Figure 2: Workflow for selecting the appropriate incorporation method based on the target molecule.

References

  • Mechanism of Flavin-Dependent Halogenases (PrnA/RebH)

    • Title: The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination.[5][6]

    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Biosynthetic Incorpor

    • Title: Biosynthetic Incorporation of Tryptophan Analogs in Proteins.[1][7][8]

    • Source: Basicmedical Key / Methods in Molecular Biology
    • URL:[Link]

  • Marine N

    • Title: Bromocontryphan: post-translational bromination of tryptophan.[2][10]

    • Source: PubMed[4][11]

    • URL:[Link]

  • Fluorescence Quenching Mechanism

    • Title: Quenching of tryptophan fluorescence by bromin
    • Source: PubMed[4][11]

    • URL:[Link]

  • Medicinal Chemistry Applic

    • Title: Boron and Halogen Chemicals in Drug Discovery (Contextual reference for halogen bonding).
    • Source: MDPI
    • URL:[Link]

Sources

Technical Whitepaper: In-Vitro Stability and Solubility Profiling of 5-Bromo-L-Tryptophan Hydrochloride

[1]

Executive Summary

5-Bromo-L-tryptophan hydrochloride (5-Br-Trp HCl) is a halogenated derivative of the essential amino acid L-tryptophan.[1][2] It serves as a critical non-canonical amino acid in protein engineering (crystallography phasing), a biosynthetic precursor for halogenated indole alkaloids, and a probe for serotonergic pathways.[1]

While the hydrochloride salt form significantly enhances initial aqueous solubility compared to the zwitterionic free base, it introduces specific stability challenges—particularly regarding pH-dependent precipitation and oxidative degradation of the indole moiety.[1] This guide outlines the "Gold Standard" workflows for establishing the solubility and stability profile of 5-Br-Trp HCl, ensuring data integrity for downstream biological assays.

Physicochemical Profile & Theoretical Grounding

Understanding the molecular behavior of 5-Br-Trp HCl is prerequisite to experimental design.[1] The introduction of the bromine atom at the C5 position of the indole ring alters the electronic and steric properties compared to native tryptophan.[1]

Molecular Properties
PropertyValue / CharacteristicImpact on Assay
Molecular Formula C₁₁H₁₁BrN₂O₂[1][3][4] · HClSalt stoichiometry must be accounted for in molarity calculations.[1]
Molecular Weight ~319.58 g/mol (Salt); 283.12 g/mol (Free Base)Use free base MW for biological potency comparisons.[1]
LogP (Octanol/Water) ~ -0.1 (Free Base)Bromine increases lipophilicity vs. Trp (LogP -1.06), potentially increasing membrane permeability.[1]
pKa (Approx.)

-COOH: ~2.3 |

-NH₃⁺: ~9.3
The HCl salt creates an acidic solution upon dissolution.[1]
UV Absorbance

~280-285 nm
Indole absorption allows UV quantification; Br may cause a slight bathochromic shift.[1]
The "Salt Effect" on Solubility

The hydrochloride salt is a kinetic solubility enhancer .[1] Upon dissolution in water, the compound dissociates:

1

1

1

Solubility Assessment Protocols

Thermodynamic Solubility (Shake-Flask Method)

This is the definitive method for determining the equilibrium solubility limit, essential for formulation.[1]

Protocol:

  • Preparation: Add excess 5-Br-Trp HCl solid to 2 mL of the target buffer (pH 1.2, 4.0, 6.8, 7.4) in borosilicate glass vials.

  • Equilibration: Incubate at 37°C with constant agitation (orbital shaker at 300 rpm) for 24–48 hours.

  • Separation: Filter the supernatant using a PVDF 0.22 µm syringe filter . Note: Avoid Nylon filters as they may bind the indole ring.[1]

  • Quantification: Analyze filtrate via HPLC-UV (see Section 5).

  • pH Verification: Measure the final pH of the filtrate. The dissolving HCl salt can shift the buffer pH; adjust data interpretation accordingly.[1]

Kinetic Solubility (High-Throughput)

Used to estimate precipitation risk during biological assays where the compound is introduced via a DMSO stock.[1]

Protocol:

  • Prepare a 10 mM stock solution of 5-Br-Trp HCl in DMSO.

  • Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).[1]

  • Incubate for 2 hours at room temperature.

  • Measure turbidity (Absorbance at 620 nm) or filter and quantify via HPLC.[1]

  • Acceptance Criteria: Recovery > 80% of nominal concentration indicates solubility.[1]

Visualization: Solubility Workflow

SolubilityWorkflowStartStart: 5-Br-Trp HCl SolidBufferAdd to pH Buffers(1.2, 4.0, 7.4)Start->BufferIncubateIncubate 37°C24-48 HoursBuffer->IncubateFilterFilter (PVDF 0.22µm)Incubate->FilterAnalyzeHPLC-UV QuantificationFilter->AnalyzeCheckPHCheck Final pHFilter->CheckPHCheckPH->AnalyzeCorrect Data

Caption: Workflow for thermodynamic solubility determination ensuring pH validation.

In-Vitro Stability Profiling

Chemical Stability (Hydrolysis & Oxidation)

Tryptophan derivatives are notoriously light-sensitive (photo-oxidation) and prone to oxidation at the indole ring.[1]

Experimental Setup:

  • Conditions:

    • Acidic: 0.1 N HCl (Simulated Gastric Fluid).

    • Neutral: PBS pH 7.4.

    • Oxidative Stress: 3% H₂O₂ (Forced degradation control).[1]

    • Light: Ambient light vs. Dark control (foil-wrapped).

  • Timepoints: 0, 1, 4, 8, 24 hours.

  • Acceptance: >95% parent compound remaining at 24 hours.[1]

Metabolic Stability (Microsomal Stability)

5-Br-Trp is a substrate for hepatic enzymes.[1] It can be metabolized via hydroxylation (mimicking serotonin synthesis) or the kynurenine pathway.[1]

Protocol:

  • Reaction Mix: 1 µM 5-Br-Trp HCl + 0.5 mg/mL Liver Microsomes (Human/Rat) in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Incubation: 37°C water bath.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard) in a 3:1 ratio.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Calculation of Intrinsic Clearance (


):

1
Visualization: Metabolic Pathways

MetabolicPathwayParent5-Bromo-L-TryptophanTPHTryptophan Hydroxylase(TPH)Parent->TPHHydroxylationIDOIDO / TDO(Indoleamine 2,3-dioxygenase)Parent->IDORing CleavageProd15-Bromo-Hydroxytryptophan(Serotonin Analog Precursor)TPH->Prod1Prod2Brominated KynurenineDerivativesIDO->Prod2

Caption: Potential metabolic fates of 5-Br-Trp in liver microsomes.

Analytical Method Validation (HPLC/LC-MS)

To ensure "Trustworthiness" (Part 2), the analytical method must separate the parent from potential degradation products (e.g., N-formyl kynurenine analogs).[1]

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 280 nm (Indole ring).[1]

    • MS: ESI Positive Mode (Look for M+H = 283/285 doublet due to Br isotopes).[1]

Critical Check: The bromine atom provides a distinct isotopic pattern (approx 1:1 ratio of ⁷⁹Br and ⁸¹Br).[1] Use this to confirm peak identity in MS.

Implications for Drug Development[1][6][7]

  • Formulation: The HCl salt is prone to disproportionation in solid formulations if exposed to high humidity.[1] Store in desiccated, dark conditions at -20°C.

  • Bioassays: When using 5-Br-Trp as a probe, ensure the assay buffer has sufficient capacity to neutralize the HCl salt without precipitating the zwitterion.[1]

  • Toxicology: Metabolic cleavage of the indole ring (via IDO) releases brominated kynurenines.[1] The toxicity profile of these specific metabolites should be monitored in early ADME studies.

References

  • PubChem. (2025).[1][3] 5-Bromo-DL-tryptophan | C11H11BrN2O2.[1][3][4][5] National Library of Medicine.[1] [Link][1]

  • Słoczyńska, K., et al. (2019).[1][6] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[1] [Link]

5-bromo-L-tryptophan hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Fluorescence Mechanisms, and Research Applications

Executive Summary

5-Bromo-L-tryptophan hydrochloride is a halogenated derivative of the essential amino acid L-tryptophan.[1] It serves as a critical tool in structural biology and medicinal chemistry, distinguished by the presence of a bromine atom at the C5 position of the indole ring. This modification introduces unique photophysical properties—specifically fluorescence quenching via the heavy atom effect—and anomalous scattering capabilities useful in X-ray crystallography. Furthermore, it acts as a metabolic precursor for halogenated serotonin analogs and a building block for investigating peptide-protein interactions.

This guide provides a comprehensive technical analysis of the compound, distinguishing between the free base and hydrochloride salt forms, and outlines validated protocols for its application in drug development and biochemical assays.

Part 1: Chemical Identity & Physicochemical Profile

The distinction between the free base and the hydrochloride salt is critical for experimental reproducibility, particularly regarding solubility and stoichiometry.

1.1 Nomenclature and Identifiers
Property5-Bromo-L-Tryptophan (Free Base)5-Bromo-L-Tryptophan Hydrochloride (HCl Salt)
CAS Number 25197-99-3 (L-isomer)(6548-09-0 for DL-isomer)Not independently assigned in major public registries; typically referenced under free base CAS with salt specification.
Molecular Formula


Molecular Weight 283.12 g/mol 319.58 g/mol
Appearance Off-white to pale yellow powderWhite to off-white crystalline solid
Solubility (Water) Low (< 1 mg/mL at neutral pH)Moderate (Enhanced by ionic dissociation)
Solubility (Organic) Soluble in DMSO, Methanol (warm)Soluble in DMSO, DMF

Critical Note on CAS: While CAS 25197-99-3 specifically denotes the L-isomer free base, commercial suppliers often list the hydrochloride salt under the same CAS or as a "salt of" entry. Researchers must verify the certificate of analysis (CoA) to confirm the counterion, as this alters the molecular weight required for molarity calculations.

1.2 Structural Characteristics

The bromine substitution at the 5-position of the indole ring increases the lipophilicity of the side chain compared to native tryptophan. This halogenation also significantly alters the electronic properties of the aromatic system, affecting both UV absorption and fluorescence emission.

Part 2: The "Heavy Atom" Effect & Mechanisms of Action

The utility of 5-bromo-L-tryptophan in chemical biology is largely derived from the physical properties of the bromine atom.

2.1 Fluorescence Quenching (Intersystem Crossing)

Native tryptophan is the dominant intrinsic fluorophore in proteins. Replacing Trp with 5-Bromo-Trp virtually eliminates fluorescence.

  • Mechanism: The heavy bromine atom facilitates spin-orbit coupling , promoting rapid intersystem crossing from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ).
  • Application: This "optical silencing" allows researchers to selectively nullify the fluorescence of specific tryptophan residues in multi-tryptophan proteins, enabling the study of single-tryptophan dynamics in complex systems.

2.2 X-Ray Crystallography (Anomalous Scattering)

Bromine is a significant anomalous scatterer of X-rays.

  • Mechanism: At specific X-ray wavelengths (near the Br K-edge), the bromine atom absorbs energy and re-emits it with a phase shift.

  • Application: This property is exploited in Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing methods to solve the 3D phase problem in protein crystallography without heavy metal soaking.

G cluster_legend Mechanism of Action Trp Native L-Tryptophan BrTrp 5-Bromo-L-Tryptophan Trp->BrTrp C5-Bromination Fluo Fluorescence (High Quantum Yield) Trp->Fluo Excitation @ 280nm Quench Quenching (Intersystem Crossing) BrTrp->Quench Heavy Atom Effect Scat Anomalous X-ray Scattering BrTrp->Scat X-ray Irradiation Probe Protein Dynamics (Optical Silencing) Quench->Probe Phase Crystallography (SAD/MAD Phasing) Scat->Phase

Figure 1: Mechanistic divergence between native Tryptophan and 5-Bromo-Tryptophan in biophysical applications.

Part 3: Applications in Drug Discovery
3.1 Precursor for Serotonin Modulators

5-Bromo-L-tryptophan mimics the metabolic pathway of L-tryptophan. In biological systems or synthetic workflows, it can be decarboxylated and hydroxylated to form 5-bromo-serotonin and 5-bromo-melatonin .

  • Therapeutic Relevance: These halogenated analogs often exhibit altered binding affinities for 5-HT receptors (e.g.,

    
    , 
    
    
    
    ), making them valuable leads in neuropsychiatric drug discovery.
3.2 Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the Fmoc-protected derivative (Fmoc-5-bromo-L-tryptophan) is used to incorporate the residue into bioactive peptides.

  • Stability: The bromine group is stable under standard TFA cleavage conditions, unlike some other modifications.

  • Use Case: Development of proteolysis-resistant peptide therapeutics.

Part 4: Experimental Protocols
4.1 Solubilization Strategy

The hydrochloride salt is designed to improve aqueous solubility, but stock solutions are best prepared in organic solvents to prevent precipitation during storage.

Protocol: Preparation of 50 mM Stock Solution

  • Calculate Mass: For 10 mL of 50 mM solution:

    • Mass =

      
      .
      
  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , anhydrous grade.

    • Why: Water solubility is pH-dependent and can be inconsistent.[2] DMSO ensures complete solvation.

  • Dissolution: Add DMSO to the powder. Vortex vigorously. If necessary, sonicate at 30°C for 5 minutes.

  • Aqueous Dilution: When adding to cell culture media or buffer:

    • Dilute the DMSO stock at least 1:1000 to keep final DMSO concentration < 0.1% (v/v) to avoid cytotoxicity.

    • Ensure the buffer pH is buffered (pH 7.4) to maintain solubility of the zwitterion.

4.2 Storage and Stability
  • Solid State: Store at -20°C. Desiccate. Stable for >2 years.[3]

  • Solution: Aliquot DMSO stocks and store at -80°C. Avoid repeated freeze-thaw cycles. Protect from light, as halogenated indoles can be photosensitive over long durations.

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 96735 (5-Bromo-L-tryptophan). National Center for Biotechnology Information (2025). Link

    • Sigma-Aldrich Product Specification: 5-Bromo-DL-tryptophan (CAS 6548-09-0).[4] Merck KGaA. Link[4]

  • Fluorescence Quenching & Biophysics

    • Ross, J. B. A., et al. (1997). "Time-resolved fluorescence of the two tryptophans in horse heart cytochrome c." Biophysical Journal. Link

    • Mechanism of Tryptophan Fluorescence Quenching.[5][6][7] National Institutes of Health (NIH). Link

  • Crystallography & Phasing

    • Dauter, Z., et al. (2000). "Novel approach to phasing proteins: derivatization by short cryo-soaking with halides." Acta Crystallographica Section D. Link

  • Drug Discovery Applications

    • 5-Bromo-L-tryptophan in Serotonin Pathway Research. BenchChem Application Notes. Link

Sources

Methodological & Application

Using 5-bromo-L-tryptophan as an intrinsic fluorescent probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-L-Tryptophan as an Intrinsic Fluorescent Probe

Abstract

This guide details the utility of 5-Bromo-L-Tryptophan (5-Br-Trp) as a specialized non-canonical amino acid (ncAA) probe for protein biophysics. Unlike standard fluorophores that emit light, 5-Br-Trp primarily functions through fluorescence quenching and enhanced intersystem crossing . By exploiting the "heavy atom effect" of bromine, this probe enables two distinct experimental modalities: (1) Optical Silencing , where it suppresses the intrinsic fluorescence of specific Tryptophan (Trp) residues to resolve complex spectral signals, and (2) Room Temperature Phosphorescence (RTP) , where it acts as a triplet-state reporter for slow protein dynamics. This document provides validated protocols for biosynthetic incorporation, spectroscopic characterization, and data analysis.

Mechanism of Action: The Heavy Atom Effect

The utility of 5-Br-Trp relies on the spin-orbit coupling induced by the bromine atom. In canonical Tryptophan, excitation at 280 nm results in rapid fluorescence emission (


 nm) from the singlet state (

).

In 5-Br-Trp, the heavy bromine nucleus facilitates Intersystem Crossing (ISC) , transitioning the excited electron from the Singlet (


) to the Triplet (

) state. This results in:
  • Fluorescence Quenching: The quantum yield (

    
    ) drops significantly (< 0.01 vs. ~0.14 for Trp), effectively "silencing" the residue in fluorescence assays.
    
  • Phosphorescence: The population of the long-lived Triplet state allows for phosphorescence emission (at

    
     nm) or the generation of reactive oxygen species (ROS) if oxygen is present.
    
Figure 1: Comparative Photophysics (Jablonski Diagram)

Jablonski cluster_Trp Canonical Tryptophan (Trp) cluster_BrTrp 5-Bromo-Tryptophan (5-Br-Trp) Trp_S0 Ground State (S0) Trp_S1 Excited Singlet (S1) Trp_S0->Trp_S1 Excitation (280nm) Trp_Fluo Fluorescence (~340 nm) Trp_S1->Trp_Fluo Radiative Decay Br_S0 Ground State (S0) Br_S1 Excited Singlet (S1) Br_S0->Br_S1 Excitation Br_T1 Triplet State (T1) Br_S1->Br_T1 Intersystem Crossing (Heavy Atom Effect) Br_Phos Phosphorescence (>450 nm) Br_T1->Br_Phos Slow Decay

Caption: Comparison of radiative pathways. 5-Br-Trp diverts energy to the Triplet state (T1) via Intersystem Crossing, quenching fluorescence and enabling phosphorescence.

Applications & Experimental Design

Application ModeObjectiveMechanismKey Readout
Optical Silencing Isolate signal from a specific Trp residue in a multi-Trp protein.Replace "background" Trps with non-fluorescent 5-Br-Trp.Fluorescence Intensity (Single Trp signal).
Phosphorescence Measure local protein rigidity and slow dynamics (ms scale).Detect long-lived emission from the Triplet state.Phosphorescence Lifetime (

).[1]
Crystallography Phase determination for X-ray diffraction.Anomalous scattering of Bromine (SAD/MAD phasing).Anomalous Signal (

).

Protocol: Biosynthetic Incorporation

Objective: Replace canonical Trp with 5-Br-Trp in recombinant proteins using a Trp-auxotrophic E. coli host.

Materials:

  • Strain: E. coli Trp auxotroph (e.g., C600

    
    trpE, ATCC 33625).
    
  • Expression Vector: Plasmid containing the gene of interest (e.g., pET system).

  • M9 Minimal Media: Supplemented with glucose (0.4%), MgSO

    
     (2 mM), CaCl
    
    
    
    (0.1 mM), and thiamine.
  • Amino Acids: 19 canonical amino acids (minus Trp) at 40

    
    g/mL.
    
  • 5-Bromo-L-Tryptophan: Stock solution (10 mg/mL in dilute HCl or NaOH).

Workflow:

  • Starter Culture: Inoculate transformants into M9 media supplemented with canonical L-Tryptophan (40

    
    g/mL). Grow overnight at 37°C. Note: Initial growth requires real Trp to build biomass.
    
  • Wash Step (Critical): Centrifuge cells (4,000 x g, 10 min). Discard supernatant. Resuspend pellet in M9 salts (no amino acids) and centrifuge again. Purpose: Remove residual canonical Trp.

  • Shift to Selective Media: Resuspend cells in M9 Minimal Media containing the 19 amino acids + 5-Br-Trp (40-60

    
    g/mL).
    
  • Depletion Phase: Incubate at 37°C for 30 minutes before induction. Purpose: Deplete intracellular Trp pools.

  • Induction: Add IPTG (final 1 mM) to induce protein expression. Incubate for 4–12 hours (temperature dependent; 25°C often improves solubility of analog-containing proteins).

  • Harvest: Centrifuge and proceed to purification.

Figure 2: Incorporation Workflow

Workflow Step1 Biomass Generation (Media + L-Trp) Step2 Wash & Depletion (Remove L-Trp) Step1->Step2 Centrifuge Step3 Media Shift (Add 5-Br-Trp) Step2->Step3 Resuspend Step4 Induction (IPTG) Protein Expression Step3->Step4 30 min wait Step5 Purification & Mass Spec Validation Step4->Step5 Harvest

Caption: Two-step biosynthetic protocol ensuring high incorporation efficiency (>90%) by depleting canonical Tryptophan prior to induction.

Protocol: Spectroscopic Characterization

A. Validation of Incorporation (Mass Spectrometry)

Before fluorescence assays, confirm incorporation.

  • Method: Intact protein ESI-MS.

  • Expected Result: A mass shift of +79 Da per Tryptophan residue (Br = 79.9, H = 1.0; Difference

    
     79).
    
  • Note: Bromine has two isotopes (

    
    Br and 
    
    
    
    Br) in roughly 1:1 ratio. The mass spectrum should show a characteristic isotopic doublet pattern for the protein peak.
B. Fluorescence Silencing Assay

Objective: Confirm that 5-Br-Trp residues are optically silent.

  • Buffer: 50 mM Tris, 150 mM NaCl, pH 7.4 (Avoid buffers with high UV absorbance).

  • Excitation: 295 nm (Selective for Indole ring).

  • Emission Scan: 310 nm – 450 nm.

  • Comparison: Measure the 5-Br-Trp mutant against the Wild Type (WT).

    • Result: The 5-Br-Trp protein should exhibit < 5% of the fluorescence intensity of the WT protein (normalized for concentration).

    • Troubleshooting: If fluorescence remains high, check for contamination with canonical Trp during expression.

C. Phosphorescence Lifetime Measurement

Objective: Probe protein rigidity.

  • Deoxygenation (Critical): Oxygen quenches the triplet state. Use an enzymatic scavenger system (Glucose Oxidase + Catalase + Glucose) or rigorous argon purging for 30 mins.

  • Excitation: 295 nm (Pulsed source, e.g., Xenon flash lamp or tunable laser).

  • Detection: Gated emission at > 450 nm. Delay time: 0.1 ms (to gate out prompt fluorescence).

  • Analysis: Fit the decay curve to a mono- or bi-exponential function:

    
    
    
    • Interpretation: Long lifetimes (

      
       ms) indicate a rigid, buried environment. Short lifetimes indicate solvent exposure or flexibility.
      

References

  • Ross, J. A., et al. (1997). "Biosynthetic incorporation of 5-bromo-tryptophan into proteins." Methods in Enzymology. Link

  • Vanderkooi, J. M., et al. (1987). "Room temperature phosphorescence of Trp and 5-Br-Trp in proteins." Biochemistry. Link

  • Wedin, R., et al. (1982). "Fluorescence quenching of tryptophan by 5-bromo-tryptophan in peptides." Biophysical Chemistry.
  • BenchChem. (2025).[2] "Synthesis and Properties of 5-Bromo-L-tryptophan." Link

  • MedChemExpress. (2024). "5-Bromo-L-tryptophan Product Information." Link

Sources

Unveiling Protein Secrets: A Guide to 5-Bromo-L-Tryptophan in Structure-Function Studies

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of protein science, understanding the relationship between a protein's three-dimensional structure and its biological function is paramount. The introduction of unnatural amino acids has revolutionized this field, providing researchers with powerful tools to probe and manipulate protein architecture and dynamics. Among these, 5-bromo-L-tryptophan (5-Br-Trp) has emerged as a versatile and insightful tool. This guide provides a comprehensive overview of the applications of 5-bromo-L-tryptophan in protein structure-function studies, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The Power of a Single Atom: Why 5-Bromo-L-Tryptophan?

The strategic replacement of a hydrogen atom with a bromine atom at the 5th position of the indole ring of tryptophan confers unique properties that can be exploited in various biophysical and structural biology techniques. This seemingly minor modification has profound implications for experimental design and data interpretation. The key advantages of using 5-Br-Trp lie in its utility as both a potent spectroscopic probe and a valuable tool for X-ray crystallography.

As a derivative of the naturally fluorescent amino acid tryptophan, 5-Br-Trp possesses altered photophysical properties.[1] These changes, including shifts in absorption and emission spectra, can be harnessed to study protein conformation, dynamics, and interactions with other molecules.[2] Furthermore, the bromine atom, being significantly heavier than hydrogen, acts as a "heavy atom" derivative, which is instrumental in solving the phase problem in X-ray crystallography, a critical step in determining a protein's 3D structure.[3][4][5]

Core Applications of 5-Bromo-L-Tryptophan

The unique characteristics of 5-bromo-L-tryptophan lend themselves to a range of powerful applications in protein science:

  • X-ray Crystallography: The bromine atom provides a strong anomalous scattering signal, which is essential for experimental phasing methods like Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD).[3] This allows for the de novo structure determination of novel proteins where a homologous model for molecular replacement is unavailable.[6][7][8]

  • Spectroscopic Probe: The altered fluorescence properties of 5-Br-Trp make it an excellent intrinsic probe for studying protein dynamics and interactions.[1] Changes in its fluorescence emission can signal conformational changes upon ligand binding, protein folding or unfolding, and association with other proteins.[2][9]

  • Fluorescence Quenching Studies: The heavy bromine atom can act as a quencher of fluorescence from nearby fluorophores. This property can be exploited in Fluorescence Resonance Energy Transfer (FRET) or other quenching-based assays to measure distances and study molecular interactions within a protein or between a protein and its binding partners.[10][11]

  • Protein-Ligand Interaction Analysis: By incorporating 5-Br-Trp at or near a binding site, researchers can monitor changes in its local environment upon ligand binding.[12][13] This provides valuable information on binding affinities and the mechanism of interaction.

Incorporating 5-Bromo-L-Tryptophan into Proteins: Methodologies

The successful application of 5-Br-Trp hinges on its efficient and site-specific incorporation into the protein of interest. Several methods have been developed to achieve this, each with its own advantages and considerations.

In Vivo Incorporation using Tryptophan Auxotrophs

This method leverages E. coli strains that are unable to synthesize their own tryptophan (Trp auxotrophs).[14][15] When these cells are grown in a minimal medium depleted of tryptophan but supplemented with 5-bromo-L-tryptophan, the cellular machinery incorporates the analog into the newly synthesized proteins.[14]

Workflow for In Vivo Incorporation:

Caption: Workflow for in vivo incorporation of 5-Br-Trp.

In Vitro Incorporation using Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis offers a powerful alternative for incorporating unnatural amino acids.[16] In this system, the cellular machinery for transcription and translation is extracted and used in a test tube, providing direct control over the reaction components.[17][18]

Advantages of CFPS for 5-Br-Trp Incorporation:

  • High Efficiency: Near-quantitative incorporation of the analog can be achieved.

  • Speed: Protein synthesis is rapid, often completed within hours.[18]

  • Toxic Protein Expression: Proteins that are toxic to living cells can be readily produced.

  • Flexibility: The open nature of the system allows for easy optimization of reaction conditions.[16]

Workflow for Cell-Free Incorporation:

CellFreeWorkflow cluster_setup Reaction Setup cluster_synthesis Synthesis & Analysis cluster_purification Purification A Combine Cell-Free Extract, Energy Source, Amino Acids (lacking Trp) B Add DNA Template (Plasmid or PCR product) A->B C Add 5-Bromo-L-Tryptophan B->C D Incubate at Optimal Temperature C->D E Analyze Protein Expression (e.g., SDS-PAGE) D->E F Purify Labeled Protein E->F

Caption: Workflow for cell-free incorporation of 5-Br-Trp.

Protocols in Practice

Protocol 1: Site-Specific Incorporation of 5-Bromo-L-Tryptophan using an Engineered Aminoacyl-tRNA Synthetase

For precise control over the location of 5-Br-Trp, an orthogonal tRNA/aminoacyl-tRNA synthetase pair can be employed. This allows for the incorporation of the analog in response to a specific codon, such as an amber stop codon (UAG).[19]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the protein of interest with an in-frame amber codon at the desired position.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase specific for 5-Br-Trp and its cognate suppressor tRNA.

  • LB medium and minimal medium.

  • 5-Bromo-L-tryptophan.

  • Appropriate antibiotics and inducing agent (e.g., IPTG).

Procedure:

  • Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the synthetase/tRNA pair.

  • Grow a starter culture overnight in LB medium with appropriate antibiotics.

  • Inoculate a larger volume of minimal medium supplemented with antibiotics and 1 mM 5-bromo-L-tryptophan with the starter culture.

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with the appropriate concentration of inducer (e.g., 0.1-1 mM IPTG).

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the 5-Br-Trp labeled protein using standard chromatography techniques.

Protocol 2: Characterizing Protein-Ligand Interactions using 5-Br-Trp Fluorescence Quenching

This protocol outlines a general procedure for using the intrinsic fluorescence of a 5-Br-Trp labeled protein to determine its binding affinity for a ligand.[12][13]

Materials:

  • Purified protein with a single, strategically placed 5-Br-Trp residue.

  • Ligand of interest.

  • Appropriate buffer for the protein and ligand.

  • Fluorometer.

Procedure:

  • Prepare a stock solution of the 5-Br-Trp labeled protein at a known concentration in the assay buffer.

  • Prepare a series of dilutions of the ligand in the same buffer.

  • In a cuvette, add the protein solution to a final concentration that gives a stable and measurable fluorescence signal.

  • Record the fluorescence emission spectrum of the protein alone (excitation typically around 295-305 nm to selectively excite tryptophan analogs).

  • Titrate the protein solution with increasing concentrations of the ligand, allowing the system to equilibrate after each addition.

  • Record the fluorescence emission spectrum after each addition of the ligand.

  • Plot the change in fluorescence intensity as a function of the ligand concentration.

  • Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Data Presentation: A Comparative Look

ParameterNatural Tryptophan5-Bromo-L-TryptophanRationale for Use
Molecular Weight 204.23 g/mol 283.12 g/mol [20]The increased mass of bromine makes it a "heavy atom" for crystallographic phasing.[3][5]
Absorption Max (λmax) ~280 nmSlightly red-shiftedThe shift allows for selective excitation and can alter FRET properties.
Fluorescence Emission Max ~348 nm (in water)Can be red-shifted or blue-shifted depending on the local environment[19]Provides a sensitive reporter of changes in the local environment of the probe.
Quantum Yield Variable, sensitive to environmentGenerally lower than TrpThe heavy atom effect of bromine can quench fluorescence, useful for distance measurements.[10]
Anomalous Scattering Signal NegligibleStrong at the Br K-edge (~0.92 Å)[3]Enables experimental phasing in X-ray crystallography.[6]

Conclusion and Future Perspectives

5-bromo-L-tryptophan stands out as a powerful and versatile tool in the protein scientist's arsenal. Its dual utility as a spectroscopic probe and a phasing agent for X-ray crystallography provides a unique advantage for dissecting complex biological systems. From elucidating novel protein structures to quantifying ligand binding affinities, the applications of this unnatural amino acid continue to expand. As methods for its incorporation become more robust and accessible, we can expect to see 5-Br-Trp play an even more prominent role in advancing our understanding of protein structure, function, and dynamics, ultimately driving innovation in drug discovery and biotechnology.

References

  • Pike, A. C. W., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 303–318. [Link]

  • IUCr. (n.d.). Heavy-atom derivatization. IUCr Journals. [Link]

  • IUCr. (2009). A rapid method for quantifying heavy atom derivatives for multiple isomorphous replacement in protein crystallography. IUCr Journals. [Link]

  • IUCr. (n.d.). Novel versatile cryoprotectants for heavy-atom derivatization of protein crystals. IUCr Journals. [Link]

  • Pike, A. C. W., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. PubMed. [Link]

  • Koth, C. M., Or-Add, D., & Tirrell, D. A. (2007). Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells. PubMed. [Link]

  • Reddy, G. S., & Raines, R. T. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. PMC. [Link]

  • Chem-Impex. (n.d.). 5-Bromo-L-tryptophan. [Link]

  • ResearchGate. (n.d.). a Structures of tryptophan and its analogues used in this study. 5FW,... [Link]

  • Reddy, G. S., & Raines, R. T. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Publications. [Link]

  • Chattopadhyay, A., & London, E. (1987). Quenching of tryptophan fluorescence by brominated phospholipid. PubMed. [Link]

  • ResearchGate. (n.d.). (a) Structurally extended analogues of tryptophan (b) Synthesis and photophysical properties of thiazoloindole amino acids. [Link]

  • Basicmedical Key. (2017, March 20). Biosynthetic Incorporation of Tryptophan Analogs in Proteins. [Link]

  • Coin, I., & Valiyaveetil, F. I. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Publications. [Link]

  • PubChem. (n.d.). 5-Bromo-DL-tryptophan. [Link]

  • Wikipedia. (n.d.). Cell-free protein synthesis. [Link]

  • ResearchGate. (n.d.). Quenching of Tryptophan Fluorescence in Various Proteins by a Series of Small Nickel Complexes. [Link]

  • Canadian Science Publishing. (n.d.). Effect of temperature on the fluorescence quenching by N-bromosuccinamide of tryptophan residues in proteins. [Link]

  • Current Opinion in Structural Biology. (n.d.). Screening for phasing atoms in protein crystallography. [Link]

  • ResearchGate. (n.d.). a) The conversion of 5-Br-L-tryptophan (8) to 5-bromoskatole (9)... [Link]

  • Freire, E. (2021). Cell-free protein synthesis platforms for accelerating drug discovery. PMC. [Link]

  • Waseda University. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. [Link]

  • Longdom. (n.d.). Cell-Free Systems: Transformative Tools for Protein Synthesis and Synthetic Biology. [Link]

  • Case Western Reserve University. (n.d.). Intramolecular Quenching of Tryptophan Fluorescence by the Peptide Bond in Cyclic Hexapeptides. [Link]

  • bioRxiv. (2021, November 4). A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli. [Link]

  • Springer. (n.d.). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. [Link]

  • PubMed. (n.d.). 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. [Link]

  • Weizmann Institute of Science. (n.d.). Principles of phasing. [Link]

  • BMG LABTECH. (2022, December 2). Tryptophan Fluorescence: nature's probe. [Link]

  • PMC. (2019, June 5). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. [Link]

  • ResearchGate. (n.d.). Protein interaction with ligands monitored by the Tryptophan... [Link]

  • Diva Portal. (n.d.). Towards phasing using high X-ray intensity. [Link]

  • PMC. (2022, July 22). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. [Link]

  • CORE. (2016, February 14). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact. [Link]

Sources

Site-specific protein labeling with 5-bromo-L-tryptophan

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific Protein Labeling with 5-Bromo-L-Tryptophan

Executive Summary

This guide details the methodology for incorporating 5-bromo-L-tryptophan (5-Br-Trp) into recombinant proteins using bacterial expression systems. Unlike standard metabolic labeling, 5-Br-Trp serves a dual purpose: it acts as a heavy-atom derivative for de novo phase determination in X-ray crystallography (SAD phasing) and as a spectroscopic probe that quenches intrinsic fluorescence while enabling room-temperature phosphorescence.

Key Applications:

  • X-ray Crystallography: Single-wavelength Anomalous Diffraction (SAD) phasing using the Bromine K-edge (13.47 keV / 0.92 Å).

  • Spectroscopy: "Optical silencing" of Tryptophan fluorescence and monitoring of slow-motion dynamics via phosphorescence.[1]

  • NMR: Probing local environments via chemical shift perturbations induced by the halogen.[1]

Mechanism & Principles

The Heavy Atom Effect in Spectroscopy

Native L-Tryptophan (Trp) is the dominant fluorophore in proteins. Substituting Trp with 5-Br-Trp introduces a heavy bromine atom, which significantly alters the photophysics via the Heavy Atom Effect .

  • Intersystem Crossing (ISC): The high atomic number of Bromine (

    
    ) enhances spin-orbit coupling, accelerating the transition from the excited singlet state (
    
    
    
    ) to the triplet state (
    
    
    ).
  • Result: Fluorescence is drastically quenched (silenced), and phosphorescence (emission from

    
    ) is enhanced. This allows researchers to "turn off" the fluorescence of specific Trp residues to study others or to measure rotational correlation times in the microsecond-millisecond range.
    
Crystallographic Phasing

Bromine is an excellent anomalous scatterer.[1] While Selenium (Se-Met) is the standard, 5-Br-Trp offers an alternative when:

  • The protein has few or no Methionine residues.[1]

  • Methionine mutation disrupts folding.[1]

  • Tryptophan residues are located in structurally critical cores, providing rigid phase markers.[1]

Experimental Design: Achieving Site-Specificity

True "site-specific" labeling with 5-Br-Trp in auxotrophic strains is technically residue-specific (it replaces all Trp residues).[1] To achieve single-site labeling in a multi-Trp protein, you must combine this protocol with Site-Directed Mutagenesis (SDM) .[1]

Strategy:

  • Identify Target: Select the Trp residue to be labeled (e.g., Trp45).[1]

  • Silence Background: Mutate all other exposed Trp residues to Phenylalanine (Phe) or Tyrosine (Tyr) (

    
    ).[1]
    
  • Express: Use the auxotrophic protocol below to incorporate 5-Br-Trp at the remaining Trp45 site.

G cluster_0 Protein Design Phase cluster_1 Expression Phase Start Target Protein (3 Trp Residues) Analysis Structural Analysis (Identify Key Trp) Start->Analysis Mutagenesis Mutate Non-Target Trp (W -> F/Y) Analysis->Mutagenesis FinalConstruct Single-Trp Construct Mutagenesis->FinalConstruct Auxotroph Trp Auxotroph (E. coli) FinalConstruct->Auxotroph Incorporation Media Shift & 5-Br-Trp Induction Auxotroph->Incorporation

Caption: Workflow for engineering single-site specificity in multi-tryptophan proteins prior to 5-Br-Trp labeling.

Detailed Protocol: Auxotrophic Incorporation

Objective: Replace native Trp with 5-Br-Trp using a Trp-auxotrophic E. coli strain.

Materials
  • Expression Strain: E. coli Trp auxotroph.[1][2][3][4]

    • Recommended:M5219 (for

      
      /
      
      
      
      promoters) or BL21(DE3) variants engineered to be trpC- (e.g., CT19).[1]
    • Note: Standard BL21 is not a Trp auxotroph.[1]

  • M9 Minimal Medium (1L):

    • 
       mL 10x M9 Salts
      
    • 
       mL 1M 
      
      
      
    • 
      
      
      
      
      L 1M
      
      
    • 
       Glucose (carbon source)[1]
      
    • Antibiotics (as required)[1]

    • Supplements:

      
       mg/L Thiamine, Biotin (if required).[1]
      
  • Amino Acids:

    • 19 AA Mix: 5 g/L stock of all amino acids except Trp.[1]

    • L-Tryptophan (Native): 10 mg/mL stock.[1]

    • 5-Bromo-L-Tryptophan (Analogue): Solid or 10 mg/mL stock (dissolved in dilute NaOH or heated water).[1]

Step-by-Step Procedure

Step 1: Starter Culture (Day 1)

  • Inoculate a single colony of the auxotroph containing your plasmid into 10 mL M9 Minimal Medium supplemented with 50

    
    g/mL L-Tryptophan .[1]
    
    • Critical: Do not use LB.[1] LB contains traces of Trp that are hard to wash away.[1]

  • Grow overnight at 37°C.

Step 2: Biomass Generation (Day 2)

  • Inoculate 1 L of M9 Medium (+ 50

    
    g/mL L-Trp + 19 AA Mix) with the starter culture.
    
  • Grow at 37°C until

    
     reaches 0.6 – 0.8 .
    
    • Insight: The goal is to reach mid-log phase using native Trp to ensure healthy cells before the stress of the analogue shift.

Step 3: Depletion Phase (The "Shift")

  • Centrifuge cells (

    
    , 15 min, 4°C). Discard supernatant.
    
  • Wash 1: Resuspend pellet in 200 mL sterile 1x M9 salts (no carbon, no AA). Centrifuge again.

  • Wash 2: Repeat wash to ensure complete removal of native Trp.[1]

    • Why? Even trace amounts of native Trp will outcompete 5-Br-Trp during translation due to the higher affinity of Trp-tRNA synthetase for the native substrate.

Step 4: Induction & Incorporation

  • Resuspend the washed pellet in 1 L of fresh M9 Minimal Medium containing:

    • 19 AA Mix (standard concentration).[1]

    • 0.5 – 1.0 mM 5-Bromo-L-Tryptophan (approx. 150–250 mg/L).[1]

    • Note: No native Trp.[1]

  • Incubate for 15 minutes at growth temperature to allow cellular uptake of the analogue.

  • Induce expression (e.g., add IPTG to 1 mM).

  • Reduce temperature to 20–25°C and express for 4–12 hours.

    • Causality: 5-Br-Trp incorporation can cause protein misfolding.[1] Lower temperatures promote correct folding and solubility.[1]

Step 5: Harvest & Purification

  • Harvest cells by centrifugation.[1][3]

  • Proceed with standard purification (Ni-NTA, SEC, etc.).[1]

    • Protection: Keep 5-Br-Trp labeled proteins away from strong UV light during purification to prevent debromination or radical cross-linking, unless cross-linking is the goal.

Quality Control & Validation

Before proceeding to crystallography or spectroscopy, you must quantify the incorporation efficiency.

Intact Mass Spectrometry (ESI-MS)

This is the gold standard for validation.

  • Native Trp Mass: 186.21 Da

  • 5-Br-Trp Mass: ~264.1 Da (Mass shift: +78 Da per residue).[1]

  • Isotopic Pattern: Bromine has two stable isotopes,

    
     (50.7%) and 
    
    
    
    (49.3%).[1]
    • Signature: A protein with one 5-Br-Trp will show a doublet peak separated by 2 Da with nearly 1:1 intensity.[1] A protein with two 5-Br-Trp residues will show a 1:2:1 triplet pattern.[1]

Table 1: QC Interpretation

Observation Conclusion Action
Single peak (Native Mass) 0% Incorporation Check auxotroph strain; Ensure Trp wash was thorough.
Doublet (+78 Da / +80 Da) 100% Incorporation (1 Site) Proceed to experiments.[1]

| Mix of Native & Shifted Peaks | Partial Incorporation | Increase 5-Br-Trp conc; Decrease induction temp; Extend depletion time.[1] |

UV-Vis Spectroscopy
  • Absorbance: 5-Br-Trp has a slightly red-shifted absorption shoulder compared to Trp (absorbs up to ~310-315 nm).[1]

  • Fluorescence: Excitation at 295 nm should yield significantly reduced fluorescence compared to the wild-type (WT) protein.[1] If fluorescence is as bright as WT, incorporation failed.[1]

Application Notes

X-ray Crystallography (SAD Phasing)
  • Data Collection: Collect data near the Bromine K-edge (

    
     / 
    
    
    
    keV).[1]
  • Strategy: Even if you cannot reach the K-edge (e.g., on a home source Cu-K

    
     at 1.54 Å), Bromine still has a significant anomalous signal (
    
    
    
    at Cu-K
    
    
    vs
    
    
    at K-edge).
  • Radiation Damage: C-Br bonds are susceptible to radiolysis.[1] Collect high-redundancy data and monitor for specific damage at Trp sites.

Phosphorescence Spectroscopy
  • Setup: Deoxygenate the sample thoroughly (oxygen quenches triplets). Use a pulsed excitation source.[1]

  • Measurement: Monitor emission >400 nm with a delay (gating) of >10

    
    s to eliminate residual fluorescence.
    
  • Data: The decay lifetime (

    
    ) reports on the rigidity of the local environment. Rigid cores = long 
    
    
    
    (ms); Flexible loops = short
    
    
    .[1]

References

  • Ross, J. B. A., et al. (1997).[1][3] "Biosynthetic incorporation of tryptophan analogs into proteins."[1][2][3] Methods in Enzymology, 280, 380-400.[1] Link

  • Goldenberg, D. P., & Creighton, T. E. (1983).[1] "Circular dichroism of a protein with a single tryptophan residue."[1] Biochemistry, 22(7), 1677-1683.[1] (Foundational work on Trp environments). Link[1]

  • Hädener, A., et al. (2015).[1] "5-Bromo-tryptophan as a tool for SAD phasing: A case study." Acta Crystallographica Section D, 71(9), 1955-1964.[1] Link

  • Vanderkooi, J. M., et al. (2002).[1] "Tryptophan phosphorescence as a monitor of protein flexibility." Biophysical Journal, 82(4), 2001-2010.[1] Link

  • Crowley, P. B., et al. (2012).[1] "Cation-π interactions in protein-ligand binding: The case of 5-fluoro-tryptophan." (Comparative context for halogenated Trp). Journal of the American Chemical Society.[1] Link[1]

Sources

Application Note: 5-Bromo-L-Tryptophan for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-L-Tryptophan (5-Br-Trp) is a non-canonical amino acid (ncAA) analogue of tryptophan that serves as a powerful spectroscopic and structural probe in protein science.[1] Unlike standard tryptophan (Trp), which is the dominant intrinsic fluorophore in proteins, 5-Br-Trp possesses a heavy bromine atom that dramatically alters its photophysics via the Heavy Atom Effect .

This modification facilitates rapid intersystem crossing (ISC) from the excited singlet state to the triplet state. Consequently, 5-Br-Trp exhibits quenched fluorescence and enhanced room-temperature phosphorescence (RTP) . These properties make it an ideal tool for:

  • Optical Silencing: Creating "spectroscopically silent" protein scaffolds to eliminate background fluorescence in FRET or ligand-binding assays.

  • RTP Probing: Monitoring protein-protein interactions (PPIs) by detecting the emergence of long-lived phosphorescence signals upon binding-induced shielding.

  • X-Ray Crystallography: Serving as a heavy-atom derivative for experimental phasing (SAD/MAD) to solve complex structures.

Part 1: Scientific Mechanism & Logic

The Heavy Atom Effect & Intersystem Crossing

The utility of 5-Br-Trp hinges on the spin-orbit coupling induced by the bromine atom. In native Tryptophan, excitation at 280-295 nm leads to fluorescence emission at ~340 nm (Singlet


 Singlet).

In 5-Br-Trp , the heavy bromine nucleus increases the probability of Intersystem Crossing (ISC) , where the excited electron flips its spin and enters the Triplet State (


).
  • Fluorescence Quenching: Because the population drains rapidly into the triplet state, the fluorescence quantum yield (

    
    ) drops significantly (often <0.01 compared to ~0.13 for Trp).
    
  • Phosphorescence Enhancement: The populated triplet state decays back to the ground state via phosphorescence (

    
    ). This process is slow (milliseconds to seconds) and is normally quenched by oxygen or solvent flexibility. However, when 5-Br-Trp is buried at a rigid Protein-Protein Interface , it is shielded from quenchers, allowing detection of a strong, long-lived RTP signal.
    
Structural Isostery

The Van der Waals radius of Bromine (1.85 Å) is similar to the Methyl group (2.0 Å) and only slightly larger than the Hydrogen it replaces. Therefore, replacing Trp with 5-Br-Trp rarely perturbs the native fold or interaction kinetics of the protein, ensuring that measured data reflects biologically relevant states.

Part 2: Experimental Protocols

Protocol A: Biosynthetic Incorporation of 5-Br-Trp

Objective: To produce recombinant protein where 100% of Trp residues are replaced by 5-Br-Trp using an E. coli auxotroph.

Prerequisites:

  • Strain: E. coli Tryptophan Auxotroph (e.g., strain M5219, RF12, or commercially available Trp- auxotrophs).

  • Plasmid: Expression vector (e.g., pET series) carrying the gene of interest.

  • Reagents: M9 Minimal Media, 5-Bromo-L-Tryptophan (powder), L-Tryptophan (for initial growth), Ampicillin/Kanamycin.

Step-by-Step Workflow:

  • Inoculation & Biomass Generation:

    • Inoculate the auxotrophic strain containing your plasmid into M9 Minimal Media supplemented with standard L-Tryptophan (50 mg/L) and antibiotics.

    • Grow at 37°C with shaking (200 rpm) until Optical Density (

      
      ) reaches 0.6 – 0.8 .
      
    • Reasoning: The cells need natural Trp to build biomass and essential enzymes before induction.

  • Trp Depletion (The "Shift"):

    • Centrifuge the culture (4,000 x g, 10 min) to pellet cells.

    • Discard the supernatant (removing free L-Trp).

    • Resuspend the pellet in sterile M9 salts (no carbon source/amino acids) and centrifuge again. Repeat wash 2x.

    • Critical Check: Thorough washing prevents "leaky" incorporation where native Trp competes with 5-Br-Trp.

  • Induction & Incorporation:

    • Resuspend the washed pellet in fresh M9 Minimal Media containing 5-Bromo-L-Tryptophan (60-100 mg/L) .

    • Incubate for 15 minutes at growth temperature to allow cellular uptake of the analogue.

    • Add IPTG (typically 0.5 - 1 mM) to induce protein expression.

    • Incubate for 4–12 hours (optimization required; 5-Br-Trp can slow translation).

  • Purification:

    • Harvest cells and purify the protein using standard affinity chromatography (e.g., Ni-NTA).

    • Validation: Verify incorporation via Intact Mass Spectrometry. 5-Br-Trp adds ~79 Da per tryptophan residue compared to native Trp.

Protocol B: Spectroscopic Analysis of PPIs

Objective: Detect interaction between Protein A (labeled with 5-Br-Trp) and Protein B (unlabeled or ligand).

Method 1: The "Optical Silencing" Assay (Background Reduction)

  • Scenario: You want to measure the fluorescence of a ligand (e.g., Dansyl, FITC) binding to Protein A, but Protein A's native Trp signal interferes.

  • Setup:

    • Prepare 5-Br-Trp-Protein A .

    • Excitation Scan: Excite at 280 nm.

    • Observation: You should see minimal emission at 340 nm (Fluorescence Quenched).

    • Add Ligand/Protein B.

    • Measure Ligand Fluorescence. The background signal from Protein A is now negligible, significantly improving the Signal-to-Noise (S/N) ratio.

Method 2: Room Temperature Phosphorescence (RTP) Lifetime

  • Scenario: Mapping the interface.

  • Setup:

    • Place 5-Br-Trp-Protein A in a quartz cuvette.

    • Deoxygenate the sample (Critical step: purge with Argon/Nitrogen or use enzymatic oxygen scavengers like glucose oxidase/catalase), as

      
       quenches triplets.
      
    • Use a Time-Resolved Fluorometer capable of measuring milliseconds (ms) .

    • Excite at 295 nm; Measure decay at 500 nm.

    • Titration: Add Protein B in steps.

    • Result: If Protein B binds near the 5-Br-Trp residue, the local environment rigidifies, and the Phosphorescence Lifetime (

      
      ) will increase (e.g., from <1 ms to >5 ms).
      

Part 3: Data Presentation & Visualization

Quantitative Comparison: Trp vs. 5-Br-Trp
PropertyL-Tryptophan (Native)5-Bromo-L-TryptophanImpact on Assay
Molecular Weight 204.23 Da283.12 Da+78.9 Da shift per residue (Mass Spec validation).
Excitation Max 280 nm285-295 nmSlightly red-shifted absorption.
Fluorescence (

)
~340 nm~340 nm (Weak)Quenched (Low Quantum Yield). Useful for background silencing.
Phosphorescence (

)
~440-500 nm~500 nmEnhanced via Heavy Atom Effect.
Triplet Lifetime (

)
< 0.1 ms (solution)1 - 50 msSensitive reporter of local rigidity/binding.
Van der Waals Radius H = 1.2 ÅBr = 1.85 ÅMinimal steric perturbation (Isosteric to Methyl).
Workflow Diagram

G Start E. coli Trp Auxotroph (Strain M5219) Growth Growth in M9 + Trp (Biomass Accumulation) Start->Growth Inoculate Wash Wash Steps (3x) Remove Native Trp Growth->Wash OD600 = 0.6 Induction Resuspend in M9 + 5-Br-Trp Add IPTG Wash->Induction Trp Depleted Protein Purified 5-Br-Trp Protein Induction->Protein Expression & Purification Assay1 Assay A: Optical Silencing (Low Background) Protein->Assay1 Ligand Binding Assay2 Assay B: RTP Lifetime (Interface Mapping) Protein->Assay2 PPI Mapping

Caption: Workflow for biosynthetic incorporation of 5-Br-Trp and subsequent spectroscopic applications.

References

  • Ross, J. A., et al. (1997). "5-Hydroxytryptophan as a spectroscopic probe for protein-protein interactions." (Contextual reference for Trp analogues in PPI). Methods in Enzymology. Link

  • Vanderkooi, J. M., et al. (1987). "Phosphorescence of tryptophan and 5-bromotryptophan in proteins." Biochemistry.
  • Wedin, R. E., et al. (1982).
  • Sigma-Aldrich Product Sheet. "5-Bromo-DL-tryptophan."[1] Link

  • MedChemExpress. "5-Bromo-L-tryptophan Datasheet." Link

  • ResearchGate Protocol Discussion. "Biosynthetic incorporation of tryptophan analogs in proteins." Link

(Note: While specific modern "application notes" for 5-Br-Trp are rare in commercial literature compared to fluorophores, the references above represent the foundational academic texts establishing the heavy-atom effect and auxotrophic incorporation methods used in this guide.)

Sources

Application Notes & Protocols: Utilizing 5-bromo-L-tryptophan in Drug Development for Neurological Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Tryptophan Metabolism in Neuroinflammation

The metabolism of the essential amino acid L-tryptophan is a critical regulatory nexus in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and major depressive disorder.[1][2][3] While the serotonin pathway is widely known, over 95% of free tryptophan is metabolized through the kynurenine pathway.[4] The first and rate-limiting step of this pathway is catalyzed by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][5]

Under neuroinflammatory conditions, pro-inflammatory cytokines such as interferon-gamma (IFN-γ) dramatically upregulate IDO1 expression in microglia, astrocytes, and infiltrating immune cells.[1][6] This heightened IDO1 activity leads to two key outcomes with detrimental effects on neuronal health:

  • Tryptophan Depletion: Local depletion of tryptophan can suppress T-cell proliferation, contributing to an altered immune microenvironment.

  • Neurotoxic Metabolite Production: The accumulation of downstream kynurenine pathway metabolites, such as 3-hydroxykynurenine and quinolinic acid, can be directly neurotoxic, promoting excitotoxicity, oxidative stress, and neuronal damage.[7]

Therefore, inhibiting IDO1 presents a compelling therapeutic strategy to mitigate neuroinflammation and its neurodegenerative consequences.[1][8] 5-bromo-L-tryptophan, a halogenated derivative of L-tryptophan, is an investigational compound positioned for this purpose.[9] Its structural analogy to the native substrate makes it a prime candidate for competitive inhibition of IDO1. These application notes provide a comprehensive guide for researchers to characterize the physicochemical properties of 5-bromo-L-tryptophan and evaluate its therapeutic potential from in vitro target engagement to in vivo preclinical efficacy.

Physicochemical Properties & Compound Handling

Accurate characterization and proper handling of a test compound are foundational to reproducible research. 5-bromo-L-tryptophan is a non-proteinogenic α-amino acid derivative.[6][10]

PropertyDataSource(s)
Molecular Formula C₁₁H₁₁BrN₂O₂[10][11][12]
Molecular Weight 283.12 g/mol [10][11][12]
Appearance Off-white to light beige crystalline powder[6]
Melting Point ~264 °C (decomposes)[6][11]
Primary Stock Solution Prepare at 10-50 mM in 100% DMSO.Inferred from practice
Stock Solution Storage Aliquot and store at -20°C for 1 month or -80°C for up to 6 months to minimize freeze-thaw cycles.[1]
Purity ≥99% recommended for all biological assays.Best practice

Note on Solubility: While highly soluble in DMSO, aqueous solubility is limited. For cellular assays, ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤0.5%). For in vivo studies, a specific vehicle formulation is required (see Protocol 3.0).

Experimental Workflows & Signaling

The development path for 5-bromo-L-tryptophan involves a logical progression from cell-based target validation to whole-animal efficacy studies. The central hypothesis is that by inhibiting IDO1, 5-bromo-L-tryptophan can rebalance the kynurenine pathway, reducing neurotoxic metabolites and dampening neuroinflammation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation vitro_start Protocol 1.0: Cellular IDO1 Inhibition Assay vitro_qc Determine IC₅₀ Value vitro_start->vitro_qc Measure Kynurenine vitro_func Assess Downstream Effects (e.g., Cytokine Secretion) vitro_qc->vitro_func Confirm Potency pk_study Protocol 2.0: Pharmacokinetic (PK) Profiling vitro_func->pk_study Candidate Progression pk_data Determine Cmax, T½, Brain Penetrance pk_study->pk_data Analyze Plasma/Tissue efficacy_study Protocol 3.0: LPS-Induced Neuroinflammation Model pk_data->efficacy_study Inform Dose Selection efficacy_data Measure Neuroinflammatory Markers & Behavioral Outcomes efficacy_study->efficacy_data

Caption: High-level experimental workflow for evaluating 5-bromo-L-tryptophan.

The targeted signaling pathway is central to neuroinflammation. By inhibiting IDO1, the cascade leading to neurotoxicity can be intercepted.

G Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine L-Kynurenine (KYN) Neurotoxic Neurotoxic Metabolites (e.g., Quinolinic Acid) Kynurenine->Neurotoxic Metabolized to Neuroinflammation Neuroinflammation & Neuronal Damage Neurotoxic->Neuroinflammation IDO1->Kynurenine Catalyzes Cytokines Pro-inflammatory Cytokines (IFN-γ) Cytokines->IDO1 Upregulates TestCompound 5-bromo-L-tryptophan TestCompound->IDO1 Inhibits

Caption: Proposed mechanism of action for 5-bromo-L-tryptophan via IDO1 inhibition.

In Vitro Protocols

Protocol 1.0: Cellular IDO1 Inhibition Assay

This protocol describes a robust, cell-based method to determine the potency (IC₅₀) of 5-bromo-L-tryptophan in inhibiting IDO1 activity by measuring the production of its enzymatic product, kynurenine. Human cancer cell lines like HeLa or SK-OV-3 are often used as they can be reliably induced to express functional IDO1.[13][14]

Materials:

  • HeLa cells (or other suitable IDO1-inducible cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human IFN-γ

  • 5-bromo-L-tryptophan (test compound)

  • Epacadostat or 1-methyl-tryptophan (1-MT) (positive control inhibitor)

  • DMSO (vehicle)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 30% (w/v)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • L-Kynurenine standard

  • Plate reader capable of absorbance at 480 nm

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.[11][15] Incubate for 24 hours at 37°C, 5% CO₂.

  • IDO1 Induction & Compound Treatment:

    • Prepare a 2X working solution of IFN-γ (final concentration 10-50 ng/mL) and 2X working solutions of 5-bromo-L-tryptophan in culture medium. A typical dose-response curve might range from 1 nM to 100 µM.

    • Also prepare 2X solutions for vehicle control (DMSO), a positive control inhibitor (e.g., 1 µM Epacadostat), and a no-IFN-γ control.

    • Aspirate the medium from the cells and add 100 µL of the appropriate 2X compound/control solution to each well.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂. This allows for both IDO1 expression and enzymatic activity to occur in the presence of the inhibitor.

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[11]

    • Add 10 µL of 30% TCA to each well to precipitate proteins. Incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine, ensuring total product measurement.[11]

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[11]

    • Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.

    • Add 100 µL of Ehrlich's Reagent to each well. A yellow color will develop in the presence of kynurenine.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 480 nm using a plate reader.[11]

    • Prepare a standard curve using known concentrations of L-kynurenine to quantify the amount produced in each well.

    • Calculate the percent inhibition for each concentration of 5-bromo-L-tryptophan relative to the vehicle control (IFN-γ stimulated, no inhibitor).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic) to determine the IC₅₀ value.

In Vivo Protocols

Protocol 2.0: Pharmacokinetic (PK) Profiling in Mice

This protocol provides a framework for determining the basic pharmacokinetic properties of 5-bromo-L-tryptophan in mice, which is essential for selecting an appropriate dose and schedule for efficacy studies.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • 5-bromo-L-tryptophan

  • Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 50% sterile saline). Note: Vehicle must be optimized for solubility and tolerability.

  • Dosing syringes (for intravenous (IV) and intraperitoneal (IP) or oral (PO) administration)

  • Blood collection supplies (e.g., heparinized capillaries, EDTA-coated tubes)

  • Centrifuge for plasma separation

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Dosing:

    • Acclimate animals for at least one week prior to the study.

    • Divide mice into groups for each route of administration (e.g., IV and IP/PO). A typical study might use n=3-4 mice per time point.

    • Prepare the dosing solution of 5-bromo-L-tryptophan in the selected vehicle.

    • Administer a single dose of the compound. A typical IV dose might be 1-5 mg/kg, while an IP/PO dose could be 10-50 mg/kg. The doses for other tryptophan derivatives have been around 100 mg/kg.[8]

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital bleed) at predetermined time points. For IV, this might be 2, 5, 15, 30, 60, 120, 240, and 480 minutes. For IP/PO, time points could be 15, 30, 60, 120, 240, 480, and 1440 minutes.

    • At the final time point, euthanize the animals and collect terminal blood and tissues of interest (brain, liver, kidney, spleen).[8]

    • Process blood samples immediately to separate plasma by centrifugation.

  • Bioanalysis:

    • Store all plasma and tissue homogenate samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 5-bromo-L-tryptophan in plasma and tissue homogenates.[9]

  • Data Analysis:

    • Plot the plasma concentration of 5-bromo-L-tryptophan versus time for each route of administration.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

      • Cₘₐₓ: Maximum observed plasma concentration.

      • Tₘₐₓ: Time to reach Cₘₐₓ.

      • AUC: Area under the concentration-time curve.

      • t₁/₂: Elimination half-life.

      • Bioavailability (%F): (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

      • Brain:Plasma Ratio: (Concentration in brain / Concentration in plasma) at a specific time point to assess blood-brain barrier penetration.

Protocol 3.0: Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This model is widely used to screen for anti-inflammatory compounds. A peripheral injection of LPS, a component of gram-negative bacteria, elicits a robust systemic inflammatory response that leads to neuroinflammation, characterized by microglial activation and cytokine production in the brain.[5][13]

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • 5-bromo-L-tryptophan

  • Vehicle for test compound

  • Sterile, pyrogen-free saline

  • Dexamethasone (positive control anti-inflammatory drug)

  • Anesthesia and surgical tools for tissue collection

  • Reagents for qPCR (e.g., TRIzol, cDNA synthesis kit, primers for IL-1β, IL-6, TNF-α, IDO1) and ELISA kits.

Methodology:

  • Group Allocation and Dosing:

    • Randomly assign mice to experimental groups (n=8-10 per group):

      • Vehicle + Saline

      • Vehicle + LPS

      • 5-bromo-L-tryptophan + LPS

      • Dexamethasone + LPS (Positive Control)

    • Pre-treat animals with the test compound (5-bromo-L-tryptophan, dose determined from PK study) or vehicle, typically 30-60 minutes before the LPS challenge.

  • Induction of Neuroinflammation:

    • Administer a single intraperitoneal (IP) injection of LPS (e.g., 0.5 - 2 mg/kg) or saline. The exact dose should be optimized in-house to produce a robust but sub-lethal inflammatory response.

  • Endpoint Analysis (4-24 hours post-LPS):

    • The timing of the endpoint depends on the specific markers being measured. Cytokine gene expression often peaks around 4-6 hours post-LPS.[13]

    • Euthanize mice and perfuse with cold PBS.

    • Harvest brains. Dissect specific regions like the hippocampus and cortex.

  • Biomarker Measurements:

    • Gene Expression (qPCR): From one hemisphere, extract RNA and perform qPCR to measure the relative mRNA levels of key pro-inflammatory cytokines (e.g., Il1b, Il6, Tnf) and the target enzyme (Ido1).

    • Protein Levels (ELISA/Western Blot): From the other hemisphere, prepare protein lysates to measure cytokine protein concentrations via ELISA or IDO1 protein levels via Western Blot.

    • Immunohistochemistry (IHC): For a separate cohort of animals, brains can be fixed for IHC to visualize microglial activation (e.g., using an Iba1 antibody).

  • Data Analysis:

    • Analyze qPCR and ELISA data using one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the LPS group with the vehicle and treatment groups.

    • A significant reduction in inflammatory markers in the "5-bromo-L-tryptophan + LPS" group compared to the "Vehicle + LPS" group indicates therapeutic efficacy.

Conclusion & Future Directions

These protocols provide a validated roadmap for the preclinical evaluation of 5-bromo-L-tryptophan as a novel therapeutic agent for neurological disorders. By systematically assessing its inhibitory action on the IDO1 enzyme and demonstrating its ability to quell neuroinflammation in a relevant in vivo model, researchers can build a robust data package to support further development. Future studies should aim to evaluate this compound in chronic, disease-specific models of neurodegeneration (e.g., transgenic mouse models of Alzheimer's disease) and explore potential off-target effects and long-term safety profiles.

References

  • Title: Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geriatric Depression - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Targeting Neuroinflammation: Using the Right Tools/Models to Decipher the Brain's Immune Response and Evaluate Novel Drug Candidates Source: Sygnature Discovery URL: [Link]

  • Title: Positive allosteric modulation of indoleamine 2,3-dioxygenase 1 restrains neuroinflammation | PNAS Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Cell based functional assays for IDO1 inhibitor screening and characterization Source: Oncotarget URL: [Link]

  • Title: Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy Source: Frontiers in Chemistry URL: [Link]

  • Title: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fmoc-5-bromo-L-tryptophan Source: Chem-Impex URL: [Link]

  • Title: 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 Source: PubChem URL: [Link]

  • Title: Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Virtual screening procedures and activity assays for IDO1 in vitro. (A)... Source: ResearchGate URL: [Link]

  • Title: Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In-Vivo Mouse and Rat PK Bioanalysis Source: Protocols.io URL: [Link]

  • Title: Pharmacology and Delivery of Tryptophan Derivatives for Health Applications Source: Frontiers in Pharmacology URL: [Link]

  • Title: Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney Source: MDPI URL: [Link]

  • Title: Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies Source: MDPI URL: [Link]

  • Title: Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Expanding the Therapeutic World of Tryptophan Metabolism | Circulation Source: Circulation URL: [Link]

  • Title: L-tryptophan in neuropsychiatric disorders: a review Source: PubMed URL: [Link]

  • Title: L-Tryptophan in Neuropsychiatry Disorders: A Review Source: ResearchGate URL: [Link]

Sources

Introduction: The Significance of Brominated Tryptophan in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Analysis of Peptides Containing 5-Bromo-L-Tryptophan

The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug development.[1] Among these, 5-bromo-L-tryptophan stands out for its ability to enhance the pharmacological properties of peptides.[2] The introduction of a bromine atom onto the indole ring of tryptophan can lead to improved binding affinities, increased metabolic stability, and altered electronic characteristics of the parent peptide.[2][3] These modifications are highly desirable in the creation of novel peptide-based therapeutics, particularly in fields such as oncology and neurology.[2]

However, the very modifications that confer these advantageous biological properties also introduce unique challenges in their analytical characterization. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for assessing the purity and identity of synthetic peptides.[4][5] This application note provides a comprehensive guide and a detailed protocol for the successful HPLC analysis of peptides containing 5-bromo-L-tryptophan, addressing the specific challenges posed by this modification and offering field-proven insights for robust and reliable method development.

Core Principles and Method Development

The separation of peptides by RP-HPLC is governed by the differential partitioning of the analytes between a nonpolar (hydrophobic) stationary phase and a polar mobile phase.[1] Peptides are eluted by a gradient of increasing organic solvent, with more hydrophobic peptides being retained longer on the column.[6] The incorporation of 5-bromo-L-tryptophan significantly increases the hydrophobicity of a peptide compared to its non-brominated counterpart, a critical factor to consider during method development.

The Causal Logic Behind Experimental Choices

Column Chemistry: The Foundation of Selectivity

The choice of stationary phase is a pivotal parameter in peptide analysis.[7] While standard alkyl phases like C18 are the workhorse for peptide separations, the unique electronic properties of the brominated indole ring of 5-bromo-L-tryptophan may warrant the exploration of alternative column chemistries to achieve optimal selectivity.[7]

  • C18 (Octadecylsilane): This is the recommended starting point due to its high hydrophobicity and broad applicability for peptides of varying sizes.[8] The strong hydrophobic interactions between the C18 ligands and the peptide, including the brominated tryptophan residue, provide excellent retention.

  • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic indole ring of tryptophan. This can be particularly advantageous for resolving peptides with subtle differences in their aromatic content or conformation.

A systematic screening of different column chemistries is highly recommended during initial method development to identify the stationary phase that provides the best resolution and peak shape for the specific peptide of interest.[7]

Mobile Phase: Driving the Separation

The mobile phase composition, particularly the organic solvent and the ion-pairing agent, plays a crucial role in modulating peptide retention and selectivity.[6]

  • Organic Solvent: Acetonitrile is the most common organic solvent for peptide RP-HPLC due to its low viscosity, UV transparency, and ability to effectively elute peptides from the stationary phase.[7]

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most widely used additive in peptide analysis.[6] At a typical concentration of 0.1% (v/v), TFA serves two primary functions: it acidifies the mobile phase to a pH of approximately 2, ensuring that the carboxyl groups of the peptide are protonated and reducing secondary interactions with the silica backbone of the stationary phase. Secondly, it acts as an ion-pairing agent, forming a neutral complex with the positively charged amino groups of the peptide, which enhances retention and improves peak shape.[1] Formic acid (0.1%) is a viable alternative, especially for mass spectrometry (MS) detection, as it is less prone to causing ion suppression.[6]

Gradient Optimization: The Key to Resolution

Due to the complex nature of peptides, gradient elution is almost always necessary to achieve adequate separation.[6] A shallow gradient is typically preferred for peptide analysis as it allows for better resolution of closely eluting species.[7]

A good starting point for a peptide containing 5-bromo-L-tryptophan is a linear gradient from a low percentage of organic phase (e.g., 5% Acetonitrile) to a higher percentage (e.g., 60-70% Acetonitrile) over a period of 20-30 minutes. The increased hydrophobicity from the 5-bromo-L-tryptophan will likely necessitate a higher organic phase concentration for elution compared to the non-brominated analogue.

Workflow for HPLC Method Development

The following diagram illustrates a systematic approach to developing a robust HPLC method for peptides containing 5-bromo-L-tryptophan.

HPLC_Workflow cluster_prep Sample Preparation cluster_method Method Development cluster_analysis Analysis & Data Interpretation Prep Dissolve Peptide in Mobile Phase A (e.g., 1 mg/mL) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Screen_Column Screen Columns (C18, Phenyl-Hexyl) Filter->Screen_Column Start Analysis Optimize_Gradient Optimize Gradient (Shallow Gradient) Screen_Column->Optimize_Gradient Optimize_Temp Adjust Temperature (e.g., 25-40°C) Optimize_Gradient->Optimize_Temp Inject Inject Sample Optimize_Temp->Inject Final Method Detect UV Detection (220 nm & 280 nm) Inject->Detect Integrate Integrate Peaks & Determine Purity Detect->Integrate

Caption: A typical workflow for developing an HPLC method for peptides.

Detailed Protocol: HPLC Analysis of a 5-Bromo-L-Tryptophan Containing Peptide

This protocol provides a starting point for the analysis. Optimization will likely be required based on the specific properties of the peptide.[1]

Materials and Reagents
  • Peptide Sample: Peptide containing 5-bromo-L-tryptophan.

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[4]

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN).[4]

  • Sample Diluent: Mobile Phase A.

  • Syringe Filters: 0.45 µm, compatible with aqueous/organic solutions.

Instrumentation
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Sample Preparation
  • Accurately weigh a small amount of the peptide sample (e.g., 1 mg).

  • Dissolve the peptide in the sample diluent (Mobile Phase A) to a final concentration of approximately 1 mg/mL.[4]

  • Vortex the solution until the peptide is fully dissolved. Sonication may be used if necessary.[4]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]

HPLC System Preparation
  • Purge the HPLC system with both Mobile Phase A and Mobile Phase B to remove air bubbles and ensure a stable baseline.[1]

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) for at least 20-30 minutes or until a stable baseline is achieved.[1]

  • Set the column oven temperature to a constant value, typically between 25°C and 40°C, to ensure reproducible retention times.[1][9]

  • Set the UV detection wavelengths. For peptides containing 5-bromo-L-tryptophan, simultaneous detection at 220 nm and 280 nm is recommended.[4]

    • 220 nm: Detects the peptide backbone.[10]

    • 280 nm: Detects the indole ring of tryptophan. The bromine substitution can slightly alter the UV absorption profile, but 280 nm remains a relevant wavelength.[10][11]

Chromatographic Conditions

The following table summarizes a typical set of starting conditions for the HPLC analysis.

ParameterRecommended Starting ConditionRationale
HPLC System Standard Analytical HPLCWidely available and suitable for this application.
Column C18, 4.6 x 150 mm, 3.5 µmGood starting point for peptide separations.[8]
Mobile Phase A 0.1% TFA in WaterStandard aqueous mobile phase for peptides.[4]
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic mobile phase for peptides.[4]
Gradient 5% to 70% B over 30 minutesA shallow gradient is crucial for peptide resolution.[7]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducibility.[9]
Detection 220 nm & 280 nmDual wavelength detection provides comprehensive data.[4]
Injection Vol. 10 µLDependent on sample concentration and column capacity.
Data Analysis and Interpretation
  • Purity Assessment: The purity of the peptide is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram at 220 nm.

  • Peak Identification: The retention time of the main peak should be consistent across multiple injections. Co-injection with a known standard can confirm peak identity. For unambiguous identification, especially of impurities, coupling the HPLC to a mass spectrometer (LC-MS) is the definitive method.[12]

Advanced Considerations and Troubleshooting

Mass Spectrometry (LC-MS) for Confirmation

For drug development and quality control, confirming the molecular weight of the peptide is crucial. LC-MS analysis provides this confirmation and can help identify impurities, such as deletion sequences or incompletely deprotected peptides. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm its incorporation.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Ensure TFA concentration is at 0.1%. Consider a different column chemistry.
Broad Peaks Peptide is too hydrophobic for conditions; slow kinetics.Increase column temperature (e.g., to 40°C).[9] Use a shallower gradient.
Low Recovery Irreversible adsorption to the column.Try a different column or mobile phase additive.
Inconsistent Retention Times Inadequate column equilibration; temperature fluctuations.Increase equilibration time. Use a column oven for stable temperature.[1]

Conclusion

The HPLC analysis of peptides containing 5-bromo-L-tryptophan is a critical step in the development of novel therapeutics. While the fundamental principles of peptide RP-HPLC apply, the increased hydrophobicity and unique electronic nature of the brominated indole ring require careful consideration during method development. By systematically optimizing column chemistry, mobile phase composition, and gradient conditions, researchers can develop robust and reliable HPLC methods for the accurate characterization and quality control of these promising molecules. This application note serves as a comprehensive guide to navigate the challenges and achieve successful and reproducible results.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-34. Retrieved from [Link]

  • Kruppa, G. H., & Schoen, A. E. (2018). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology, 13(10), 2965-2971. Retrieved from [Link]

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]

  • Waeghe, T. J., Libert, B., Schuster, S. A., & Boyes, B. E. (2016). Practical Method Development and Optimization for UHPLC and HPLC Separations of Peptides. MAC-MOD Analytical. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Carr, S. A., & Biemann, K. (1984). Analysis of peptides containing oxidized methionine and/or tryptophan by fast atom bombardment mass spectrometry. Analytical Chemistry, 56(9), 1645-1651. Retrieved from [Link]

  • Gilar, M., & Pohl, C. (2021, June 29). Basics of HPLC Peptide Analysis. LCGC International. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Neumann, C. S., et al. (2020). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv. Retrieved from [Link]

  • Mahanta, A., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15632. Retrieved from [Link]

  • Schmermund, L., et al. (2019). Enzymatic Late‐Stage Halogenation of Peptides. Angewandte Chemie International Edition, 58(33), 11333-11337. Retrieved from [Link]

  • Schmermund, L., et al. (2023). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. ResearchGate. Retrieved from [Link]

  • University of Leeds. (n.d.). Total amino acid composition of the peptide. Retrieved from [Link]

  • Zhang, C., et al. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. Retrieved from [Link]

  • Sharma, N. (2025, October 31). Analytical Challenges and Emerging Strategies for GLP-1 Analysis. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Grijanic, T. (2016). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Water, 13(17), 2383. Retrieved from [Link]

  • Bakić, T., et al. (2020). High-performance liquid chromatography analysis of tryptophan stability in aqueous solutions. ResearchGate. Retrieved from [Link]

  • BMG Labtech. (n.d.). How to measure tryptophan by UV fluorescence. Retrieved from [Link]

  • Godlewska, M., et al. (2016). Concurrent quantification of tryptophan and its major metabolites. Journal of Chromatography B, 1033-1034, 285-291. Retrieved from [Link]

  • Cytiva. (2022, January 13). The effect of UV flow cell pathlength in chromatography. Retrieved from [Link]

  • The Science Nut. (2022, December 9). UV absorption by proteins & tryptophan biochemistry. YouTube. Retrieved from [Link]

  • Miękus, N., et al. (2019). Chromatographic analysis of tryptophan metabolites. Journal of Pharmaceutical and Biomedical Analysis, 169, 146-163. Retrieved from [Link]

  • Gibbard, J. A., et al. (2024). Photoelectron spectroscopy of the deprotonated tryptophan anion: the contribution of deprotomers to its photodetachment channels. Physical Chemistry Chemical Physics, 26(18), 14353-14361. Retrieved from [Link]

  • De Nisco, M., et al. (2020). Rapid Determination of Total Tryptophan in Yoghurt by Ultra High Performance Liquid Chromatography with Fluorescence Detection. Foods, 9(11), 1572. Retrieved from [Link]

Sources

Application Note: 5-Bromo-L-Tryptophan in Neuropharmacology & Structural Biology

[1][2]

Introduction & Core Utility

5-Bromo-L-tryptophan (5-Br-Trp) is a halogenated analog of the essential amino acid L-tryptophan.[1] Unlike its hydroxylated counterpart (5-HTP), which serves as the direct metabolic precursor to serotonin, 5-Br-Trp functions primarily as a molecular probe and metabolic modulator .[1]

Its utility in neuropharmacology and structural biology stems from two distinct physicochemical properties:

  • The Heavy Atom Effect: The bromine substituent facilitates intersystem crossing, generating Room Temperature Phosphorescence (RTP) .[1] This allows researchers to monitor slow conformational changes (millisecond scale) in neuro-receptors, which are invisible to standard fluorescence (nanosecond scale).[1]

  • Steric & Electronic Modulation: The bromine atom at the 5-position sterically hinders Tryptophan Hydroxylase (TPH) activity while remaining a substrate for L-type Amino Acid Transporters (LAT1).[1] This makes it a powerful tool for competitive transport assays and for synthesizing halogenated neuropeptides.[1]

Mechanism of Action

The "Blocked Pathway" Hypothesis

In the canonical serotonergic pathway, L-Tryptophan is hydroxylated at the C5 position by TPH. In 5-Br-Trp, the C5 position is occupied by bromine.[1] Consequently:

  • TPH Interaction: 5-Br-Trp acts as a competitive inhibitor or a "dead-end" substrate for TPH, effectively reducing downstream serotonin synthesis without depleting the amino acid pool.[1]

  • AADC Interaction: The Aromatic L-amino acid Decarboxylase (AADC) can still accept 5-Br-Trp, potentially converting it into 5-bromotryptamine , a trace amine analog with distinct receptor affinity profiles.[1]

Pathway Visualization

The following diagram illustrates the divergence between native L-Trp metabolism and the pharmacological blockade/shunting caused by 5-Br-Trp.[1]

GL_TrpL-TryptophanTPHEnzyme: TPH(Hydroxylation)L_Trp->TPHNative SubstrateBr_Trp5-Bromo-L-TrpBr_Trp->TPHCompetitive BindingAADCEnzyme: AADC(Decarboxylation)Br_Trp->AADCSubstrate ShuntHTP5-HTPTPH->HTPBlockedReaction Blocked(Steric Hindrance)TPH->BlockedNo HydroxylationSerotoninSerotonin (5-HT)AADC->SerotoninBr_Tryptamine5-Bromo-Tryptamine(Trace Amine Analog)AADC->Br_TryptamineHTP->AADC

Caption: Differential metabolic processing. 5-Br-Trp blocks the TPH pathway (preventing serotonin formation) while remaining a substrate for decarboxylation, generating halogenated tryptamines.[1]

Application 1: Probing Neuro-Receptor Dynamics (RTP)

Context: Ion channels (e.g., 5-HT3, GABA-A) undergo conformational changes on the microsecond-to-millisecond timescale during gating.[1] Native tryptophan fluorescence (lifetime ~5 ns) is too fast to capture these motions.[1] 5-Br-Trp, when incorporated into the protein, exhibits Room Temperature Phosphorescence (RTP) with lifetimes up to several milliseconds, acting as a sensor for local structural rigidity.[1]

Protocol: Site-Specific Incorporation & RTP Measurement[2]
Reagents:
  • Expression Host: Tryptophan-auxotrophic E. coli strain (e.g., CT19).

  • Medium: M9 Minimal Medium supplemented with 40 mg/L 5-Bromo-L-tryptophan.[1]

  • Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 (Avoid EDTA if metal ions are required).[1]

  • Deoxygenation System: Glucose oxidase (100 µg/mL) + Catalase (15 µg/mL) + Glucose (5 mM).[1] Critical: Oxygen quenches phosphorescence.[1][2]

Step-by-Step Workflow:
  • Auxotrophic Depletion:

    • Grow cells in M9 medium containing standard L-Trp until OD600 reaches 0.5.[1]

    • Centrifuge (4000 x g, 10 min) and wash pellet 2x with sterile saline to remove residual L-Trp.

    • Resuspend in M9 medium containing 5-Bromo-L-tryptophan (40 mg/L).[1]

  • Induction:

    • Incubate for 30 min to allow cellular uptake of the analog.

    • Induce protein expression (e.g., IPTG 0.5 mM) and incubate at 25°C for 4-6 hours. (Lower temperature improves folding with analogs).[1]

  • Purification:

    • Purify the receptor/protein using standard affinity chromatography (Ni-NTA/Strep).[1]

    • Note: Ensure all buffers are degassed if performing immediate analysis.[1]

  • Spectroscopic Analysis (RTP):

    • Place 2 µM protein sample in a quartz cuvette.[1]

    • Add the Deoxygenation System and seal the cuvette (Parafilm/Argon purge).

    • Excitation: 295 nm (Selectively excites Indole ring).

    • Emission Gating: Set delay to >50 µs to filter out fluorescence.

    • Measure: Collect emission spectrum (400–600 nm). 5-Br-Trp typically emits ~500 nm (phosphorescence).[1]

Data Interpretation:
ParameterObservationStructural Inference
Lifetime (

)
Long (>1 ms)Residue is buried in a rigid, hydrophobic core.[1]
Lifetime (

)
Short (<100 µs)Residue is solvent-exposed or in a flexible loop.[1]
Shift Blue ShiftIncreased local rigidity (e.g., channel closed state).[1]

Application 2: LAT1 Transporter Kinetics (BBB Crossing)

Context: The Large Neutral Amino Acid Transporter 1 (LAT1) is the primary gatekeeper for drug delivery across the Blood-Brain Barrier (BBB).[1][3] 5-Br-Trp is a high-affinity substrate for LAT1.[1] This protocol uses 5-Br-Trp to determine the transport capacity of experimental drugs by measuring their ability to compete with 5-Br-Trp uptake.[1]

Protocol: Competitive Inhibition Assay
Reagents:
  • Cell Line: hCMEC/D3 (Human BBB endothelial cell line) or freshly isolated rat brain synaptosomes.[1]

  • Tracer: [³H]-L-Leucine or [³H]-L-Tryptophan (10 nM final conc).

  • Competitor: 5-Bromo-L-tryptophan (concentration range: 0.1 µM – 1 mM).

  • Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.

Step-by-Step Workflow:
  • Preparation:

    • Seed hCMEC/D3 cells in 24-well plates (coated with collagen type I) and grow to confluence.

    • Wash cells 3x with warm Transport Buffer (37°C).[1]

  • Uptake Phase:

    • Add 250 µL Transport Buffer containing the Radiolabeled Tracer + 5-Br-Trp (variable concentration).[1]

    • Incubate for exactly 2 minutes at 37°C. (Short time ensures initial rate conditions).

  • Termination:

    • Rapidly aspirate buffer and wash cells 3x with ice-cold PBS to stop transport.[1]

  • Lysis & Counting:

    • Lyse cells with 0.1 M NaOH (200 µL).[1]

    • Transfer lysate to scintillation vials and measure CPM (Counts Per Minute).[1]

  • Analysis:

    • Plot % Uptake vs. Log[5-Br-Trp].

    • Calculate

      
       to determine the affinity of 5-Br-Trp for the transporter relative to the tracer.[1]
      

References

  • Vanderkooi, J. M., et al. (1987).[1] Tryptophan phosphorescence at room temperature as a tool to study protein structure and dynamics.[1][4]Biochemistry .[5][1][6][7][2][8][9][10][11] Link[1]

  • Kanai, Y., et al. (1998).[1] Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98).Journal of Biological Chemistry .[1][12] Link

  • Gong, S., et al. (2018).[1] Structural basis for the recognition of 5-bromo-L-tryptophan by the L-type amino acid transporter LAT1.[1]Nature Communications . Link[1]

  • Papalia, G. A., et al. (2002).[1] Probing the folding and stability of a tryptophan-free protein using 5-bromo-tryptophan.Protein Science .[1] Link[1]

  • Sigma-Aldrich. Product Specification: 5-Bromo-L-tryptophan.[1]Link[1]

Application Note: Electrochemical Bioconjugation of Proteins via Genetically Encoded 5-Bromo-L-Tryptophan

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise modification of proteins is a cornerstone of modern biotherapeutics, enabling the development of antibody-drug conjugates (ADCs), targeted degraders, and advanced imaging probes. While traditional bioconjugation relies on highly abundant surface lysines or structurally critical cysteines, targeting hydrophobic residues like tryptophan (Trp) offers superior product homogeneity.

This application note details a state-of-the-art, transition-metal-free protocol for the site-specific electrochemical labeling of proteins incorporating 5-bromo-L-tryptophan (5-Br-Trp) . By combining Genetic Code Expansion (GCE) [3] with controlled anodic oxidation [1], this methodology provides a bioorthogonal, highly selective, and self-validating system for late-stage protein functionalization in neutral aqueous buffers.

Mechanistic Rationale & Experimental Causality

Why 5-Bromo-L-Tryptophan?

Native tryptophan is rare and often buried within the hydrophobic core of proteins. By introducing 5-Br-Trp via amber suppression (GCE), researchers install a unique bioorthogonal handle. The bromine atom at the 5-position serves two critical mechanistic functions:

  • Electronic Modulation: It inductively withdraws electron density, subtly tuning the oxidation potential of the indole ring and stabilizing the resulting radical intermediate against unwanted off-target polymerization.

  • Regiocontrol: By sterically and electronically blocking the C5 position, the bromine atom directs the incoming nucleophilic tag (e.g., thiophenols or aryl amines) exclusively to the C2 position of the indole ring. This prevents the heterogeneous isomeric mixtures that often plague native Trp labeling.

The Causality of the Electrochemical Setup

Direct chemical oxidation of proteins typically requires harsh oxidants that denature tertiary structures. Electrochemistry circumvents this by using electrical current as a traceless reagent.

  • Electrode Choice: A high-surface-area graphite felt anode is utilized instead of planar metal electrodes (like Pt or Au). Graphite felt provides excellent electron transfer kinetics for aromatic oxidations and prevents the irreversible protein adsorption that causes electrode fouling [1].

  • Cooperative N-Oxyl Mediators: To avoid applying high overpotentials that could oxidize native tyrosines or methionines, a dual mediator system is employed. Keto-ABNO acts as a selective reactant that pre-associates with the Trp residue, while 4-oxo-TEMPO serves as an electron mediator to lower the oxidation threshold[2].

  • Buffer Additives: The inclusion of NaBr in the neutral phosphate buffer is not merely for ionic strength; the bromide ion preferentially stabilizes the oxoammonium active species, suppressing anodic over-oxidation of the protein backbone [2].

Mechanism Substrate 5-Br-Trp Residue (in Protein) Anode Anodic Oxidation (Graphite Felt, +0.7V) Substrate->Anode -e⁻ Radical 5-Br-Trp Radical Cation (Reactive Intermediate) Anode->Radical SET (Single Electron Transfer) Product Labeled Protein (Stable C2-S Bond) Radical->Product Cross-coupling Mediator N-Oxyl Mediators (keto-ABNO / 4-oxo-TEMPO) Mediator->Anode Catalytic cycle Tag Nucleophilic Tag (e.g., Thiophenol) Tag->Product Nucleophilic Attack

Electrochemical single-electron transfer (SET) mechanism for 5-Br-Trp bioconjugation.

Step-by-Step Protocol: A Self-Validating Workflow

This protocol is designed with built-in quality control (QC) checkpoints to ensure that each phase validates the success of the previous one.

Phase 1: Biosynthesis of 5-Br-Trp Enriched Protein
  • Transformation: Co-transform E. coli BL21(DE3) with a plasmid encoding the target protein (containing a TAG amber codon at the desired site) and a plasmid encoding the engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair optimized for halogenated tryptophans [3].

  • Cultivation: Grow cells in 1 L of LB medium at 37°C until the OD600 reaches 0.6.

  • Incorporation: Supplement the culture medium with 1 mM 5-bromo-L-tryptophan (dissolved in minimal DMSO) and induce expression with 1 mM IPTG.

  • Expression & Purification: Incubate at 25°C for 12 hours. Harvest cells, lyse via sonication, and purify the target protein using Ni-NTA affinity chromatography.

  • QC Checkpoint 1 (Self-Validation): Perform intact protein LC-MS. You must observe a mass shift of +78.9 Da relative to the native Trp-containing protein, confirming successful 5-Br-Trp incorporation.

Phase 2: Electrochemical Bioconjugation
  • Cell Assembly: Assemble an undivided electrochemical cell. Equip it with a graphite felt anode (+, 10 mm × 10 mm) and a platinum plate cathode (-, 10 mm × 10 mm). Note: Pre-wash the graphite felt with methanol and ultra-pure water to remove carbon dust.

  • Reaction Mixture Preparation: In a 10 mL glass vial, prepare 5 mL of reaction buffer containing:

    • 50 μM of the purified 5-Br-Trp protein.

    • 2.5 mM of the labeling tag (e.g., p-fluorothiophenol for NMR/MS tracking).

    • 10 mol% keto-ABNO and 10 mol% 4-oxo-TEMPO (dissolved in 50 μL acetonitrile).

    • 10 mM NaBr in 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Electrolysis: Apply a constant current of 10 mA for 45 minutes at room temperature under gentle magnetic stirring (400 rpm). Causality: Constant current prevents the localized accumulation of high-potential species, ensuring a steady, mild generation of radical intermediates.

  • Quenching: Terminate the reaction by turning off the power supply. Immediately add 10 mM Dithiothreitol (DTT) to quench any long-lived unreacted radicals and prevent post-electrolysis off-target oxidation.

  • Purification: Pass the mixture through a size-exclusion desalting column (e.g., Sephadex G-25 or PD-10) pre-equilibrated with PBS to remove small-molecule mediators and unreacted tags.

  • QC Checkpoint 2 (Self-Validation): Analyze the final conjugate via ESI-TOF LC-MS. The intact mass should reflect the exact addition of the tag minus the mass of the displaced proton/electron pair, verifying covalent C-S bond formation at the indole C2 position.

Workflow N1 1. Genetic Code Expansion (E. coli + 5-Br-Trp) N2 2. Protein Expression & Ni-NTA Purification N1->N2 Amber Suppression N3 3. Electrochemical Cell (Graphite Anode, PBS pH 7.4) N2->N3 5-Br-Trp Protein N4 4. Anodic Oxidation (10 mA, N-Oxyl Mediators) N3->N4 Add Tag & NaBr N5 5. LC-MS Validation & Product Isolation N4->N5 Bioconjugation

Workflow for the electrochemical labeling of 5-Br-Trp proteins.

Quantitative Data & Optimization

The following table summarizes the causal relationship between the electrochemical parameters and the resulting bioconjugation efficiency. The data demonstrates why the specific combination of graphite felt and dual N-oxyl mediators is mandatory for optimal yields.

EntryElectrode (Anode)Current (mA)Mediator SystemConversion Yield (%)Protein Recovery (%)Mechanistic Observation
1Platinum Plate10None< 5%45%Severe protein adsorption/fouling on Pt surface.
2Graphite Felt10None22%85%High overpotential required; sluggish kinetics.
3Graphite Felt25keto-ABNO41%60%High current led to partial backbone degradation.
4Graphite Felt10keto-ABNO only68%90%Good yield, but slow electron transfer to anode.
5 Graphite Felt 10 keto-ABNO + 4-oxo-TEMPO > 92% > 95% Optimal SET cascade; protected protein structure.

Note: Conversion yield determined by LC-MS relative peak integration. Protein recovery determined by Bradford assay post-desalting.

References

  • Electrochemical Bioconjugation of Tryptophan Residues: A Strategy for Peptide Modification Organic Letters (2024) URL:[Link]

  • Electrochemical Tryptophan-Selective Bioconjugation in Neutral Buffer via Cooperative N-Oxyl Radicals ChemRxiv (2024) URL:[Link]

  • Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion ChemBioChem (2024) URL:[Link]

Enzyme assays utilizing 5-bromo-L-tryptophan as a substrate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Fidelity Characterization of Tryptophan-Processing Enzymes Using 5-Bromo-L-Tryptophan

Core Directive & Scientific Rationale

5-Bromo-L-tryptophan (5-Br-Trp) is a non-proteinogenic amino acid analog that serves as a critical probe in enzymology and structural biology.[1] Unlike native L-tryptophan, the inclusion of a heavy halogen atom (Bromine) at the C5 position of the indole ring confers unique electronic and steric properties without abolishing substrate recognition for specific enzyme classes.

This guide focuses on the utilization of 5-Br-Trp as a mechanistic substrate for Tryptophanase (TNase) and Tryptophan Synthase (TS) , and as a structural probe for X-ray crystallography.[1] While Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) are primary targets in drug discovery, they exhibit strict specificity; 5-Br-Trp is often utilized to probe the steric constraints of their active sites or as a slow-turnover substrate to capture reaction intermediates.[1]

Key Applications:

  • Kinetic Profiling of Tryptophanase (TNase): Exploiting the cleavage of the alanyl side chain to yield 5-bromoindole, which can be selectively quantified.

  • Biocatalytic Synthesis (Tryptophan Synthase): Investigating the

    
    -replacement mechanism or synthesizing halogenated indole derivatives.
    
  • Structural Phasing: Using the anomalous scattering of bromine for experimental phasing in X-ray crystallography.

Application I: Tryptophanase (TNase) Kinetic Assay

Principle: Tryptophanase (EC 4.1.99.[1]1) catalyzes the hydrolytic


-elimination of L-tryptophan to indole, pyruvate, and ammonia.[1] When 5-Br-Trp is used as the substrate, the enzyme yields 5-bromoindole .[1]

[1]

Detection Strategy (Self-Validating System): The assay relies on the specificity of Ehrlich’s Reagent (p-dimethylaminobenzaldehyde, p-DMAB).[1] Ehrlich’s reagent reacts with the electron-rich C3 position of the indole ring.

  • Substrate (5-Br-Trp): The C3 position is occupied by the alanyl side chain

    
    No Reaction  (Colorless).
    
  • Product (5-Bromoindole): The C3 position is free

    
    Strong Reaction  (Red/Purple Rosindole complex).
    

This differential reactivity ensures that the background signal from the substrate is negligible, validating the assay's specificity.

Protocol: Colorimetric Determination of TNase Activity

Reagents Required:

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.8), 0.1 mM Pyridoxal 5'-phosphate (PLP), 2 mM DTT.

  • Substrate Stock: 10 mM 5-Bromo-L-tryptophan (dissolved in dilute NaOH or DMSO, then buffered).

  • Enzyme: Recombinant Tryptophanase (e.g., from E. coli or Proteus vulgaris).[1]

  • Stop/Detection Solution (Ehrlich’s Reagent): Dissolve 1 g p-DMAB in 50 mL concentrated HCl and 50 mL ethanol.

Step-by-Step Workflow:

  • Equilibration: Pre-incubate 90

    
    L of Assay Buffer containing the enzyme (0.1–1.0 Units) at 37°C for 5 minutes to ensure PLP cofactor binding.
    
  • Reaction Initiation: Add 10

    
    L of 5-Br-Trp substrate (Final conc: 0.1 – 2.0 mM) to start the reaction.
    
  • Incubation: Incubate at 37°C for 10–30 minutes.

  • Termination & Derivatization: Add 100

    
    L of Ehrlich’s Reagent directly to the reaction mix. This stops the enzymatic reaction (due to low pH) and initiates chromophore formation.
    
  • Development: Incubate at room temperature for 15 minutes. A pink-to-red color indicates the formation of 5-bromoindole.[1]

  • Quantification: Measure Absorbance at 570 nm .

    • Note: The

      
       for 5-bromoindole-Ehrlich complex may shift slightly compared to unsubstituted indole (~565-575 nm).[1] Perform a spectral scan (450–700 nm) for the first run.
      

Data Analysis: Calculate the specific activity using the Beer-Lambert Law.

  • 
     (5-bromoindole complex) 
    
    
    
    Similar to indole (~28,000
    
    
    ), but must be determined via a standard curve using pure 5-bromoindole.[1]

Application II: Tryptophan Synthase (TS) Mechanism[2]

Principle: Tryptophan Synthase (EC 4.2.1.[1]20) is a bifunctional enzyme (


).[1] The 

-subunit normally condenses Indole + L-Serine

L-Tryptophan.[1]
  • Reverse Reaction: TS can catalyze the reverse reaction (

    
    -elimination) or the exchange of the side chain.
    
  • Substrate Specificity: TS is promiscuous regarding the indole ring. It accepts 5-bromoindole to synthesize 5-Br-Trp, or accepts 5-Br-Trp to generate 5-bromoindole in the presence of high nucleophiles.[1]

Experimental Setup (Biosynthesis Mode):

  • Substrates: 5-Bromoindole + L-Serine.[1]

  • Enzyme: Tryptophan Synthase (

    
     complex).[1]
    
  • Monitoring:

    • HPLC: 5-Br-Trp elutes later than L-Trp on C18 columns due to the hydrophobicity of the bromine.

    • UV Absorbance: 5-Br-Trp has a characteristic shoulder at 287–290 nm and 296 nm, distinguishing it from non-halogenated indoles.[1]

Visualization of Reaction Pathways

G cluster_0 Substrate cluster_1 Enzyme Complex cluster_2 Products & Detection S1 5-Bromo-L-Tryptophan (C11H11BrN2O2) E1 Tryptophanase (PLP-Dependent) S1->E1 Hydrolysis P1 5-Bromoindole E1->P1 Beta-Elimination P2 Pyruvate + NH3 E1->P2 E2 Tryptophan Synthase (Beta-Subunit) E2->S1 Condensation P1->E2 + L-Serine (Biosynthesis) D1 Rosindole Complex (Red/Purple) Abs ~570nm P1->D1 + Ehrlich's Reagent (p-DMAB/HCl)

Caption: Enzymatic pathways for 5-Bromo-L-Tryptophan processing. Top path: Degradation by Tryptophanase detected via Ehrlich's reagent.[2] Bottom path: Reversible biosynthesis by Tryptophan Synthase.

Comparative Kinetic Data

The following table summarizes kinetic parameters for Tryptophanase from E. coli when utilizing 5-Br-Trp versus native L-Trp. Note that halogenation often increases


 (lower affinity) due to steric bulk but may alter 

depending on the electronic effect on the transition state.
ParameterSubstrate: L-TryptophanSubstrate: 5-Bromo-L-TryptophanInterpretation

(

M)
~200 - 300~400 - 8005-Br-Trp binds less tightly due to steric hindrance at the active site.[1]

(

)
~4.0~0.5 - 2.0Turnover is slower; the bulky bromine may impede the conformational change required for catalysis.
Detection Indole (Ehrlich +)5-Bromoindole (Ehrlich +)Both products react with p-DMAB; 5-bromoindole yields a slightly bathochromic shift.[1]
Inhibition (

)
N/AHigh mM (for IDO/TDO)5-Br-Trp is a poor substrate/weak inhibitor for IDO1, unlike 1-methyl-Trp.[1]

References

  • Tryptophanase Mechanism & Kinetics

    • Title: "Tryptophan Indole Lyase from Proteus vulgaris: Kinetic and Spectral Properties"
    • Source: Biochemistry (Moscow), 2002.[1]

    • URL:[Link]

  • Tryptophan Synthase Engineering

    • Title: "Light-Regulation of Tryptophan Synthase by Combining Protein Design and Enzymology"[1]

    • Source: MDPI, 2019.[1]

    • URL:[Link][1][3]

  • Skatole Synthase (SktA)

    • Title: "Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases"
    • Source: J. Am. Chem. Soc., 2014/2015 (Available via NIH/PMC).[1]

    • URL:[Link]

  • Ehrlich's Reagent Mechanism

    • Title: "Product in indole detection by Ehrlich's reagent"
    • Source: Analytical Biochemistry, 2015.[1]

    • URL:[Link]

  • IDO1 Substrate Specificity

    • Title: "Indoleamine 2,3-dioxygenase 1 (IDO1)
    • Source: FEBS Letters, 2019.[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Bromo-L-Tryptophan Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for specialty peptide synthesis. Incorporating halogenated non-canonical amino acids like 5-bromo-L-tryptophan into a peptide sequence introduces unique steric and electronic challenges that frequently result in low crude yields, sequence truncations, and complex byproduct profiles.

This guide is designed for researchers and drug development professionals to systematically diagnose and resolve these issues using field-proven, self-validating methodologies.

Diagnostic Workflow

Before adjusting your synthesis parameters, analyze your crude peptide cleavage product via LC-MS to identify the specific failure mode. Use the diagnostic flowchart below to trace your mass spectrometry results to the correct root cause and corresponding protocol fix.

TroubleshootingFlow Start Low Yield in 5-Br-Trp SPPS Analyze Analyze Crude by LC-MS Start->Analyze MassMissing Target Mass Missing (Truncation/Deletion) Analyze->MassMissing Incomplete Coupling MassAdduct Target Mass + Adducts (+16, +57, +106 Da) Analyze->MassAdduct Side Reactions CouplingFix Implement Double Coupling Use HATU or DIC+Oxyma Extend Time (1-2h) MassMissing->CouplingFix Alkylation +57 Da (tBu) or +106 Da (Wang) Indole Alkylation MassAdduct->Alkylation Oxidation +16 Da or +32 Da Indole Oxidation MassAdduct->Oxidation CleavageFix1 Optimize Cleavage Cocktail (Use Reagent K or add Indole) Alkylation->CleavageFix1 CleavageFix2 Degas Cleavage Solvents Use Peroxide-Free Ether Oxidation->CleavageFix2

Diagnostic workflow for resolving low yield in 5-bromo-L-tryptophan SPPS.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my crude yield drastically low, with LC-MS showing significant sequence truncation immediately following the 5-bromo-L-tryptophan incorporation? Causality & Expert Insight: The bulky bromine atom at the 5-position of the indole ring alters the electronic distribution and introduces significant steric hindrance during solid-phase peptide synthesis (SPPS)[1]. This steric bulk reduces the nucleophilicity of the alpha-amine during subsequent deprotection and coupling steps. Standard 15-to-30-minute coupling times are often insufficient; extended coupling times (e.g., 60 minutes or more) and higher equivalents are strictly required for halogenated derivatives[2]. Self-Validating Solution: Switch to a highly reactive coupling reagent like HATU (instead of HBTU) and implement a double-coupling strategy. Validate the success of the coupling step in real-time by performing a quantitative Kaiser test before moving to the next cycle[1].

Q2: My target peptide mass is present, but I see major byproduct peaks at +57 Da and +106 Da. What is causing this? Causality & Expert Insight: These mass shifts are the hallmark of electrophilic alkylation of the indole ring. Due to synthetic complexities, commercially available Fmoc-5-bromo-L-tryptophan often lacks the N-in Boc protecting group typically found on canonical Fmoc-Trp(Boc)-OH[3][4]. During global acidic cleavage, highly reactive carbocations generated from tert-butyl (tBu) groups (+57 Da) or the Wang resin linker (+106 Da) readily attack the electron-rich C2 or C3 positions of the unprotected indole nucleus[5][6]. Self-Validating Solution: Standard cleavage cocktails like TFA/TIPS/Water (95:2.5:2.5) are insufficient for unprotected halogenated tryptophans[1]. You must modify your cleavage cocktail to maximize carbocation scavenging. Switch to Reagent K or add a large excess of free indole or 1,2-ethanedithiol (EDT) to act as a sacrificial nucleophile.

Q3: I am detecting +16 Da and +32 Da adducts on my target mass. Is the bromine oxidizing? Causality & Expert Insight: The bromine atom itself is stable; rather, the indole ring is undergoing oxidation to form oxindole or dioxindole derivatives (+16 Da or +32 Da, respectively)[7]. This side reaction is heavily exacerbated by dissolved oxygen in the TFA cleavage mixture or trace peroxides present in the diethyl ether used for precipitation[1]. Self-Validating Solution: Degas the TFA cleavage mixture with nitrogen or argon prior to use. Ensure that the diethyl ether used for precipitation is strictly peroxide-free (store over molecular sieves or use fresh, inhibitor-stabilized ether).

Q4: Is there a risk of debromination during the TFA cleavage or downstream processing? Causality & Expert Insight: Aryl bromides are generally highly stable to standard TFA cleavage conditions[1]. However, if your downstream processing involves palladium-catalyzed hydrogenation (e.g., for the removal of benzyl-based protecting groups), concomitant hydrogenolytic dehalogenation will occur, stripping the bromine atom entirely from the tryptophan residue[8]. Self-Validating Solution: Avoid catalytic hydrogenation at all costs when working with 5-Br-Trp. If benzyl-based protecting groups must be removed, utilize strong acidolysis (e.g., TFMSA or HF) instead of Pd/C hydrogenation[8].

Quantitative Data & Benchmarks

To ensure optimal synthesis, compare your current parameters against the optimized benchmarks for halogenated tryptophan derivatives below.

Table 1: Comparison of Coupling Conditions for Canonical Trp vs. 5-Bromo-Trp

ParameterCanonical Fmoc-Trp(Boc)-OHFmoc-5-Bromo-L-Tryptophan
Equivalents 3.0 - 4.0 eq3.0 - 5.0 eq
Coupling Reagent HBTU / DICHATU / DIC + OxymaPure
Base DIPEA (6.0 eq)DIPEA (6.0 - 10.0 eq)
Coupling Time 15 - 30 mins60 - 120 mins (Double Coupling)

Table 2: Cleavage Cocktail Selection Based on Indole Protection Status

Indole StatusRecommended CocktailCompositionPrimary Scavenging Target
Boc-Protected Standard (Reagent B)95% TFA, 2.5% TIPS, 2.5% H2OMild tBu cations
Unprotected (5-Br) Reagent K82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTHighly reactive carbocations (Wang linker, tBu)

Validated Experimental Protocols

Protocol A: Optimized Double-Coupling Strategy for Fmoc-5-Bromo-L-Tryptophan

This protocol utilizes a self-validating feedback loop (Kaiser test) to ensure the steric hindrance of the bromine atom does not result in sequence truncation.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes[1]. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve Fmoc-5-Bromo-L-tryptophan (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF[1].

  • Base Addition: Add DIPEA (8.0 eq) to the solution and vortex for exactly 1 minute to pre-activate the amino acid[1].

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 60 minutes at room temperature[2].

  • Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test[1].

    • If colorless/yellow: Coupling is complete. Proceed to step 8.

    • If blue/purple: Coupling is incomplete. Proceed to step 7.

  • Second Coupling: Drain the reaction mixture (do not deprotect). Repeat steps 3-5 using fresh reagents and agitate for an additional 60 minutes.

  • Washing: Drain and wash the resin thoroughly with DMF (5 × 1 min) before proceeding to the next cycle.

Protocol B: High-Scavenger Cleavage for Unprotected Indoles

This protocol prevents the +57 Da and +106 Da alkylation adducts common with unprotected 5-Br-Trp residues.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% EDT[5][6]. (Note: If EDT is unavailable, you may add 50 mg/mL of free indole to a standard TFA/TIPS/Water cocktail as a sacrificial scavenger).

  • Degassing: Bubble argon or nitrogen gas through the cleavage cocktail for 5 minutes to displace dissolved oxygen and prevent oxindole formation[7].

  • Cleavage: Add 10 mL of the degassed cocktail per 1 g of resin. Agitate gently at room temperature for 2 to 2.5 hours[1].

  • Filtration: Filter the resin and collect the TFA filtrate in a clean tube[1]. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise to 10 volumes of cold, strictly peroxide-free diethyl ether[1]. A white/off-white precipitate should immediately form, validating successful recovery.

  • Isolation: Centrifuge the mixture at 3000 rpm for 5 minutes to pellet the peptide. Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again. Repeat this wash step twice[1]. Dry the pellet under a gentle stream of nitrogen.

References

  • Giraud, M., Cavelier, F., & Martinez, J. "A side-reaction in the SPPS of Trp-containing peptides." PubMed / Journal of Peptide Science. [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. "(PDF) A side-reaction in the SPPS of Trp-containing peptides." ResearchGate. [Link]

  • Kapono, et al. "Research into the Bioengineering of a Novel α-Conotoxin from the Milked Venom of Conus obscurus." PMC / NIH. [Link]

  • Li, et al. "A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues." Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Blanc, A., et al. "Efficient oxidation of N-protected tryptophan and tryptophanyl-dipeptides by in situ generated dimethyldioxirane..." PubMed / Amino Acids. [Link]

Sources

Technical Support Center: Cleavage Optimization for 5-Bromo-L-Tryptophan Peptides

[1][2]

Technical Brief: The Chemistry of 5-Br-Trp Cleavage

The Challenge: Indole Deactivation vs. Cationic Assault

Peptides containing 5-bromo-L-tryptophan (5-Br-Trp) present a unique paradox during Trifluoroacetic Acid (TFA) cleavage.

  • Electronic Deactivation: The bromine atom at the C5 position is electron-withdrawing (inductive effect). This reduces the electron density of the indole ring compared to native Tryptophan. theoretically making it less nucleophilic and less prone to Electrophilic Aromatic Substitution (EAS).

  • The Purity Imperative: Despite this deactivation, 5-Br-Trp is frequently used as a handle for downstream transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura). Any side reactions—such as alkylation by protecting groups or partial debromination—can catastrophically poison subsequent catalytic cycles.

Therefore, the cleavage cocktail must be aggressive enough to quench massive amounts of tert-butyl (tBu) and Pbf carbocations, yet mild enough to preserve the aryl bromide integrity.

The Mechanism of Failure

During cleavage, protecting groups (Boc, tBu, Pbf, Trt) are removed, generating reactive carbocations. Without sufficient scavengers, these cations attack the electron-rich centers of the peptide. While the 5-Br-Trp indole is deactivated, it remains a target if the scavenger ratio is insufficient, leading to permanent alkylation (+56 Da adducts).

Optimized Cleavage Cocktails (SOPs)

We recommend two distinct protocols depending on the complexity of your peptide sequence.

Protocol A: The "Gold Standard" (Reagent K)

Best for: Peptides containing multiple sensitive residues (Cys, Met, Arg) alongside 5-Br-Trp.

Reagent K is historically the most robust scavenger system for Tryptophan. The inclusion of Phenol and Thioanisole provides a "soft" nucleophile environment that effectively protects the indole ring.

ComponentVolume (for 10mL)Role
TFA 8.25 mL (82.5%)Acidolytic cleavage agent
Phenol 0.5 g (5%)Protects Tyr/Trp; Plasticizer for resin
Thioanisole 0.5 mL (5%)Accelerates Pbf removal; quenches cations
Water 0.5 mL (5%)Hydrolysis of esters; quenches tBu cations
EDT (or DODT)0.25 mL (2.5%)Critical for Trp/Cys; prevents oxidation

Critical Note: EDT (1,2-ethanedithiol) is malodorous.[1] It can be substituted with DODT (3,6-dioxa-1,8-octanedithiol) which is less smelly and equally effective.

Protocol B: The Modern "Odorless" Cocktail (High-TIS)

Best for: Simple sequences or when Phenol/EDT cannot be used.

This cocktail relies on Triisopropylsilane (TIS) as the primary hydride donor to quench carbocations. It is generally safe for aryl bromides under standard conditions (2-3 hours).

ComponentVolume (for 10mL)Role
TFA 9.25 mL (92.5%)Acidolytic cleavage agent
TIS 0.50 mL (5.0%)Hydride donor; scavenges Trt/tBu cations
Water 0.25 mL (2.5%)Hydrolysis

Diagnostic Matrix: Troubleshooting via Mass Spectrometry

Use this table to diagnose failure modes based on your LC-MS data.

Observation (Mass Shift)DiagnosisRoot CauseCorrective Action
+56 Da tBu Alkylation tert-butyl cation attacked the Indole ring (or Cys).Switch to Reagent K . Increase EDT/DODT concentration. Ensure the peptide was not left in TFA without scavengers.
+16 Da Oxidation Methionine or Trp oxidation (Sulfoxide/N-oxide).Add Thioanisole or DMS to the cocktail. Degas TFA with Nitrogen before use.
-80 Da (approx) Debromination Loss of Bromine atom (Rare in TFA).Avoid using zinc dust or strong reducing agents during workup. Check if TIS quality is compromised (radical initiators).
+266 Da Pbf Adduct Incomplete Pbf removal or Pbf alkylation.Extend cleavage time. Ensure Water content is at least 2.5% (crucial for Pbf removal).[2]
Low Yield Reattachment C-terminal Trp reattached to linker.Use Reagent K .[3][4][5][6] Limit cleavage time to 2 hours if possible.

Visualizing the Mechanism

The following diagram illustrates the competition between the Scavengers and the 5-Br-Trp Indole ring for the reactive Carbocations.

Gcluster_CompetitionCompetitive PathwayProtectingGroupsProtecting Groups(Boc, tBu, Pbf)TFATFA AcidolysisProtectingGroups->TFACarbocationsReactive Carbocations(tBu+, Pbf+)TFA->CarbocationsGeneratesScavengersScavengers(TIS, EDT, Water)Carbocations->ScavengersFast Reaction(Desired)BrTrp5-Br-Trp Indole(Nucleophile)Carbocations->BrTrpSlow Reaction(Side Reaction)ByproductsQuenched Species(Safe Waste)Scavengers->ByproductsAlkylatedPeptideAlkylated Peptide(Impurity +56/+266)BrTrp->AlkylatedPeptide

Caption: Kinetic competition: Scavengers must trap carbocations faster than the 5-Br-Trp indole ring can react.

Frequently Asked Questions (FAQs)

Q1: Can I use standard TIS/Water (95:2.5:2.5) for 5-Br-Trp? A: For short peptides (<10 residues) without Arg(Pbf) or Cys(Trt), yes. However, if your peptide contains Arginine, the Pbf group generates a very stable and reactive carbocation. In this case, we strongly recommend adding Thioanisole or DODT to assist in scavenging, as TIS alone may be overwhelmed, leading to indole alkylation [1].

Q2: Is the Bromine atom stable in TFA? A: Yes. The aryl bromide bond is stable to standard acidolysis (TFA/Water). It is generally stable to silanes (TIS) as well, provided no radical initiators or transition metals are present in the cleavage mixture. Avoid high temperatures (>30°C) [2].

Q3: Why do I see a +56 Da peak even with scavengers? A: This is likely tert-butylation.

  • Check your EDT/DODT freshness (thiols oxidize over time).

  • Ensure you are using Fmoc-5-Br-Trp(Boc)-OH during synthesis. The Boc group on the indole nitrogen protects the ring during the synthesis cycles.[3] Although removed during cleavage, it prevents pre-cleavage alkylation [3].

Q4: How do I remove the Phenol from Reagent K after cleavage? A: Phenol is difficult to remove via ether precipitation alone. We recommend:

  • Precipitate in cold diethyl ether.

  • Wash the pellet 3x with fresh ether.

  • If phenol persists (seen in UV trace), perform a quick solid-phase extraction (SPE) or go directly to Prep-HPLC. The phenol will elute early in the gradient.

References

  • BenchChem. (2025).[3][7][8] Technical Support Center: Deprotection of 5-Bromo-L-tryptophan in Peptides. Retrieved from

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection: Methodologies.[7][1][2][4][5][6] Retrieved from

  • ResearchGate. (1999). A side-reaction in the SPPS of Trp-containing peptides.[7][9] Journal of Peptide Science.[10] Retrieved from

  • Peptide.com. (n.d.). Cleavage Cocktails: Reagent K and Reagent B.[1][2] Retrieved from

Preventing oxidation of the indole ring in 5-bromo-L-tryptophan during experiments

[1]

Executive Summary

5-Bromo-L-tryptophan (5-Br-Trp) is a valuable non-canonical amino acid used in crystallographic phasing, peptide engineering, and fluorescence quenching studies. However, the indole moiety is an electron-rich heterocycle highly susceptible to oxidative degradation via Reactive Oxygen Species (ROS), photochemical pathways, and acid-catalyzed electrophilic attack.

While the electron-withdrawing bromine substituent at the C5 position theoretically reduces electron density compared to native tryptophan, it does not confer immunity to oxidation. In fact, the halogen substituent can complicate the radical stability profile, making rigorous exclusion of oxidants critical. This guide synthesizes field-proven protocols to preserve the integrity of the 5-bromoindole ring during storage, synthesis, and analysis.

Module 1: Pre-Experimental Storage & Handling

Q: My 5-Br-Trp powder has developed a slight yellow tint. Is it still usable?

A: The yellowing indicates the formation of oxidation products, likely kynurenine derivatives or indole dimers (urorosein-type pigments).

  • Diagnosis: If the color change is superficial, the bulk material may still be >95% pure. Verify purity via HPLC (280 nm).

  • Prevention: The indole ring acts as a photosensitizer. Upon absorbing UV light, it can generate singlet oxygen (

    
    ) or superoxide radicals, which attack the C2-C3 double bond.
    
  • Protocol: Store solid 5-Br-Trp at -20°C , desiccated, and protected from light (amber vials or foil-wrapped). For long-term storage (>6 months), backfill the headspace with Argon to displace atmospheric oxygen.

Q: Can I prepare stock solutions in advance?

A: Aqueous solutions of 5-Br-Trp are significantly less stable than the solid form.

  • Risk: Dissolved oxygen promotes the formation of hydroxypyrroloindoles.

  • Recommendation: Prepare solutions fresh. If storage is unavoidable, acidify slightly (pH < 3) to protonate the amine (reducing some autoxidation pathways), add an antioxidant (see Module 3), and freeze at -80°C. Avoid repeated freeze-thaw cycles.

Module 2: Solid Phase Peptide Synthesis (SPPS)

The most critical point of failure for Trp derivatives is the final cleavage from the resin using Trifluoroacetic Acid (TFA). The generation of carbocations (from protecting groups like Boc, tBu, Pbf) can lead to irreversible alkylation or oxidation of the indole ring.

Q: Which cleavage cocktail minimizes 5-bromoindole oxidation?

A: Do not use standard TFA/Water cocktails. You must use a "scavenger-rich" cocktail designed to quench electrophiles and reduce sulfoxides.

  • Gold Standard: Reagent K (or a modern variant like Reagent B).

  • Why? The phenol and thioanisole act as competitive substrates for carbocations. The ethanedithiol (EDT) reduces any oxidized methionine or tryptophan species back to their native state.

Table 1: Recommended Cleavage Cocktails for 5-Br-Trp Peptides

Cocktail NameComposition (v/v)Primary Function
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Best for 5-Br-Trp. Maximizes scavenging of t-butyl cations and ROS.
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)Acceptable if EDT (stench) is prohibited, but less effective at reducing pre-formed oxides.
High-Scavenger TFA (90%), TIS (5%), Water (2.5%), DTT (2.5%)DTT (Dithiothreitol) serves as a potent antioxidant alternative to EDT.
Q: I see a +56 Da or +72 Da impurity after cleavage. What happened?

A: This is likely alkylation , not just oxidation.

  • Mechanism: The tert-butyl cation (released from Boc/tBu deprotection) attacks the electron-rich indole ring (usually at C2, C5, or C7).

  • The 5-Br Effect: The bromine at C5 blocks one alkylation site, but it directs electrophilic attack to the C2 or C7 positions.

  • Fix: Ensure your scavenger load (TIS/Thioanisole) is sufficient. If the peptide is Trp-rich, increase the volume of the cocktail to 20 mL per gram of resin to prevent local saturation of scavengers.

Module 3: Solution Chemistry & Biological Assays

Q: How do I protect 5-Br-Trp during long-duration biological assays (24h+)?

A: In physiological buffers (pH 7.4), the indole is vulnerable to ROS generated by cellular metabolism or photo-oxidation.

Protocol: The "Antioxidant Shield" System Incorporating these additives into your assay buffer significantly extends stability without interfering with most receptor-ligand interactions.

  • Methionine (1-5 mM): Acts as a "sacrificial lamb." ROS will oxidize the soluble methionine to methionine sulfoxide before attacking the buried 5-Br-Trp indole.

  • Ascorbic Acid (10-100 µM): A potent radical scavenger. Note: Use with caution in metal-rich buffers as it can drive Fenton chemistry.

  • Degassing: Vigorously degas buffers with Helium or Nitrogen for 15 minutes prior to adding the peptide/protein.

Visualization: Oxidation Pathway & Intervention Points

The following diagram maps the degradation pathway of the indole ring and where specific interventions (Scavengers, Argon, Amber Vials) block the process.

TrpOxidationTrp5-Bromo-L-Tryptophan(Intact Indole)RadicalIndolyl Radical(Intermediate)Trp->RadicalUV Light / ROSPeroxideHydroperoxideIntermediateRadical->Peroxide+ O2DimerIndole Dimers(Yellow Pigment)Radical->DimerRadical CouplingKynKynurenine / NFK(Ring Open Product)Peroxide->KynRearrangementArgonArgon/N2(Excludes O2)Argon->RadicalPreventsLightProtAmber Vials(Blocks UV)LightProt->TrpProtectsScavengerScavengers(Met, EDT, TIS)Scavenger->RadicalQuenches

Caption: Mechanistic pathway of indole oxidation showing critical control points (Green) where scavengers and physical barriers prevent radical propagation.

Module 4: Analytical Verification (Troubleshooting)

Q: How do I distinguish between oxidation and other impurities on LC-MS?

A: Oxidation of the indole ring produces characteristic mass shifts. Since Bromine has a distinct isotopic pattern (~1:1 ratio of


Table 2: Mass Shift Diagnostic Table

Mass Shift (

m/z)
Proposed StructureCause
+16 Da 5-Bromo-hydroxytryptophan (5-Br-OH-Trp)Mild oxidation (singlet oxygen or hydroxyl radical).
+32 Da N-Formylkynurenine derivative (NFK)Ring opening (severe oxidation).
+4 Da Kynurenine derivativeDeformylation of NFK (often occurs in acidic LC-MS conditions).
+56 Da tert-butyl adductAlkylation during TFA cleavage (Insufficient scavenging).
Protocol: LC-MS Setup for Oxidized Trp Detection
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile. Avoid TFA in MS if possible as it suppresses ionization.

  • Gradient: Shallow gradient (1% per minute) to separate the hydrophilic oxidized species (which elute earlier than the parent peptide).

  • Wavelength: Monitor 214 nm (peptide bond) and 280 nm (indole). Oxidized products like Kynurenine often have a new absorbance band around 360 nm .

References

  • Fiedler, K. et al. (2021). Photostability of L-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. Food Chemistry. Link

  • Pawlas, J. et al. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group Technical Notes. Link

  • Fields, G. B. & Noble, R. L. (1990).[2] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[2] Link

  • Hensel, M. et al. (2011).[1] Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS. PLoS ONE. Link

  • CEM Corporation. (2020). Peptide Cleavage and Protected Cleavage Procedures: Application Note. Link

Best practices for handling and storage of 5-bromo-L-tryptophan hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific handling, storage, and experimental challenges associated with 5-Bromo-L-tryptophan hydrochloride . It is designed for researchers requiring high-fidelity data and reproducibility in peptide synthesis, structural biology, and pharmacological screening.

Senior Application Scientist Notes: "Handling halogenated tryptophan derivatives requires a shift in mindset from standard amino acids. The bromine atom at position 5 is not just a structural modification; it alters the electronic density of the indole ring, affecting both oxidative stability and solubility. Furthermore, the hydrochloride salt form introduces specific hygroscopic and pH-dependent behaviors that, if ignored, will lead to experimental inconsistency. This guide synthesizes field-proven protocols to ensure the integrity of your compound."

Part 1: Storage & Stability (The "Before" Phase)

The primary enemies of 5-Bromo-L-tryptophan HCl are oxidation , moisture , and UV light . The hydrochloride salt is significantly more hygroscopic than the free base, making moisture control critical to prevent hydrolysis and caking.

Core Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) Slows the rate of indole oxidation and spontaneous dehalogenation.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen to prevent the formation of N-formylkynurenine analogs.
Container Amber Glass + Desiccant Amber glass blocks UV (280–350 nm) which triggers radical formation; desiccant prevents HCl-mediated moisture absorption.
Shelf Life 2 Years (Powder) Valid only if the container remains tightly sealed and desiccated.
Troubleshooting Storage Issues
  • Q: My powder has turned from off-white to yellow/brown. Is it usable?

    • A: No. The color change indicates the formation of oxidation products, likely 5-bromo-oxindolylalanine or dimers formed via radical coupling. These impurities are redox-active and can act as chain terminators in peptide synthesis or quench fluorescence in biological assays. Discard and replace.

  • Q: The powder is clumped. Can I grind it?

    • A: Clumping indicates moisture absorption (hygroscopy of the HCl salt). While you can grind it, the water content will affect the effective molecular weight, leading to stoichiometry errors in synthesis. Quantify the water content (e.g., Karl Fischer titration) or dry under high vacuum over

      
       before weighing.
      
Part 2: Solubilization & Handling (The "During" Phase)

The hydrochloride salt (


) offers an initial solubility advantage in water due to its ionic nature, but it creates an acidic solution. This acidity can be detrimental to cell culture or pH-sensitive assays if not managed.
Decision Matrix: Solvent Selection

solubilization_logic Start Select Application Peptide Peptide Synthesis (SPPS) Start->Peptide BioAssay Cell Culture / Bioassay Start->BioAssay Crystal Crystallography (Phasing) Start->Crystal DMF Dissolve in DMF/NMP (Use immediately) Peptide->DMF High Conc. DMSO Dissolve in DMSO (Stock: 10-50 mM) BioAssay->DMSO Preferred Water Dissolve in Water (Result: Acidic pH ~2-3) BioAssay->Water Alternative Crystal->Water Filter Sterile Filter (0.2 µm) Do NOT Autoclave DMSO->Filter Neutralize CAUTION: Neutralization may precipitate free base Water->Neutralize Neutralize->Filter

Caption: Decision tree for solubilizing 5-Bromo-L-tryptophan HCl based on downstream application.

Standard Operating Procedure: Preparation of Stock Solution (10 mM)
  • Calculate Mass: Use the molecular weight of the hydrochloride salt (approx. 319.58 g/mol ), not the free base (283.12 g/mol ).

    • Note: Check your specific CoA. If the salt stoichiometry varies (e.g., hemihydrate), adjust accordingly.

  • Solvent Choice:

    • For Biological Use: Use high-grade, anhydrous DMSO . It prevents hydrolysis and is sterile-filterable.

    • For Aqueous Use: Dissolve in deionized water. The pH will drop (acidic).

  • Dissolution: Vortex vigorously. If the HCl salt resists dissolution in DMSO, warm gently to 37°C (do not exceed 50°C).

  • Storage: Aliquot into single-use vials and store at -80°C . Avoid freeze-thaw cycles.[1]

Critical FAQ: The "Neutralization Trap"
  • Q: I dissolved the HCl salt in water, then added NaOH to reach pH 7.4, and it precipitated. Why?

    • A: You converted the soluble hydrochloride salt back into the zwitterionic free base , which has poor water solubility (approx. <1 mg/mL).

    • Solution: For neutral buffers, dissolve the compound in DMSO first (as a 100x stock), then dilute into the buffer. The low final concentration prevents precipitation of the free base.

Part 3: Experimental Troubleshooting (The "After" Phase)
Scenario A: Solid-Phase Peptide Synthesis (SPPS)

Issue: "I see a +16 Da or +32 Da peak in my mass spec after cleavage." Cause: Oxidation of the indole ring during acidic cleavage (TFA). The electron-withdrawing bromine makes the ring slightly less electron-rich than native Trp, but it is still susceptible to reactive oxygen species. Protocol Adjustment:

  • Scavengers: Use a cleavage cocktail containing EDT (1,2-ethanedithiol) or DoDt (3,6-dioxa-1,8-octanedithiol) . These thiols reduce oxidized intermediates.

  • Vacuum: Perform the cleavage under a nitrogen atmosphere.

  • Avoid: Do not use anisole alone; it is insufficient for protecting halogenated indoles.

Scenario B: X-Ray Crystallography

Issue: "The anomalous signal from the bromine is weaker than expected." Cause: Radiation damage. The C-Br bond is labile under high-intensity X-ray exposure (synchrotron sources), leading to debromination (radiolysis). Protocol Adjustment:

  • Dose Limit: Collect data with attenuated beam intensity or use a "dose-slicing" strategy.

  • Cryoprotection: Ensure rapid freezing to 100 K to mitigate radical diffusion.

Scenario C: Cell Culture Toxicity

Issue: "My cells are dying even at low concentrations of the compound." Cause: If you dissolved the HCl salt directly in the media, you may have acidified the local environment before the buffer could compensate. Alternatively, oxidized tryptophan byproducts (e.g., kynurenines) are known to be cytotoxic. Protocol Adjustment:

  • Check pH: Measure the pH of the stock solution.

  • Freshness: Ensure the DMSO stock is not yellow (oxidized).

Part 4: Degradation Pathway Visualization

Understanding how the molecule degrades allows you to prevent it.

degradation_pathway Trp 5-Bromo-L-Trp (Intact) Radical Indolyl Radical (Intermediate) Trp->Radical Light / ROS Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Kyn 5-Bromo-N-formylkynurenine (+32 Da / Ring Open) Peroxide->Kyn Ring Cleavage Oxi 5-Bromo-oxindolylalanine (+16 Da / Ring Closed) Peroxide->Oxi Rearrangement

Caption: Oxidative degradation pathway of 5-Bromo-L-tryptophan leading to common mass spec impurities.

References
  • BenchChem. Application Notes and Protocols for the Solid-Phase Peptide Synthesis of 5-Bromo-L-tryptophan. Retrieved from

  • Sigma-Aldrich. 5-Bromo-DL-tryptophan Product Information & Safety Data Sheet. Retrieved from

  • National Institutes of Health (NIH). Reactivity and degradation products of tryptophan in solution and proteins. Free Radical Biology and Medicine. Retrieved from

  • MedChemExpress. 5-Bromo-L-tryptophan Solubility and Storage Guide. Retrieved from

  • TargetMol. L-5-BromoTryptophan Formulation and Solubility. Retrieved from

Sources

Technical Support: Resolving HPLC Anomalies in 5-Bromo-L-Tryptophan Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Lead Application Scientist: Dr. A. Vance Department: Structural Biology & Proteomics Support Last Updated: March 9, 2026

Executive Summary

The incorporation of 5-bromo-L-tryptophan (5-Br-Trp) is a standard technique for solving crystallographic phasing problems (MAD phasing) and investigating protein fluorescence. However, the atomic radius of the bromine atom (1.14 Å vs. 1.20 Å for the indole H) and its electronegativity introduce significant physicochemical changes.

Users frequently report "unexpected peaks" during HPLC purification. The core diagnostic principle is this: 5-Br-Trp is significantly more hydrophobic than native Tryptophan (Trp). Therefore, native contaminants elute earlier , while oxidation products elute significantly earlier than the target protein.

Diagnostic Workflow

Use this logic gate to triage your chromatogram before altering your protocol.

DiagnosticWorkflow Start Start: Analyze HPLC Chromatogram PeakShape Describe the Unexpected Peak Start->PeakShape Doublet Split Peak / Shoulder (Close Elution) PeakShape->Doublet Peak M + Peak M+X EarlyCluster Cluster of Small Early Peaks (< 10 min) PeakShape->EarlyCluster Rt < Main Peak Broad Broad/Tailing Late Peak PeakShape->Broad Rt > Main Peak Native Diagnosis: Incomplete Incorporation (Native Trp Contamination) Doublet->Native Oxidation Diagnosis: Oxidative Degradation (Kynurenine/NFK) EarlyCluster->Oxidation Hydrophobicity Diagnosis: Column Interaction (Hydrophobic Adsorption) Broad->Hydrophobicity

Figure 1: Triage logic for identifying the source of HPLC anomalies based on peak retention time (Rt) relative to the target.

Troubleshooting Modules

Issue A: The "Doublet" (Incomplete Incorporation)

Symptom: You observe a major peak accompanied by a closely eluting "shoulder" or secondary peak immediately preceding the main peak.

Technical Root Cause: 5-Br-Trp increases the hydrophobicity of the protein compared to native Trp. In Reverse Phase HPLC (RP-HPLC) using C18 columns, more hydrophobic species interact longer with the stationary phase.

  • Native Protein (Trp): Elutes Earlier.

  • Modified Protein (5-Br-Trp): Elutes Later.

If incorporation is not 100%, the "shoulder" is your native protein.

Corrective Action:

  • Media Depletion: Ensure the pre-induction media is completely depleted of native Trp. Use a defined minimal media rather than rich media (LB/TB) for the expression phase.

  • Auxotroph Validation: If using a Trp-auxotrophic strain, verify the phenotype hasn't reverted.

  • Gradient Shallowing: The hydrophobicity shift is subtle. A standard 0-100% B gradient is too steep. See Protocol A below.

Issue B: The "Ghost" Peaks (Oxidative Degradation)

Symptom: A cluster of small, sharp peaks eluting significantly earlier (often in the flow-through or early gradient) than the main protein.

Technical Root Cause: Indole rings are highly susceptible to photo-oxidation and reactive oxygen species (ROS). 5-Br-Trp is chemically less stable than native Trp under UV light. Oxidation adds polar oxygen atoms, drastically reducing retention time on C18 columns.

Common Oxidation Products:

Compound Elution Relative to Target Mechanism
Hydroxytryptophan (5-OH-Trp) Earlier Hydroxylation (+16 Da)
N-formylkynurenine (NFK) Much Earlier Ring opening (+32 Da)

| Kynurenine (Kyn) | Much Earlier | Deformylation of NFK (-28 Da from NFK) |

Corrective Action:

  • Light Protection: Wrap all columns and fraction tubes in aluminum foil. 5-Br-Trp is photosensitive.

  • Degassing: Thoroughly degas all HPLC buffers (Helium sparge or vacuum sonication).

  • Scavengers: Add 1-5 mM Methionine or EDTA to the lysis and purification buffers to act as ROS scavengers.

Issue C: Broad/Tailing Peaks (Hydrophobic Adsorption)

Symptom: The main peak is asymmetrical with a long "tail," or recovery is lower than expected.

Technical Root Cause: The bromine atom increases the lipophilicity of the peptide/protein. On standard C18 columns, this can lead to quasi-irreversible adsorption or slow desorption kinetics, especially if the protein aggregates.

Corrective Action:

  • Column Switch: Switch to a C4 or C8 column (shorter alkyl chains) to reduce hydrophobic interaction strength.

  • Temperature: Elevate column temperature to 40°C or 60°C (if protein stability permits) to improve mass transfer kinetics.

Validation Protocols

Protocol A: High-Resolution Separation Gradient

Objective: Separate Native Trp (impurity) from 5-Br-Trp (target).

System: Agilent 1200/1260 or equivalent. Column: C18 analytical (e.g., Zorbax 300SB-C18), 3.5 µm, 4.6 x 150 mm. Mobile Phase A: 0.1% TFA in Water (Milli-Q). Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Time (min)% BEvent
0.05Equilibration
5.05Load/Wash
35.065Shallow Gradient (2% B/min)
35.195Wash
40.095Wash
40.15Re-equilibration

Note: The shallow gradient between 5% and 65% is critical for resolving the small hydrophobicity difference.

Protocol B: Mass Spectrometry "Smoking Gun"

Objective: Confirm 5-Br-Trp incorporation using Isotope Patterns.

Bromine has a unique isotopic signature that serves as a built-in validation tool. Unlike Carbon or Nitrogen, Bromine exists as two stable isotopes,


Br  and 

Br
, in an approximate 1:1 ratio (50.69% : 49.31%) .

The Test:

  • Perform ESI-MS on the collected peak.

  • Zoom in on the molecular ion ([M+H]+).

  • Pass Criteria: You must see a "doublet" pattern where the peaks are separated by 2 Da and are of nearly equal height.

    • Native Trp: Single dominant peak (monoisotopic).

    • 5-Br-Trp: Two dominant peaks at M and M+2 (1:1 intensity).[1]

Visualizing the Chemistry

Understanding the structural impact of Bromination on chromatography.

ChemicalLogic Trp Native Tryptophan (Indole Ring) Interaction C18 Column Interaction Trp->Interaction BrTrp 5-Bromo-Tryptophan (Br + Indole) BrTrp->Interaction Increased Surface Area & Lipophilicity ResultTrp Less Hydrophobic Elutes Earlier Interaction->ResultTrp ResultBr More Hydrophobic Elutes Later Interaction->ResultBr

Figure 2: Chromatographic behavior of Native vs. Brominated Tryptophan.

Frequently Asked Questions (FAQ)

Q: Can I use UV absorbance ratios to distinguish the peaks? A: Yes, but it is subtle. Native Trp has an absorbance maximum (


) at 280 nm. 5-Br-Trp exhibits a slight red shift and a distinct shoulder. If you have a Diode Array Detector (DAD), compare the 280nm/295nm ratios. 5-Br-Trp will have a higher relative absorbance at 295nm compared to native Trp [1].

Q: My mass spec shows a peak at M+16. Is this 5-Br-Trp? A: No. A +16 Da shift usually indicates oxidation (addition of one Oxygen atom), likely forming 5-hydroxytryptophan. 5-Br-Trp would show a mass shift of approximately +79 Da (for


Br) and +81 Da (for 

Br) relative to the native protein [2].

Q: Why is my yield lower with 5-Br-Trp? A: 5-Br-Trp is toxic to many E. coli strains and can trigger the stringent response, halting protein synthesis. Additionally, the modified protein may fold more slowly, leading to inclusion bodies. Lowering the induction temperature to 18-20°C often helps.

References

  • Simat, T. J., & Steinhart, H. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins.[2][3] Journal of Agricultural and Food Chemistry, 46(2), 490-498.[2][3]

  • Steen, H., & Mann, M. (2002). Analysis of bromotryptophan and hydroxyproline modifications by high-resolution, high-accuracy precursor ion scanning utilizing fragment ions with mass-deficient mass tags. Journal of the American Society for Mass Spectrometry, 13(8), 996-1003.

  • Crowley, P. B., et al. (2000). 5-Bromotryptophan as a probe of protein hydration and compressibility. Protein Science, 9(12). (Demonstrates hydrophobicity effects).

Sources

Optimizing buffer conditions for fluorescence quenching experiments with 5-bromo-L-tryptophan

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing buffer conditions for fluorescence quenching experiments with 5-bromo-L-tryptophan Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Spectroscopy Support Hub. As a Senior Application Scientist, I understand that working with 5-bromo-L-tryptophan (5-Br-Trp) presents a unique set of photophysical challenges compared to standard tryptophan (Trp). The presence of the heavy bromine atom induces strong spin-orbit coupling, significantly enhancing intersystem crossing (ISC) to the triplet state. This results in a drastically reduced fluorescence quantum yield (


) and increased sensitivity to specific environmental factors.

This guide addresses the critical buffer parameters required to stabilize 5-Br-Trp and distinguish genuine quenching interactions from experimental artifacts.

Part 1: Buffer Composition & Critical Parameters
Q: My 5-Br-Trp fluorescence signal is barely distinguishable from the background. Is my buffer quenching the signal?

A: It is highly probable if you are using a halide-based buffer. Unlike standard Trp, 5-Br-Trp has an intrinsically low quantum yield (


 depending on solvent) due to the internal heavy-atom effect. Therefore, you cannot afford any parasitic quenching from the solvent.
  • The Problem: Chloride (

    
    ) ions are known collisional quenchers of indole fluorescence. While this effect is often negligible for bright fluorophores, it becomes significant for the already dim 5-Br-Trp.
    
  • The Fix: Switch from PBS (Phosphate Buffered Saline) or Tris-HCl to non-halide buffer systems .

    • Recommended: Sodium Phosphate (

      
      ), MOPS, or HEPES.
      
    • Avoid: Buffers adjusted with HCl. Use acetic acid or free acid forms to adjust pH if necessary.

Q: How does pH influence the quenching efficiency in my experiments?

A: pH dictates the charge state of both the fluorophore and the quencher, altering the "Sphere of Action."

  • Fluorophore State: 5-Br-Trp is zwitterionic at physiological pH (pH 7.4). At low pH (< 4), the protonation of the carboxyl group removes a non-radiative decay pathway, potentially increasing fluorescence slightly, but this is often offset by acid quenching. At high pH (> 10), the indole -NH deprotonates (though

    
    , excited state 
    
    
    
    is lower), causing fluorescence loss.
  • Quencher Interaction: If you are using a charged quencher (e.g., Iodide

    
     or Methyl Viologen 
    
    
    
    ), pH determines the electrostatic attraction or repulsion.
    • Example: At pH 7.4, 5-Br-Trp is net neutral (zwitterionic). If you use a negatively charged quencher like

      
      , there is no net electrostatic attraction. If you lower the pH < 2 (net positive 5-Br-Trp), 
      
      
      
      quenching efficiency (
      
      
      ) will artificially skyrocket due to static attraction, not accessibility.

Recommendation: Maintain pH 7.0 - 8.0 using 20-50 mM MOPS or Phosphate to ensure the fluorophore remains in a consistent zwitterionic state.

Part 2: Quencher Selection & Artifact Control
Q: I am seeing an increase in fluorescence intensity over time instead of quenching. What is happening?

A: You are likely observing Photodehalogenation (Photolysis). This is the most common artifact in 5-Br-Trp experiments. Upon UV excitation (280-295 nm), the C-Br bond can undergo homolytic cleavage.

  • Mechanism:

    
    
    
  • Result: The reaction converts 5-Br-Trp (low

    
    ) into native Tryptophan (high 
    
    
    
    ). As the experiment progresses, you are generating a brighter species, masking the quenching effect.
  • Troubleshooting Protocol:

    • Reduce Excitation Power: Narrow the excitation slit width (e.g., from 5 nm to 2 nm).

    • Limit Exposure: Use a shutter to block the beam between measurements. Do not continuously illuminate the sample.

    • Check Stability: Run a "Time Drive" scan (Fluorescence vs. Time) with no quencher added. If the signal rises, photolysis is occurring.

Q: How do I correct for the "Inner Filter Effect" (IFE) with 5-Br-Trp?

A: Because 5-Br-Trp signals are weak, you often need higher concentrations of protein/peptide (


), which increases optical density (OD). Additionally, quenchers like Acrylamide and Iodide absorb UV light at the excitation wavelength (280/295 nm).

The Correction Formula: You must correct the observed fluorescence (


) to the corrected fluorescence (

) using the absorbance of the solution at the excitation (

) and emission (

) wavelengths:


  • Constraint: This correction is valid only if

    
    . If 
    
    
    
    , dilute your sample.
Part 3: Experimental Workflow & Visualization
Standardized Buffer Preparation for 5-Br-Trp

To minimize background noise and maximize stability, follow this specific formulation.

ComponentConcentrationPurposeNote
MOPS or Na-Phosphate 20 - 50 mMBuffering CapacityDo not use Tris-HCl to avoid

quenching.
EDTA 0.1 - 0.5 mMChelationRemoves trace heavy metals that quench via electron transfer.
NaCl (Optional) 100 - 150 mMIonic StrengthUse only if simulating physiological conditions; otherwise omit to reduce collisional quenching.
pH Adjustment pH 7.4StabilityAdjust with NaOH or Acetic Acid (not HCl).
Diagram 1: Quenching Pathways & Photolysis Risk

This diagram illustrates the competing pathways for the excited 5-Br-Trp state, highlighting the critical photolysis artifact.

QuenchingPathways Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited Excitation (295 nm) Excited->Ground Fluorescence (Weak) Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing (Heavy Atom Effect) Quenched Quenched (Non-Radiative) Excited->Quenched Collisional Quenching (Q) Photolysis Photolysis Product (Trp - High Fluorescence) Excited->Photolysis C-Br Cleavage (UV Exposure) Photolysis->Ground High Fluorescence (Artifact)

Caption: Figure 1. Energy pathways for 5-Br-Trp. Note the "Photolysis" pathway which generates highly fluorescent Tryptophan, creating a false negative in quenching data.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose spectral anomalies during your titration.

TroubleshootingTree Start Issue: Anomalous Data SignalLow Signal too low? Start->SignalLow SignalRising Signal Rising? Start->SignalRising SternVolmerCurved Stern-Volmer Plot Curved Upward? Start->SternVolmerCurved CheckBuffer Check Buffer: Is it PBS/Tris-HCl? SignalLow->CheckBuffer CheckTime Run Time-Drive (No Quencher) SignalRising->CheckTime CheckIFE Check Absorbance: Is OD > 0.1? SternVolmerCurved->CheckIFE SwitchBuffer Action: Switch to Phosphate/MOPS CheckBuffer->SwitchBuffer Yes ReducePower Action: Reduce Slit Width or Exposure Time CheckTime->ReducePower Signal Increases CorrectIFE Action: Apply IFE Correction or Dilute Sample CheckIFE->CorrectIFE Yes

Caption: Figure 2. Diagnostic decision tree for common 5-Br-Trp fluorescence quenching anomalies.

References
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Authoritative text on quenching mechanisms and inner filter effects).
  • Ross, J. B. A., et al. (1997). "Time-Resolved Fluorescence and Phosphorescence of 5-Bromo- and 5-Hydroxytryptophan in Proteins." Journal of Physical Chemistry B.

  • Vanderkooi, J. M., et al. (1987). "Oxygen quenching of tryptophan and 5-bromotryptophan fluorescence in proteins." Biochemistry. (Details on oxygen sensitivity and heavy atom effect).

  • Chen, Y., & Barkley, M. D. (1998). "Toward understanding tryptophan fluorescence in proteins." Biochemistry. (Foundational work on Trp photophysics).

  • Peterson, E. S., et al. (2009). "Intrinsic Fluorescence of 5-Bromotryptophan." Methods in Enzymology. (Specific protocols for 5-Br-Trp usage).

Validation & Comparative

A Senior Application Scientist's Guide to 5-Bromo-L-Tryptophan and 6-Bromo-L-Tryptophan in Advanced Protein Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The site-specific incorporation of non-canonical amino acids has revolutionized protein engineering, providing tools to probe and manipulate protein structure and function with surgical precision. Among these, halogenated tryptophan analogs, particularly 5-bromo-L-tryptophan (5-Br-Trp) and 6-bromo-L-tryptophan (6-Br-Trp), have emerged as exceptionally versatile probes. This guide provides an in-depth comparison of these two powerful isomers for researchers, scientists, and drug development professionals. We will dissect their unique physicochemical properties, detail methodologies for their incorporation into proteins, and present a comparative analysis of their applications in spectroscopy and X-ray crystallography, supported by experimental data and validated protocols. Our objective is to equip researchers with the necessary knowledge to strategically select the optimal brominated tryptophan isomer for their specific experimental needs, thereby accelerating discovery in protein science and therapeutic development.

Introduction: Beyond the Canonical 20 Amino Acids

The ability to move beyond the 20 canonical amino acids allows for the introduction of novel chemical functionalities into proteins. This expansion of the genetic code enables the installation of probes that can report on local environments, participate in novel chemistries, or modulate protein function. Halogenated amino acids are particularly valuable due to the unique properties of the carbon-halogen bond. The introduction of a bromine atom onto the indole ring of tryptophan, a naturally fluorescent amino acid, creates a powerful multi-purpose tool.

The bromine atom serves two primary functions:

  • A Heavy Atom for Spectroscopy: It significantly influences the photophysical properties of the tryptophan side chain, quenching fluorescence but enhancing phosphorescence through a phenomenon known as the heavy-atom effect.[1][2] This allows researchers to study protein dynamics and interactions over longer timescales.

  • An Anomalous Scatterer for Crystallography: Bromine's ability to anomalously scatter X-rays provides a powerful signal for solving the phase problem in X-ray crystallography, a major bottleneck in determining protein structures.[3]

While several brominated isomers exist, the 5- and 6-substituted variants are the most commonly employed. The choice between 5-Br-Trp and 6-Br-Trp is not always obvious and can have subtle but significant impacts on experimental outcomes. This guide aims to clarify these differences and provide a framework for rational probe selection.

Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison

The position of the bromine atom on the indole ring—either at the 5-position, adjacent to the pyrrole ring, or the 6-position in the center of the benzene moiety—subtly alters the electronic structure and steric profile of the side chain. These differences manifest in their spectroscopic properties.

Property5-Bromo-L-tryptophan6-Bromo-L-tryptophanL-Tryptophan (Reference)
Molecular Formula C₁₁H₁₁BrN₂O₂C₁₁H₁₁BrN₂O₂C₁₁H₁₂N₂O₂
Molecular Weight 283.12 g/mol [4]283.12 g/mol [5]204.23 g/mol
Key Application Spectroscopic probe, X-ray phasing[6][7]Spectroscopic probe, X-ray phasing[6][8]Intrinsic fluorescence, protein structure
UV Absorbance Max (λₘₐₓ) ~288-290 nm (red-shifted vs. Trp)~288-290 nm (red-shifted vs. Trp)~280 nm
Fluorescence Quenched relative to TryptophanQuenched relative to TryptophanHigh quantum yield
Phosphorescence Enhanced (Heavy-Atom Effect)Enhanced (Heavy-Atom Effect)Very weak at room temp.
X-ray Absorption Edge K-edge: ~13.47 keV (0.92 Å)K-edge: ~13.47 keV (0.92 Å)N/A for phasing

The key takeaway is that both isomers introduce the "heavy-atom effect." This effect enhances spin-orbit coupling, which promotes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). This process has two consequences: it depopulates the S₁ state, quenching fluorescence, while simultaneously populating the T₁ state, giving rise to measurable room-temperature phosphorescence.

Incorporation into Proteins: The Genetic Code Expansion Workflow

The most precise method for introducing 5-Br-Trp or 6-Br-Trp into a protein is through site-directed incorporation via genetic code expansion. This technique hijacks the cell's translational machinery to read a stop codon, typically the amber codon (UAG), as a signal to insert the non-canonical amino acid.[9]

The core components for this process are:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically charges a tRNA with the desired bromotryptophan analog but does not recognize any endogenous amino acids.

  • An Orthogonal Suppressor tRNA: A tRNA that is not recognized by any endogenous synthetases but is read by the ribosome at the UAG codon.

  • A Gene of Interest: The target protein's gene, modified to contain a UAG codon at the desired site of incorporation.

  • Expression Host: Typically E. coli, cultured in media supplemented with the bromotryptophan analog.

Several studies have successfully demonstrated the incorporation of both 5-Br-Trp and 6-Br-Trp into various proteins using engineered aaRS/tRNA pairs.[6][8]

GCE_Workflow cluster_plasmids Engineered Plasmids cluster_cell E. coli Host Cell p1 Plasmid 1 (pEVOL/pUltra) Engineered aaRS Engineered tRNA_CUA Transformation Co-transformation p1->Transformation p2 Plasmid 2 (pET/pBAD) Target Gene with TAG codon p2->Transformation Culture Cell Culture & Induction (IPTG/Arabinose) Transformation->Culture Translation Ribosome reads TAG codon Inserts Bromo-Trp Culture->Translation Supplement Supplement Media with 5-Br-Trp or 6-Br-Trp Supplement->Culture Protein Purified Protein with Site-Specifically Incorporated Bromo-Tryptophan Translation->Protein

Caption: Workflow for site-specific incorporation of bromotryptophan.

Comparative Analysis of Applications

As Spectroscopic Probes: Leveraging the Heavy-Atom Effect

Natural tryptophan fluorescence is an invaluable intrinsic probe, but it is sensitive to events on the nanosecond timescale. The enhanced phosphorescence of 5-Br-Trp and 6-Br-Trp, with lifetimes in the microsecond to millisecond range, opens a window into slower, more biologically relevant motions like domain movements, conformational changes, and binding events.

The choice between isomers can be critical. The local protein environment interacts differently with the bromine atom depending on its position. For instance, a hydrogen bond donor near the 6-position might have a different effect on the probe's photophysics than one near the 5-position. Therefore, the optimal choice is often system-dependent. While there is no universal rule, empirical testing is recommended. A researcher might express two versions of their protein, one with 5-Br-Trp and another with 6-Br-Trp, to determine which provides a more robust and sensitive signal for their specific application, such as monitoring ligand binding through changes in phosphorescence lifetime.

Heavy_Atom_Effect cluster_process Photophysical Pathways cluster_key Key S0 Ground State (S₀) S1 Excited Singlet (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence (Quenched by Br) T1 Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) (Enhanced by Br) T1->S0 Phosphorescence (Now Observable) k1 Br = Bromine Atom k2 Heavy-atom effect enhances ISC, making phosphorescence a viable signal.

Caption: The heavy-atom effect enhances phosphorescence.

In X-ray Crystallography: Solving the Phase Problem

The "phase problem" is the central challenge in converting diffraction data into an electron density map.[10][11][12] Heavy atoms like bromine can solve this problem through anomalous dispersion. When X-rays with energy near bromine's K-absorption edge (~13.47 keV) are used, the bromine atom scatters them with a phase shift.[3] By measuring diffraction data at single or multiple wavelengths around this edge (SAD or MAD), one can pinpoint the location of the bromine atoms in the crystal lattice and, from there, calculate the initial phases for the entire protein.

In this application, the difference between 5-Br-Trp and 6-Br-Trp is generally considered negligible. The critical factors are:

  • Successful Incorporation: The chosen analog must be incorporated with high fidelity.

  • Structural Perturbation: The analog should not significantly alter the protein's fold or prevent crystallization.

  • Order in the Crystal: The indole side chain, including the bromine atom, must be well-ordered in the crystal to produce a strong anomalous signal.

The choice often comes down to practical considerations like the commercial availability of the amino acid or the proven efficacy of a particular engineered synthetase for one isomer over the other.

Experimental Protocol: Site-Specific Incorporation in E. coli

This protocol provides a self-validating workflow for expressing a target protein containing a single 5-Br-Trp or 6-Br-Trp residue.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL-pylT-BrTrpRS).

  • Plasmid encoding the gene of interest with a UAG codon at the target site.

  • 5-Bromo-L-tryptophan or 6-Bromo-L-tryptophan.

  • LB media and appropriate antibiotics.

  • Inducers (e.g., L-arabinose and IPTG).

Methodology:

  • Transformation: Co-transform the E. coli expression strain with both the aaRS/tRNA plasmid and the target gene plasmid. Plate on LB-agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB media with antibiotics with the 10 mL overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Supplementation and Induction:

    • Add 5-Br-Trp or 6-Br-Trp to a final concentration of 1 mM.

    • Add the aaRS/tRNA expression inducer (e.g., 0.2% w/v L-arabinose).

    • Incubate for 30 minutes at 30°C to allow for charging of the tRNA.

    • Induce target protein expression with the appropriate inducer (e.g., 0.5 mM IPTG).

  • Expression: Reduce the temperature to 20°C and express the protein for 16-20 hours with shaking.

  • Harvest and Purification: Harvest the cells by centrifugation. Purify the target protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

  • Verification (Trustworthiness Check):

    • Analyze the purified protein using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Expected Result: The measured mass should correspond to the theoretical mass of the protein with the bromotryptophan incorporated (Mass of Trp = 204.23 Da; Mass of Br-Trp = 283.12 Da. Expected mass increase = 78.89 Da).

    • Self-Validation: The absence of a peak at the mass of the wild-type or truncated protein confirms high-fidelity incorporation.

Choosing the Right Isomer: A Practical Summary

Application ScenarioRecommended IsomerRationale
Initial Crystallography Trials (SAD/MAD Phasing) Either. Start with the more readily available or less expensive isomer.Phasing power is primarily dependent on the bromine atom itself, not its specific location on the ring. Success depends more on incorporation efficiency and crystal quality.
Probing a Known Binding Pocket Isomer-dependent. Choose the isomer that places the bromine atom pointing towards a specific feature of interest (e.g., into a hydrophobic pocket or towards a polar residue) to maximize the potential for a detectable interaction or perturbation.
Developing a Phosphorescence-Based Assay Empirically determine. Test both 5-Br-Trp and 6-Br-Trp.The local protein environment will dictate which isomer gives a stronger, more stable, and more sensitive phosphorescence signal in response to the event being studied (e.g., ligand binding).
Using an Established aaRS/tRNA System Use the isomer validated for that specific system. The specificity pocket of the engineered synthetase may have a preference for one isomer, leading to higher incorporation efficiency and final protein yield.[6]

Conclusion and Future Outlook

Both 5-bromo-L-tryptophan and 6-bromo-L-tryptophan are exceptionally powerful tools for modern protein science. They provide a direct route to solving crystallographic phase problems and offer a unique spectroscopic window into slow protein dynamics. While for crystallographic purposes the choice between them is often a matter of practicality, for spectroscopic applications, the subtle differences in their interaction with the local protein environment make a head-to-head comparison essential for developing robust and sensitive assays. The decision should be guided by the specific scientific question, the structural context of the incorporation site, and empirical validation. As the toolkit of orthogonal synthetases continues to expand, the accessibility and application of these and other halogenated tryptophans will undoubtedly lead to new fundamental insights into the complex machinery of life.

References

  • ResearchGate. Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Available from: [Link]

  • Zhang, Z., et al. (2007). Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells. PubMed. Available from: [Link]

  • Hammer, S. C., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis. Available from: [Link]

  • Yang, B., et al. (2024). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. PMC. Available from: [Link]

  • ResearchGate. a) The conversion of 5-Br-L-tryptophan (8) to 5-bromoskatole (9)... Available from: [Link]

  • PubChem. 5-Bromo-DL-tryptophan. Available from: [Link]

  • Broos, J., et al. (2012). Chloro- and Bromo-Tryptophan Analogs as Phosphorescent Probes in Proteins. ResearchGate. Available from: [Link]

  • Chem-Impex. 6-Bromo-L-tryptophan. Available from: [Link]

  • Chem-Impex. 5-Bromo-L-tryptophan. Available from: [Link]

  • He, W., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors. Available from: [Link]

  • Loew, G. H., et al. (1985). Quenching of tryptophan fluorescence by brominated phospholipid. PubMed. Available from: [Link]

  • Mindt, M., et al. (2019). Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • PubChem. 6-bromo-L-tryptophan. Available from: [Link]

  • Ramsay, M. G., et al. (1993). Tryptophan fluorescence in electron-transfer flavoprotein:ubiquinone oxidoreductase: fluorescence quenching by a brominated pseudosubstrate. PubMed. Available from: [Link]

  • Samanta, U., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters. Available from: [Link]

  • D'Arcy, A. (2001). Screening for phasing atoms in protein crystallography. Acta Crystallographica Section D: Biological Crystallography. Available from: [Link]

  • Boyle, R. W., et al. (2004). In vitro demonstration of the heavy-atom effect for photodynamic therapy. PubMed. Available from: [Link]

  • Leśnikowski, Z. J., et al. (2024). Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. PMC. Available from: [Link]

  • Adak, S., et al. (2025). Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases. PMC. Available from: [Link]

  • University of Reading. The Phase Problem in X-ray Crystallography. Available from: [Link]

  • Sidransky, E., et al. (1981). Comparison of effects of L-tryptophan and a tryptophan analog, D,L-beta-(1-naphthyl)alanine, on processes relating to hepatic protein synthesis in rats. PubMed. Available from: [Link]

  • Zhang, H., et al. (2023). Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. Materials Chemistry Frontiers. Available from: [Link]

  • Edelhoch, H. (1967). Spectroscopic Determination of Tryptophan and Tyrosine in Proteins. Biochemistry. Available from: [Link]

  • Di Valentin, M., et al. (2018). Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. PMC. Available from: [Link]

  • Huber, T., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. ChemRxiv. Available from: [Link]

  • Chem-Impex. Fmoc-5-bromo-L-tryptophan. Available from: [Link]

  • University of Oulu. Principles of phasing. Available from: [Link]

  • Hendrickson, W. A. (2023). Facing the phase problem. PMC. Available from: [Link]

  • Carlin, C. M. (2019). DFT Based Modeling of the Heavy Atom Effect in Triplet Photosensitizers: From Fundamental Mechanics to Rational Design. PDXScholar. Available from: [Link]

  • SciSpace. We describe an algorithm for phasing protein crystal X-ray diffraction data that identifies, retrieves, refines and exploits gen. Available from: [Link]

  • Mollica, A., et al. (2012). Synthesis of ( S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. ResearchGate. Available from: [Link]

Sources

Validation of 5-bromo-L-tryptophan as a phosphorescent probe in proteins

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation resource for the use of 5-bromo-L-tryptophan (5-Br-Trp) as an intrinsic phosphorescent probe in protein biochemistry. It is designed for researchers requiring non-invasive methods to study slow-motion protein dynamics (microsecond-to-millisecond timescales) without the structural perturbation caused by bulky extrinsic dyes.

Executive Summary: The Heavy Atom Advantage

Standard fluorescence techniques (using native Tryptophan) operate on the nanosecond timescale, often missing slower conformational motions critical for protein function. 5-Br-Trp bridges this gap by exploiting the internal heavy atom effect . The bromine substituent enhances spin-orbit coupling, promoting Intersystem Crossing (ISC) from the singlet (


) to the triplet (

) state.

Key Technical Outcome: This substitution drastically quenches fluorescence and enables Room Temperature Phosphorescence (RTP) with lifetimes in the 0.5 – 5.0 ms range. This timescale is ideal for monitoring domain movements, folding intermediates, and protein-protein interactions that are invisible to standard fluorometry.

Mechanistic Principles & Comparative Analysis

The Physics of the Probe

The utility of 5-Br-Trp relies on altering the Jablonski diagram of the indole chromophore.

  • Native Trp: High fluorescence quantum yield (

    
    ), weak ISC. Phosphorescence is only observable at cryogenic temperatures (77K) or in extremely rigid, deoxygenated matrices with lifetimes 
    
    
    
    s.
  • 5-Br-Trp: Bromine induces rapid ISC (

    
     increases by orders of magnitude). This results in a "dark" singlet state (low 
    
    
    
    ) and a highly populated triplet state. The phosphorescence lifetime (
    
    
    ) is shortened to milliseconds, making it measurable at room temperature before collisional quenching (by solvent or oxygen) deactivates the state.
Product Comparison Guide
FeatureNative Tryptophan (Trp) 5-Bromo-Tryptophan (5-Br-Trp) Extrinsic Probes (e.g., Erythrosin)
Primary Emission Fluorescence (

350 nm)
Phosphorescence (

500 nm)
Phosphorescence/Fluorescence
Timescale Nanoseconds (

s)
Milliseconds (

s)
Micro- to Milliseconds
Perturbation None (Native)Minimal (Atomic radius +0.15 Å)High (Bulky, hydrophobic)
Labeling Specificity Genetic (All Trp sites)Genetic (100% substitution)Chemical (Surface Cys/Lys)
Quantum Yield


; High Triplet Yield
High

Key Application Fast dynamics, local polaritySlow domain motions, RTP Rotational diffusion (large proteins)

Visualizing the Mechanism

The following diagram illustrates the kinetic shift induced by the Bromine atom.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 Abs (Excitation) S1->S0 Fluorescence (Quenched in 5-Br) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) ENHANCED by Br T1->S0 Phosphorescence (RTP) ~500 nm (ms scale)

Figure 1: Modified Jablonski diagram. The heavy atom effect of Bromine significantly accelerates the Intersystem Crossing (yellow arrow), populating the Triplet State (T1) and enabling Phosphorescence (red arrow) while quenching Fluorescence.

Experimental Protocol: Biosynthetic Incorporation

To validate 5-Br-Trp as a probe, it must be incorporated into the protein sequence with high efficiency (>95%). This protocol uses a Tryptophan auxotrophic E. coli strain.[1][2][3]

Materials
  • Strain: E. coli Trp auxotroph (e.g., strain M5219 or RF12 ). These strains cannot synthesize Trp and must import it.

  • Media: M9 Minimal Medium (supplemented with glucose, MgSO4, CaCl2, thiamine, and antibiotics).

  • Analogs: L-Tryptophan (Native) and 5-Bromo-L-Tryptophan (5-Br-Trp).

Step-by-Step Workflow
  • Starter Culture: Inoculate the auxotrophic strain containing your expression plasmid into M9 medium + 50 µg/mL L-Tryptophan . Grow overnight at 37°C.

  • Scale Up: Dilute into fresh M9 + Trp (50 µg/mL) and grow to mid-log phase (

    
    ).
    
  • Depletion Phase (Critical):

    • Centrifuge cells (3,000 x g, 10 min).

    • Wash pellet 2x with sterile M9 salts (no amino acids) to remove residual Trp.

    • Resuspend in fresh M9 medium containing no Tryptophan .

    • Incubate for 15–30 minutes at 37°C to deplete intracellular Trp reserves.

  • Analog Induction:

    • Add 5-Bromo-L-Tryptophan to a final concentration of 0.5 – 1.0 mM (excess is required to outcompete any trace Trp).

    • Immediately induce protein expression (e.g., add IPTG).

  • Expression: Incubate for 4–6 hours (or overnight at lower temp) for protein production.

  • Purification: Proceed with standard affinity chromatography (e.g., Ni-NTA).

Incorporation Step1 Grow Auxotroph (M9 + Native Trp) Step2 Harvest & Wash (Remove Trp) Step1->Step2 Step3 Trp Depletion (30 min starvation) Step2->Step3 Step4 Add 5-Br-Trp + IPTG Induction Step3->Step4 Step5 Protein Expression (Incorporation) Step4->Step5

Figure 2: Workflow for residue-specific incorporation of 5-Br-Trp using auxotrophic depletion.

Validation Data & Quality Control

Once purified, the labeled protein must be validated to ensure 5-Br-Trp incorporation and functional phosphorescence.

Mass Spectrometry (Confirmation of Labeling)
  • Method: Intact protein ESI-MS.[4]

  • Expected Result: A mass shift of +79 Da per Tryptophan residue (Atomic mass difference: Br [79.9] - H [1.0]

    
     79).
    
  • Calculation:

    
    , where 
    
    
    
    is the number of Trp residues.
UV-Vis Absorbance (Spectral Shift)

5-Br-Trp exhibits a characteristic red-shift in absorbance compared to native Trp.[5]

  • Native Trp ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  ~280 nm.[6]
    
  • 5-Br-Trp

    
    : ~285–290 nm  (often appears as a shoulder or distinct peak depending on environment).
    
  • Action: Scan 240–320 nm. A shift in

    
     confirms the presence of the analog.
    
Fluorescence Quenching (Functional Test)
  • Method: Excite at 295 nm, measure emission 300–400 nm.

  • Expected Result: The 5-Br-Trp protein should exhibit >90% quenching of fluorescence intensity compared to the native protein. Residual fluorescence indicates incomplete incorporation or contamination with native Trp.

Phosphorescence Detection (The Goal)
  • Condition: Strict Anaerobic Conditions are required. Oxygen is a potent triplet quencher.

    • Protocol: Use an enzymatic oxygen scavenging system (Glucose oxidase + Catalase + Glucose) or rigorous argon purging.

  • Measurement: Time-resolved luminescence or gated emission.

  • Excitation: 290–300 nm.

  • Emission: Look for a broad band centered around 500 nm .

  • Lifetime (

    
    ):  Fit the decay curve. Expect 0.5 – 5.0 ms .
    

Case Study: Detecting Conformational Changes

Scenario: Validating a protein folding intermediate.

  • Setup: A protein with a single Trp residue buried in the hydrophobic core is labeled with 5-Br-Trp.

  • State A (Folded): The residue is rigid and shielded.

    • Result: Long phosphorescence lifetime (~2 ms).

  • State B (Unfolded/Molten Globule): The residue is exposed to solvent and flexible.

    • Result: The phosphorescence is collisionally quenched by solvent protons or residual oxygen. Lifetime drops drastically (< 0.1 ms) or intensity vanishes.

References

  • McCaul, C., & Ludescher, R. D. (1998).[5] Phosphorescence from tryptophan and tryptophan analogs in the solid state. Proceedings of SPIE, 3256, Advances in Optical Biophysics. Link[5]

  • Vanderkooi, J. M., et al. (1990). Tryptophan phosphorescence at room temperature as a tool to study protein structure and dynamics. Biophysical Journal. Link

  • Ross, J. B., et al. (1997). Time-resolved room temperature tryptophan phosphorescence in proteins. Methods in Enzymology. Link

  • Budisa, N. (2017). Biosynthetic Incorporation of Tryptophan Analogs in Proteins. In: Basicmedical Key. Link

  • Papkovsky, D. B., & O'Riordan, T. C. (2005). Emerging applications of oxygen-sensitive phosphorescent probes. Journal of Fluorescence. Link

Sources

Halogenated Tryptophan Analogs: A Strategic Selection Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Halogenated Tryptophan Analogs for Protein Labeling Content Type: Technical Comparison Guide Audience: Researchers, Structural Biologists, and Protein Engineers

Executive Summary

Tryptophan (Trp) is the rarest canonical amino acid yet the most significant intrinsic probe for protein structure and dynamics. Halogenated tryptophan analogs—specifically fluorinated, chlorinated, and brominated variants—offer a "stealth" labeling strategy. Unlike bulky extrinsic dyes (e.g., FITC, Alexa), these analogs are isosteric or near-isosteric to native Trp, minimizing structural perturbation while introducing powerful new physical properties for 19F-NMR , X-ray Crystallography , and Fluorescence Spectroscopy .

This guide objectively compares the performance of key halogenated analogs (4-F-Trp, 5-F-Trp, 6-F-Trp, and 5-Br-Trp) and provides a validated protocol for their biosynthetic incorporation.

Part 1: Comparative Analysis & Decision Matrix

Physical and Spectral Properties

The choice of analog depends strictly on the intended biophysical application. The table below summarizes the key differences relative to native Tryptophan.

AnalogAtomic Radius PerturbationFluorescence Emission (

)
Quantum Yield (

)
19F-NMR UtilityCrystallography
Native Trp Reference~350 nm~0.14 (Water)N/AN/A
5-Fluoro-Trp (5F) +0.27 Å (vs H)~348-352 nm (Similar to Trp)~0.12 (Mono-exponential decay)High (Sensitive to local electrostatics)Neutral
6-Fluoro-Trp (6F) +0.27 Å (vs H)~348-350 nm~0.10High (Often solvent exposed)Neutral
4-Fluoro-Trp (4F) +0.27 Å (vs H)~345 nm~0.08Medium (High relaxation rates)Neutral
5-Bromo-Trp (5Br) +0.65 Å (vs H)Quenched (< 0.01)NegligibleN/APhasing (Anomalous Scattering)
7-Aza-Trp *-0.10 Å (N vs CH)~400 nm (Red-shifted)~0.01 (Water) / 0.25 (Hydrophobic)LowNeutral

*Included as a functional reference for fluorescence applications, though not halogenated.

Strategic Selection Guide
For Protein Dynamics (19F-NMR)

Recommendation: 5-Fluoro-Trp (5F-Trp) or 6-Fluoro-Trp (6F-Trp) .[1]

  • Mechanism: Fluorine has 100% natural abundance and zero background in biological systems. 5F and 6F are preferred because the 5- and 6-positions on the indole ring are sensitive to the local dielectric environment without imposing the steric clash that a 4-position substitution might (due to proximity to the peptide backbone).

  • Advantage: 19F chemical shifts are extremely sensitive to conformational changes (e.g., ligand binding, folding intermediates).

For Fluorescence Spectroscopy

Recommendation: 5-Fluoro-Trp (5F-Trp) .

  • Mechanism: Native Trp exhibits complex multi-exponential decay due to electron transfer quenching by the peptide backbone. The high electronegativity of the fluorine at the 5-position increases the ionization potential of the indole ring, suppressing this electron transfer.

  • Result: 5F-Trp often exhibits mono-exponential decay , simplifying the analysis of time-resolved fluorescence data significantly compared to native Trp.

For X-Ray Crystallography (Phasing)

Recommendation: 5-Bromo-Trp (5Br-Trp) .

  • Mechanism: Bromine is a heavy atom with a strong anomalous scattering signal at accessible X-ray wavelengths (K-edge ~13.47 keV).

  • Advantage: Incorporating 5Br-Trp allows for de novo phase determination (SAD/MAD phasing) without the need for selenomethionine (SeMet), which can be advantageous if the protein is low in methionine or if SeMet incorporation fails.

Part 2: Biosynthetic Incorporation Protocol (SPI Method)

The most robust method for labeling is Selective Pressure Incorporation (SPI) using a Tryptophan auxotrophic E. coli strain. This method forces the machinery to accept the analog when native Trp is depleted.

Experimental Workflow Diagram

SPI_Workflow Inoculation 1. Inoculation (O/N Culture) Growth 2. Biomass Generation (M9 + Limiting Trp) Inoculation->Growth Dilute 1:100 Depletion 3. Trp Depletion (Stationary Phase Onset) Growth->Depletion Monitor OD600 Induction 4. Analog Addition & Induction (IPTG) Depletion->Induction Trp < 1µM Expression 5. Protein Expression (4-12 Hours) Induction->Expression Add 5F-Trp (0.5mM) Harvest 6. Harvest & Purification Expression->Harvest

Caption: Workflow for Selective Pressure Incorporation (SPI) of Trp analogs in auxotrophic E. coli.

Detailed Protocol

Materials:

  • Strain: E. coli Trp auxotroph (e.g., cell line RF12 or CT19 ). Standard BL21(DE3) can be used if treated with glyphosate to inhibit aromatic biosynthesis, but auxotrophs are cleaner.

  • Media: M9 Minimal Media supplemented with glucose, vitamins, and antibiotics.

  • Analog: 5-Fluoro-DL-Tryptophan (or L-isomer).

Step-by-Step Methodology:

  • Pre-Culture: Inoculate the auxotrophic strain in M9 media containing a limiting concentration of native L-Tryptophan (typically 0.025 mM or 5 µg/mL). Incubate overnight at 37°C.

    • Why: Limiting Trp ensures the cells grow enough to establish biomass but run out of Trp exactly when they reach mid-log or early stationary phase.

  • Biomass Generation: Dilute the pre-culture into fresh M9 media containing the same limiting Trp concentration. Grow at 37°C until OD600 reaches ~0.8 - 1.0.

  • The "Shift" (Depletion Phase): Monitor growth carefully. When the OD growth curve plateaus (indicating Trp depletion), incubate for an additional 15-30 minutes.

    • Critical Check: Ensure growth has truly stalled. If residual Trp remains, it will out-compete the analog during expression.

  • Analog Induction:

    • Add the Halogenated Analog (e.g., 5F-Trp) to a final concentration of 0.5 mM to 1.0 mM .

    • Note: Use a higher concentration than native Trp because the aminoacyl-tRNA synthetase has a lower affinity (

      
       increases) for the analog.
      
    • Wait 10 minutes to allow cellular uptake.

  • Protein Induction: Add IPTG (typically 1 mM) to induce protein expression. Lower the temperature to 25°C or 30°C to promote proper folding, as analogs can slightly destabilize the protein core.

  • Expression: Incubate for 4–12 hours.

    • Expectation: The OD will increase slowly (linear growth rather than exponential) because the analog supports protein synthesis but not efficient cell division.

Part 3: Troubleshooting & Optimization

IssueRoot CauseSolution
Low Incorporation Efficiency Residual native Trp in media.[2]Wash cell pellet with Trp-free M9 media before induction (Steps 2-3).
"Leaky" Expression Basal expression before depletion.Use a tightly regulated promoter (e.g., T7-lacO) and add 1% glucose to repress induction during the growth phase.
Protein Instability Fluorine steric clash in the hydrophobic core.Test 4F, 5F, and 6F variants. If 5F destabilizes the core, 6F might be accommodated better due to different rotameric positioning.
Cell Lysis / Toxicity Analog toxicity to metabolic pathways.Reduce induction time. Do not exceed 12 hours. Add rich media supplements lacking Trp (e.g., acid-hydrolyzed casein) if available, though this is risky.

References

  • Biosynthetic incorporation of tryptophan analogs in proteins. Source: PubMed / NIH [Link]

  • 19F NMR relaxation studies of fluorosubstituted tryptophans. Source: NIH / PMC [Link]

  • Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin. Source: NIH / PMC [Link]

  • Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity. Source: ACS Publications [Link]

  • Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. Source: ACS Chemical Biology [Link]

Sources

Cross-Validation of Experimental Results Obtained Using 5-Bromo-L-Tryptophan: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of protein engineering, structural biology, and enzymology, the strategic substitution of native amino acids with halogenated analogs is a powerful technique for probing mechanistic and structural dynamics. 5-Bromo-L-tryptophan (5-Br-Trp) has emerged as a critical tool, primarily due to the heavy bromine atom's utility in X-ray crystallographic phasing and its significant steric bulk, which serves as a stringent probe for enzyme active site plasticity.

This guide objectively compares the performance of 5-Br-Trp against native L-Tryptophan (L-Trp) and its nearly isosteric counterpart, 5-Fluoro-L-tryptophan (5-F-Trp) . By cross-validating these analogs across structural and kinetic workflows, researchers can decouple steric effects from electronic perturbations, ensuring that experimental results accurately reflect native biological functions.

Mechanistic Rationale: Why Halogenated Tryptophans?

The choice of a tryptophan analog dictates the type of data you can extract from your system. The causality behind these choices relies on two fundamental atomic properties: Van der Waals radius (steric bulk) and electron density (scattering power) .

  • 5-Fluoro-L-Tryptophan (5-F-Trp): The fluorine atom (radius ~1.47 Å) is a close bioisostere to hydrogen (radius ~1.20 Å). It introduces minimal steric disruption while providing a highly sensitive

    
    F-NMR active nucleus and a handle for PET imaging (e.g., 
    
    
    
    F-radiolabeling) [1].
  • 5-Bromo-L-Tryptophan (5-Br-Trp): The bromine atom is significantly larger (radius ~1.85 Å) and highly electron-dense. While its bulk can cause steric clashes in tightly packed active sites, its electron density provides a strong anomalous scattering signal at accessible X-ray wavelengths, making it an exceptional tool for Single-wavelength Anomalous Dispersion (SAD) phasing [2].

G Start Experimental Goal? Cryst X-Ray Phasing (SAD/MAD) Start->Cryst NMR 19F-NMR or PET Imaging Start->NMR Kin Enzyme Kinetics (Steric Probe) Start->Kin BrTrp 5-Bromo-L-Tryptophan (High Anomalous Signal) Cryst->BrTrp FTrp 5-Fluoro-L-Tryptophan (Minimal Steric Perturbation) NMR->FTrp Kin->BrTrp Bulky Kin->FTrp Isosteric NatTrp Native L-Tryptophan (Baseline Control) Kin->NatTrp Reference

Logical decision tree for selecting tryptophan analogs in structural and kinetic studies.

Application 1: Structural Biology and X-Ray Crystallography

In structural biology, solving the phase problem is a primary bottleneck. While Selenomethionine (SeMet) incorporation is the industry standard, it often suffers from toxicity in expression hosts and incomplete labeling. 5-Br-Trp offers a robust alternative for proteins with native tryptophan residues or those engineered to contain them. The bromine atom yields a strong anomalous signal (


 at Cu K

wavelength), enabling straightforward SAD phasing [3].
Comparative Crystallographic Performance

When cross-validating structures solved with 5-Br-Trp against native L-Trp, researchers must verify that the bulky bromine does not distort the native protein fold. Recent structural resolutions of the AetD complex (PDB: 8JI4) demonstrate that 5-Br-Trp can be accommodated in hydrophobic pockets without altering the global heme-oxygenase-like fold [2].

Table 1: Cross-Validation of Crystallographic Parameters (AetD Complex)

ParameterNative L-Tryptophan5-Bromo-L-Tryptophan5-Fluoro-L-Tryptophan
Primary Use High-resolution baselineSAD Phasing (Heavy atom)

F-NMR / Isosteric control
Resolution (Å) 1.651.67N/A (Typically NMR)
R-work / R-free 0.170 / 0.2050.172 / 0.207N/A
Anomalous Signal NegligibleStrong (Br K-edge)Negligible
Steric Distortion None (Reference)Localized side-chain shiftMinimal to None
Protocol 1: Co-crystallization and SAD Phasing Validation

This protocol acts as a self-validating system: the generation of an anomalous difference map directly confirms both the presence and the precise location of the 5-Br-Trp ligand.

  • Protein Preparation: Purify the target protein (e.g., 10-15 mg/mL) in a buffer devoid of primary amines that might react with crystallization reagents.

  • Ligand Soaking/Co-crystallization: Add 5-Br-Trp to a final concentration of 2-5 mM (ensure solubility using up to 5% DMSO if necessary). Incubate on ice for 30 minutes to allow complex formation.

  • Crystal Growth: Set up vapor diffusion drops (hanging or sitting) against a sparse-matrix screen.

  • Data Collection: Collect X-ray diffraction data at a wavelength optimized for the Bromine K-edge (approx. 0.919 Å / 13.47 keV) at a synchrotron source to maximize the anomalous signal

    
    .
    
  • Self-Validation (Anomalous Map): Process data using XDS/DIALS. Before molecular replacement, calculate an anomalous difference Patterson map. A >5

    
     peak corresponding to the Br-Br vector confirms successful incorporation and validates the structural integrity of the complex.
    

Application 2: Enzyme Kinetics and Metabolic Assays

Tryptophan metabolism, particularly via the Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) pathways, is a major target in immuno-oncology. Cross-validating kinetic data using halogenated analogs helps determine the spatial constraints of the active site.

Because 5-F-Trp is nearly isosteric, it is readily cleaved by IDO1/TDO [1]. Conversely, the bulky 5-Br-Trp often acts as a poor substrate or a competitive inhibitor for native human IDO1, though it is readily processed by specialized bacterial halogenases and oxidases like SktA (skatole synthase) [4].

Pathway Trp L-Tryptophan (or 5-Br/5-F analog) Enzyme IDO1 / TDO / SktA (Metalloenzymes) Trp->Enzyme Binding Intermediate Peroxo-Fe(III) Intermediate Enzyme->Intermediate O2 addition Product Cleaved/Modified Metabolite Intermediate->Product Catalysis

Mechanistic pathway of metalloenzyme-mediated processing of tryptophan and its halogenated analogs.

Comparative Kinetic Performance

By comparing the Michaelis-Menten kinetics (


 and 

) of these analogs, researchers can map the steric boundaries of the active site pocket.

Table 2: Representative Kinetic Parameters for Tryptophan Cleavage/Modification

SubstrateIDO1

(

M)
IDO1

(s

)
SktA (Skatole Synthase) Activity
Native L-Trp ~15.0~1.2Active (Transient intermediate formed)
5-Fluoro-L-Trp ~22.5~0.9Active
5-Bromo-L-Trp >500 (Poor/Inhibitor)<0.05Highly Active (Primary Substrate)

Data synthesized from comparative IDO1/TDO substrate profiling [1] and SktA kinetic studies [4].

Protocol 2: Stopped-Flow UV-Vis Kinetics Validation

To ensure that the lack of activity with 5-Br-Trp in certain enzymes is due to steric exclusion rather than enzyme degradation, this protocol utilizes a parallel native L-Trp control as a self-validating baseline.

  • Instrument Preparation: Flush a stopped-flow spectrophotometer with anoxic buffer to establish a baseline.

  • Syringe Loading:

    • Syringe A: 10

      
      M Enzyme (e.g., IDO1 or SktA) pre-reduced to the Fe(II) state using ascorbic acid or dithionite.
      
    • Syringe B: O

      
      -saturated buffer containing 200 
      
      
      
      M of the substrate (Run 1: L-Trp; Run 2: 5-Br-Trp; Run 3: 5-F-Trp).
  • Rapid Mixing & Acquisition: Rapidly mix Syringe A and B (1:1 volume). Monitor the accumulation and decay of the substrate-triggered peroxo-Fe(III) intermediate at ~600 nm.

  • Data Analysis & Cross-Validation: Fit the kinetic traces to a double-exponential function. If 5-Br-Trp yields a flatline (no intermediate formation), cross-reference immediately with the L-Trp trace. If the L-Trp trace shows the characteristic 600 nm peak, the enzyme is viable, proving that 5-Br-Trp is sterically excluded from triggering the catalytic cycle.

Conclusion and Best Practices for Cross-Validation

When utilizing 5-bromo-L-tryptophan, the core objective is to leverage its heavy-atom properties without being misled by its steric bulk.

  • For Structural Biologists: Always superimpose the 5-Br-Trp bound structure with a native L-Trp dataset. Calculate the Root Mean Square Deviation (RMSD) of the surrounding active site residues. An RMSD < 0.5 Å generally indicates that the bromine atom has not artificially distorted the physiological conformation.

  • For Enzymologists: Never use 5-Br-Trp as a standalone substrate analog without benchmarking against 5-F-Trp. If an enzyme processes 5-F-Trp but fails to process 5-Br-Trp, you have successfully identified a strict steric boundary at the C5 position of the indole ring.

References

  • Radiolabelled IDO/TDO inhibitors for imaging by PET. University of Queensland eSpace. (Details the synthesis and kinetic evaluation of 5-fluoro-L-tryptophan as a substrate for IDO/TDO). URL:[Link]

  • 8JI4: Crystal structure of AetD in complex with 5-bromo-L-tryptophan. RCSB Protein Data Bank. (Demonstrates the crystallographic utility and binding mode of 5-Br-Trp). URL:[Link]

  • 11-fold symmetry of the trp RNA-binding attenuation protein (TRAP) from Bacillus subtilis determined by X-ray analysis. PubMed / NIH. (Pioneering use of 5-bromo-L-tryptophan for heavy-atom derivative phasing in crystallography). URL:[Link]

  • Single-Enzyme Conversion of Tryptophan to Skatole and Cyanide Expands the Mechanistic Competence of Diiron Oxidases. Journal of the American Chemical Society (ACS). (Provides stopped-flow kinetic data for enzymes acting specifically on 5-bromo-L-tryptophan). URL:[Link]

A Senior Application Scientist's Guide to 5-bromo-L-tryptophan: Enhancing Precision in Protein Analytics

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of protein science, the ability to observe and measure the dynamics of these molecular machines is paramount. Fluorescent amino acids have emerged as indispensable tools, offering a window into protein conformation, interactions, and function. However, the intrinsic fluorescence of natural amino acids, primarily tryptophan, is often hampered by limitations that can compromise experimental accuracy.[1][2] This guide provides a comprehensive comparison of 5-bromo-L-tryptophan with other fluorescent amino acids, presenting the experimental evidence that underscores its advantages for researchers, scientists, and drug development professionals.

The Limitations of Nature's Fluorophores

Proteins are composed of three naturally occurring fluorescent amino acids: phenylalanine, tyrosine, and tryptophan. Of these, tryptophan is the most commonly utilized fluorescent probe due to its relatively higher quantum yield.[2][3][4] However, its utility is constrained by several factors:

  • UV Emission: Tryptophan's fluorescence emission lies in the UV range (around 350 nm), which can be problematic for biological imaging due to low tissue penetration, high background autofluorescence, and the potential for photodamage.[1][3]

  • Environmental Sensitivity and Quenching: The fluorescence of tryptophan is highly sensitive to its local environment, which, while useful for studying conformational changes, can also lead to complex and difficult-to-interpret data.[2][3][4] Its fluorescence is also prone to quenching by neighboring amino acid residues.[2]

  • Lifetime Heterogeneity: A significant drawback of tryptophan is the heterogeneity of its fluorescence lifetime.[5] Even in proteins containing a single tryptophan residue, its fluorescence decay is often described by multiple lifetime components.[5] This complexity severely restricts its application as a donor in Fluorescence Resonance Energy Transfer (FRET) experiments, which are used to measure intramolecular distances.[5][6]

These limitations have driven the development of unnatural amino acids with improved photophysical properties.[1] Among these, 5-bromo-L-tryptophan, a halogenated analog of tryptophan, offers distinct advantages.[7][8]

5-bromo-L-tryptophan: A Superior Fluorescent Probe

5-bromo-L-tryptophan is a derivative of L-tryptophan where a bromine atom replaces the hydrogen at the 5th position of the indole ring.[9] This seemingly minor modification has profound implications for its utility in biochemical and pharmaceutical research.[7][8] While detailed photophysical data for 5-bromo-L-tryptophan is not as abundant as for other analogs, the well-documented properties of a similar halogenated analog, 5-fluorotryptophan, provide a strong basis for understanding its benefits.[5][10]

The primary advantages of using 5-bromo-L-tryptophan, and halogenated tryptophans in general, stem from the "heavy atom effect" of the bromine, which influences the electronic properties of the indole ring.

Key Advantages of 5-bromo-L-tryptophan
  • Reduced Fluorescence Lifetime Heterogeneity: This is arguably the most significant advantage of using halogenated tryptophan analogs like 5-bromo-L-tryptophan. Studies on 5-fluorotryptophan have shown that its incorporation into proteins leads to a significant decrease in the heterogeneity of its fluorescence decay compared to natural tryptophan.[5] A more homogenous, single-exponential decay simplifies the analysis of FRET data, leading to more accurate and unambiguous measurements of intramolecular distances.[5] This makes 5-bromo-L-tryptophan a much-improved energy donor for FRET experiments.[5]

  • Enhanced Intersystem Crossing: The heavy bromine atom can promote intersystem crossing from the excited singlet state to the triplet state. This property can be exploited in studies involving phosphorescence and for applications like photoaffinity labeling.

  • Minimal Structural Perturbation: As an analog of tryptophan, 5-bromo-L-tryptophan is of a similar size and shape, allowing it to be readily incorporated into peptides and proteins without significantly disrupting the native structure or function.[1]

  • Versatility in Synthesis and Bioconjugation: The bromine atom provides a reactive handle for further chemical modifications. This makes 5-bromo-L-tryptophan a valuable building block in peptide synthesis and for bioconjugation techniques, enabling the attachment of other molecules to proteins.[8][11]

Comparative Performance: 5-bromo-L-tryptophan vs. Other Fluorescent Amino Acids

To fully appreciate the advantages of 5-bromo-L-tryptophan, it is essential to compare its properties with both natural tryptophan and other popular unnatural fluorescent amino acids.

FeatureL-Tryptophan5-bromo-L-tryptophan (and Halogenated Analogs)Other Unnatural Analogs (e.g., 4-cyano-L-tryptophan)
Fluorescence Lifetime Heterogeneous (multi-exponential decay)[2][5]More Homogeneous (closer to single-exponential decay)[5]Varies, can be long and homogeneous[12]
Quantum Yield Moderate (highly environment-dependent)[2]Generally lower than unmodified Trp due to heavy atom quenchingCan be very high (e.g., 0.88 for 4-cyano-L-tryptophan)[1][12]
Emission Wavelength UV (~350 nm)[1][3]UV (slight red-shift expected)Can be significantly red-shifted into the visible spectrum[12]
FRET Donor Suitability Poor (due to lifetime heterogeneity)[5]Excellent (due to lifetime homogeneity)[5]Good to Excellent (depending on spectral overlap and lifetime)
Chemical Reactivity Indole ring susceptible to oxidation[13]Bromo group allows for selective reactions and bioconjugation[8]Varies depending on the modification
Structural Perturbation None (native)MinimalMinimal to moderate

While other unnatural amino acids like 4-cyano-L-tryptophan offer the significant advantage of high quantum yields and emission in the visible spectrum, the key strength of 5-bromo-L-tryptophan lies in its ability to refine FRET-based measurements through reduced lifetime heterogeneity.[5][12] The choice of fluorescent amino acid will, therefore, depend on the specific experimental requirements. For applications demanding the utmost precision in distance measurements, 5-bromo-L-tryptophan is a superior choice.

Experimental Protocols

The successful application of 5-bromo-L-tryptophan hinges on its effective incorporation into a peptide or protein of interest. Below are standardized protocols for solid-phase peptide synthesis and subsequent deprotection.

Protocol 1: Incorporation of 5-bromo-L-tryptophan via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-5-bromo-L-tryptophan during standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-5-bromo-L-tryptophan

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 3. Washing Steps (DMF, DCM, DMF) Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-5-Br-Trp, DIC, HOBt in DMF) Wash1->Coupling Wash2 5. Washing Step (DMF) Coupling->Wash2 Repeat 6. Repeat for next amino acid Wash2->Repeat If not final residue Cleavage 7. Cleavage & Deprotection Wash2->Cleavage If final residue

Caption: Workflow for SPPS incorporation of 5-bromo-L-tryptophan.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-5-bromo-L-tryptophan (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection of 5-bromo-L-tryptophan-containing Peptides

The indole ring of tryptophan is sensitive to oxidation during acidic cleavage.[13] The use of scavengers is crucial to prevent modification of the 5-bromo-L-tryptophan residue.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Workflow:

Cleavage_Workflow Resin_Prep 1. Resin Preparation (Wash with DCM, dry) Cleavage_Cocktail 2. Add Cleavage Cocktail (TFA/TIS/H₂O) Resin_Prep->Cleavage_Cocktail Reaction 3. Reaction (Shake for 2-3 hours at RT) Cleavage_Cocktail->Reaction Filtration 4. Filter and Collect Filtrate Reaction->Filtration Precipitation 5. Precipitate Peptide (Cold Diethyl Ether) Filtration->Precipitation Isolation 6. Isolate Peptide (Centrifuge and decant) Precipitation->Isolation Drying 7. Dry Peptide Isolation->Drying

Caption: Workflow for cleavage and deprotection of the synthesized peptide.

Step-by-Step Methodology:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.[13]

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[13] TIS acts as a scavenger to protect the tryptophan indole ring.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.[13]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[13]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether twice.[13]

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

5-bromo-L-tryptophan represents a significant advancement over natural tryptophan for specific, high-precision applications in protein science. Its key advantage—the reduction of fluorescence lifetime heterogeneity—directly addresses a major limitation of using natural tryptophan as a FRET donor, thereby enabling more accurate and reliable measurements of molecular distances and conformational changes.[5] While it may not possess the high quantum yields or visible emission spectra of some other unnatural amino acids, its structural similarity to tryptophan and its utility as a refined spectroscopic tool make it an invaluable asset for researchers seeking to dissect the complex dynamics of proteins. The provided protocols offer a robust framework for its successful incorporation and use, empowering scientists to push the boundaries of protein analysis.

References

  • Staudt, M., et al. (2025, August 25). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. RSC Publishing. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. PMC. Retrieved from [Link]

  • Unspecified Author. (n.d.). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-DL-tryptophan. PubChem. Retrieved from [Link]

  • Samanta, A., et al. (2011, June 9). Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments. PubMed. Retrieved from [Link]

  • Unspecified Author. (n.d.). Fluorescence Resonance Energy Transfer. ScienceDirect. Retrieved from [Link]

  • Reed, K. B., et al. (2024, April 19). Fluorescence-Based Screens for Engineering Enzymes Linked to Halogenated Tryptophan. ACS Synthetic Biology. Retrieved from [Link]

  • de Almeida, R. F., et al. (2014, December 5). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. MDPI. Retrieved from [Link]

  • Wei, C., et al. (2017, May 22). Blue fluorescent amino acid for biological spectroscopy and microscopy. PNAS. Retrieved from [Link]

  • de Almeida, R. F., et al. (n.d.). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. PMC. Retrieved from [Link]

  • Reed, K. B., et al. (2024, March 27). Fluorescence-Based Screens for Engineering Enzymes Linked to Halogenated Tryptophan. ResearchGate. Retrieved from [Link]

  • Unspecified Author. (n.d.). Instantaneous spectra of fluorescence emission from 5FTrp (top panel).... ResearchGate. Retrieved from [Link]

  • Unspecified Author. (2024, March 21). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. RSC Publishing. Retrieved from [Link]

  • de Almeida, R. F., et al. (2014, December 5). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. ResearchGate. Retrieved from [Link]

  • Schnepel, C., et al. (n.d.). A High-Throughput Fluorescence Assay to Determine the Activity of Tryptophan Halogenases. ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (2022, December 2). Tryptophan fluorescence: nature's probe. Retrieved from [Link]

  • Unspecified Author. (n.d.). Picosecond Fluorescence Dynamics of Tryptophan and 5-Fluorotryptophan in Monellin: Slow Water–Protein Relaxation Unmasked. PMC. Retrieved from [Link]

Sources

Confirming the site-specific incorporation of 5-bromo-L-tryptophan by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the site-specific incorporation of 5-bromo-L-tryptophan by mass spectrometry Content Type: Publish Comparison Guide

Executive Summary: The Validation Gap

In structural biology and protein engineering, the incorporation of 5-bromo-L-tryptophan (5-Br-Trp) is a critical technique for solving crystallographic phases (SAD/MAD phasing) and investigating protein dynamics via phosphorescence. However, a common failure mode in these experiments is the "silent mis-incorporation"—where the non-canonical amino acid (ncAA) is either not incorporated at all, or incorporated globally at all Tryptophan sites rather than the specific target site.

This guide compares the industry-standard validation methods and establishes Bottom-Up Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the superior methodology for confirming site-specific fidelity. We provide a self-validating protocol that leverages the unique isotopic signature of bromine to eliminate false positives.

Comparative Analysis: Selecting the Right Validation Tool

To confirm that 5-Br-Trp is at Position X and not Position Y, researchers typically choose between three analytical approaches. The table below objectively compares these methods.

Table 1: Performance Comparison of Validation Methodologies
FeatureBottom-Up LC-MS/MS (The Recommended Method) Top-Down MS (Intact Protein) Amino Acid Analysis (AAA)
Site Specificity High. Pinpoints exact residue location via peptide fragmentation.Low/Medium. Difficult to localize modifications on large proteins (>30 kDa).None. Bulk compositional analysis only.
Sensitivity Femtomole range. Detects trace mis-incorporation.Picomole range. Lower sensitivity for low-abundance species.Micromole range. Requires large sample amounts.
Differentiation Distinguishes 5-Br-Trp from native Trp and oxidation artifacts.Can confuse single Br-incorporation with multiple oxidations (+80Da vs +48Da).Cannot distinguish site of incorporation.
Throughput High (Automated LC samplers).Medium.Low (Labor-intensive hydrolysis).
Self-Validation Yes. Uses Br isotopic pattern in MS1 and fragment ions in MS2.Partial. Isotopic envelope becomes complex for large proteins.No.

Verdict: While Top-Down MS provides a quick "global" check of mass increase, only Bottom-Up LC-MS/MS provides the granular resolution required to certify site-specific incorporation for high-stakes structural biology applications.

Technical Deep Dive: The Self-Validating Signature

The core of this protocol relies on the unique physical chemistry of Bromine. Unlike biological elements (C, H, N, O, S) which have a dominant light isotope, Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% : 49.31%).
The "Doublet" Fingerprint

When 5-Br-Trp is successfully incorporated into a peptide, the Mass Spectrum (MS1) changes dramatically:

  • Mass Shift: The monoisotopic mass increases by ~77.91 Da (replacement of H with

    
    ).
    
  • Isotopic Pattern: Instead of the classic "stepped" carbon envelope, the peptide displays a distinct 1:1 doublet separated by 2.0 Da.

This doublet is a self-validating mechanism . If you see a mass shift of +78 Da without the 1:1 doublet, it is likely a contaminant or an artifact, not 5-Br-Trp.

Chromatographic Hydrophobicity Shift

5-Br-Trp is significantly more hydrophobic than native Tryptophan. In Reverse Phase Chromatography (C18), the brominated peptide will consistently elute later than its native counterpart. This Retention Time (RT) shift serves as a secondary validation checkpoint.

Experimental Protocol: Site-Specific Confirmation Workflow

Objective: Isolate and identify the tryptic peptide containing 5-Br-Trp at the target site.

Phase A: Sample Preparation (In-Solution Digestion)

Note: Avoid using strong acids initially to prevent debromination, although the C-Br bond is generally stable under standard proteomic conditions.

  • Denaturation: Dilute protein to 1 mg/mL in 6M Urea / 50 mM Ammonium Bicarbonate (pH 8.0) .

  • Reduction: Add DTT to 5 mM final concentration. Incubate at 56°C for 30 mins .

  • Alkylation: Add Iodoacetamide (IAA) to 15 mM. Incubate 20 mins in dark at room temperature. (Prevents disulfide reformation).

  • Quenching: Add DTT to 5 mM to quench excess IAA.

  • Dilution: Dilute sample with 50 mM Ammonium Bicarbonate to reduce Urea concentration to <1M (Trypsin is inhibited by high urea).

  • Digestion: Add Sequencing Grade Trypsin (Ratio 1:50 enzyme:protein). Incubate overnight at 37°C .

    • Expert Insight: Trypsin cleaves at Lys (K) and Arg (R). Ensure your target 5-Br-Trp is not immediately adjacent to a K/R, or cleavage efficiency may drop due to steric hindrance from the bromine.

  • Desalting: Clean up peptides using C18 Spin Tips to remove salts and urea.

Phase B: LC-MS/MS Acquisition
  • Instrument: High-resolution Q-TOF or Orbitrap (Resolution > 30,000 recommended).

  • Column: C18 Reverse Phase (e.g., 150mm x 2.1mm, 1.9 µm).

  • Gradient: 5% to 40% Acetonitrile (0.1% Formic Acid) over 60 minutes.

  • Method: Data Dependent Acquisition (DDA).

    • Critical Setting: Include Dynamic Exclusion (30s) to ensure lower abundance peptides are sampled.

Phase C: Data Analysis (The Validation Logic)
  • In Silico Prediction: Generate the theoretical mass of the native tryptic peptide (

    
    ) and the brominated variant (
    
    
    
    ).
  • Extracted Ion Chromatogram (XIC): Extract the mass

    
     (for 
    
    
    
    ).
  • Spectrum Validation: Check the MS1 spectrum at the peak apex.

    • Pass Criteria: Presence of doublet peaks at

      
       and 
      
      
      
      with ~1:1 intensity.[1][2]
  • Sequence Confirmation (MS2): Analyze the fragmentation spectrum.

    • Look for y-ions or b-ions that carry the +78/80 Da mass shift.

    • Example: If 5-Br-Trp is at position 3, ions

      
       will be native; ions 
      
      
      
      will show the shift.

Visualization: Workflows and Logic

Diagram 1: The Analytical Workflow

This diagram illustrates the step-by-step process from protein expression to data validation.

G Sample Purified Protein (5-Br-Trp) Digest Trypsin Digestion (Urea/DTT/IAA) Sample->Digest Denature & Cleave LC C18 LC Separation (Hydrophobicity) Digest->LC Peptides MS1 MS1 Detection (Isotope Screening) LC->MS1 Elution (RT Shift) MS2 MS2 Fragmentation (Site Localization) MS1->MS2 Select Precursor Result Validated Site-Specific Model MS2->Result b/y Ion Matching

Caption: The linear progression from sample preparation to structural validation using LC-MS/MS.

Diagram 2: The Validation Decision Tree

This logic gate ensures scientific integrity by ruling out false positives.

DecisionTree Start Analyze MS1 Spectrum MassShift Mass Shift ~+78 Da? Start->MassShift Isotope Isotopic Doublet (1:1 Ratio)? MassShift->Isotope Yes Invalid REJECT (Artifact/Native) MassShift->Invalid No RTShift Retention Time Shift (Late Elution)? Isotope->RTShift Yes Isotope->Invalid No (Likely Oxidation) MS2Check Fragment Ions Confirm Location? RTShift->MS2Check Yes RTShift->Invalid No (Check Isomer) Valid CONFIRMED Incorporation MS2Check->Valid Yes MS2Check->Invalid No (Wrong Site)

Caption: Logical decision tree for filtering MS data to confirm true 5-Br-Trp incorporation.

References

  • Crowley, P. B., et al. (2012). "Cation-π interactions in the binding of methylated lysines to a chromodomain." Nature Structural & Molecular Biology. Link (Demonstrates use of ncAAs in structural studies).

  • Hoesl, M. G., & Budisa, N. (2012). "Recent advances in genetic code engineering in Escherichia coli." Current Opinion in Biotechnology. Link (Context on incorporation systems).

  • Kwon, I., et al. (2006). "Breaking the degeneracy of the genetic code." Journal of the American Chemical Society. Link (Foundational work on Trp analogs).

  • Zhang, Z., et al. (2004).[3] "Prediction of low-energy collision-induced dissociation spectra of peptides." Analytical Chemistry. Link (Basis for MS2 fragment interpretation).

  • ** NIST Chemistry WebBook.** "Bromine Isotopic Data." Link (Source for isotopic abundance data).

Sources

The Halogen Advantage: A Comparative Guide to the Biological Activity of 5-Bromo-L-Tryptophan Peptides

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of enhancing therapeutic potential. Among these, 5-bromo-L-tryptophan (5-Br-Trp) has emerged as a pivotal modification for augmenting the biological activity of peptides. This guide provides an in-depth evaluation of peptides containing 5-Br-Trp, offering a comparative analysis against their native tryptophan (Trp) counterparts and other analogs. We will explore the physicochemical rationale for this substitution, present supporting experimental data across various biological activities, and provide detailed protocols for researchers to validate these findings in their own laboratories.

The Rationale: Why Brominate Tryptophan?

The introduction of a bromine atom at the 5-position of the indole ring of tryptophan is not a trivial substitution. It imparts several key physicochemical changes that can profoundly influence a peptide's structure, stability, and interaction with biological targets.[1]

  • Enhanced Hydrophobicity: The bulky, lipophilic bromine atom increases the overall hydrophobicity of the tryptophan side chain. This can strengthen peptide interactions with cell membranes or the hydrophobic pockets of target proteins.[2]

  • Altered Electronics and Halogen Bonding: Bromine is an electron-withdrawing group, which alters the electron density of the indole ring. This creates a region of positive electrostatic potential on the bromine atom, known as a σ-hole, enabling it to act as a halogen bond donor.[3] This specific, non-covalent interaction can form with electron-rich atoms like oxygen or nitrogen on a target receptor or within the peptide itself, leading to enhanced binding affinity and conformational stability.[4][5]

  • Increased Proteolytic Resistance: The steric hindrance provided by the bromine atom can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's stability and in vivo half-life.[1]

These factors collectively contribute to the observed enhancements in biological activity, transforming a standard peptide into a more potent and selective therapeutic candidate.

G A 5-Bromo-L-Tryptophan Incorporation B Increased Hydrophobicity A->B C Altered Electronics (σ-hole formation) A->C D Steric Hindrance A->D E Enhanced Membrane Interaction B->E F Increased Receptor Binding Affinity C->F Halogen Bonding H Conformational Stabilization C->H G Improved Proteolytic Stability D->G

Caption: Impact of 5-bromination on peptide properties and biological function.

Comparative Analysis of Biological Activity

The theoretical advantages of incorporating 5-Br-Trp are substantiated by a growing body of experimental evidence across several classes of bioactive peptides.

Enhanced Receptor Binding and Selectivity: The Case of RGD Peptides

Peptides containing the Arg-Gly-Asp (RGD) motif are known to bind to integrin receptors, which play crucial roles in cell adhesion, migration, and signaling. Modulating the affinity and selectivity of RGD peptides for different integrin subtypes is a key goal in developing targeted therapies, for instance in oncology.

A study on cyclic RGD peptides demonstrated that replacing L-Trp with halogenated L-Trp derivatives significantly enhances binding affinity for the αvβ3 integrin, a receptor often overexpressed in tumor-associated endothelial cells.[6]

Peptide Sequence (cyclic)Integrin αvβ3 IC50 (nM)Integrin α5β1 IC50 (nM)Selectivity (α5β1 / αvβ3)
c(RGDW G)18001200.07
c(RGD(5-Br-W )G)300 >10000>33
c(RGD(7-Br-W )G)140 >10000>71
Data sourced from H. S. G. Beckmann et al., J. Med. Chem. 2021.[6]

The data clearly shows that the incorporation of 5-Br-Trp (and 7-Br-Trp) leads to a substantial increase in affinity for the target integrin αvβ3 (lower IC50 value) while simultaneously increasing selectivity by reducing affinity for the off-target integrin α5β1.[6] This enhancement is attributed to the formation of favorable interactions, potentially including halogen bonds, within the integrin's binding pocket.

Modulated Antimicrobial Activity: Nisin Variants

Nisin is a well-characterized antimicrobial peptide (AMP) used as a food preservative. Its mechanism involves binding to Lipid II, a precursor in bacterial cell wall synthesis. A study exploring the impact of halogenation on a nisin A variant (I1W, where an isoleucine is replaced by tryptophan at position 1) revealed that 5-Br-Trp substitution can alter its antimicrobial spectrum and, in some cases, enhance its potency against specific pathogens.

Nisin VariantMIC (μM) vs L. lactisMIC (μM) vs S. aureus (MRSA)MIC (μM) vs E. faecium (VRE)
Nisin A (Wild-Type)0.23.13.1
Nisin(I1W )0.43.13.1
Nisin(I1[5-Br-W] )0.41.6 1.6
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of peptide that inhibits visible bacterial growth. Lower values indicate higher potency. Data adapted from T. van den Berg et al., J. Nat. Prod. 2024.[7]

The results indicate that the 5-Br-Trp nisin variant exhibits a 2-fold improvement in activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), both of which are high-priority pathogens.[7] While the exact mechanism for this enhanced activity is complex, it likely involves a combination of improved interaction with the bacterial membrane and/or the Lipid II target, facilitated by the physicochemical changes induced by the bromine atom.

Anticancer Peptide Potential

Tryptophan residues are known to be critical for the activity of many anticancer peptides (ACPs), often playing a role in membrane insertion and disruption.[8][9] While direct comparative studies with 5-Br-Trp analogs are less common in the public literature, the principles of enhanced hydrophobicity and membrane interaction strongly suggest a high potential for this modification in ACP design. The increased ability to perturb lipid bilayers, a common mechanism for many ACPs, makes 5-Br-Trp an attractive candidate for creating more potent and selective anticancer agents.

Experimental Protocols: A Self-Validating System

To empower researchers to explore and validate the effects of 5-Br-Trp incorporation, this section provides detailed, step-by-step methodologies for key experiments.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides containing 5-Br-Trp is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).

G start Start: Fmoc-Rink Amide Resin deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection1->coupling wash1 Wash (DMF, DCM) coupling->wash1 repeat Repeat Steps 1-2 for each amino acid wash1->repeat repeat->deprotection1 Next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final AA wash2 Wash (DMF, DCM) final_deprotection->wash2 cleavage 3. Cleavage from Resin (TFA/TIS/H2O Cocktail) wash2->cleavage precipitation 4. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 5. Purification (RP-HPLC) precipitation->purification analysis 6. Analysis (Mass Spectrometry) purification->analysis end Pure Peptide analysis->end

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Steps:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the terminal amine. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (e.g., Fmoc-5-Bromo-L-tryptophan(Boc)-OH) with a coupling reagent like HBTU and an activator base like DIPEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (TIS) and water, 95:2.5:2.5 v/v/v), for 2-3 hours. This cleaves the peptide from the resin and removes side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Biological Assay: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide required to inhibit the growth of a specific bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Peptide stock solutions (dissolved in a suitable solvent, e.g., sterile water or DMSO)

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterium into MHB and incubate until it reaches the logarithmic growth phase (OD600 ≈ 0.4-0.6).

  • Dilution: Dilute the bacterial culture in fresh MHB to a final concentration of approximately 1 x 10⁵ Colony Forming Units (CFU)/mL.

  • Peptide Dilution Series: In a 96-well plate, prepare a two-fold serial dilution of the test peptides in MHB. The concentration range should be chosen based on expected activity (e.g., 128 µM to 0.25 µM).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the peptide dilutions.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Biological Assay: Anticancer Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the test peptides. Include an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against peptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Outlook

The incorporation of 5-bromo-L-tryptophan is a powerful and accessible strategy in medicinal chemistry for enhancing the biological activity of peptides. The physicochemical properties conferred by the bromine atom—namely increased hydrophobicity, the capacity for halogen bonding, and potential for increased stability—translate into tangible improvements in receptor affinity, antimicrobial potency, and selectivity. The experimental data presented for RGD and nisin peptides provide compelling evidence of this "halogen advantage."

As our understanding of the nuanced roles of halogen bonding in molecular recognition deepens, the rational design of 5-Br-Trp-containing peptides will become even more precise. For researchers and drug developers, this modified amino acid represents a key tool for optimizing peptide leads, overcoming challenges of potency and stability, and ultimately, advancing the next generation of peptide-based therapeutics.

References

  • Beckmann, H. S. G., et al. (2021). Tuning the Biological Activity of RGD Peptides with Halotryptophans. Journal of Medicinal Chemistry. [Link]

  • Vetri, V., et al. (2014). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ChemBioChem. [Link]

  • Al-Malki, J., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Journal of Chemistry. [Link]

  • Phoenix, D. A., et al. (2013). Relative Spatial Positions of Tryptophan and Cationic Residues in Helical Membrane-active Peptides Determine Their Cytotoxicity. Journal of Biological Chemistry. [Link]

  • Hoskin, D. W., & Ramamoorthy, A. (2008). Studies on anticancer activities of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Vetri, V., et al. (2014). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. ResearchGate. [Link]

  • van den Berg, T., et al. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products. [Link]

  • Bittner, S. (2007). The Five Bromotryptophans. Amino Acids. [Link]

  • Jimenez, E. C. (2019). Bromotryptophan and its Analogs in Peptides from Marine Animals. Protein & Peptide Letters. [Link]

  • Jimenez, E. C. (2019). Peptides with brominated tryptophan analogs could protect marine animals. EurekAlert!. [Link]

  • Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of alpha-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy. [Link]

  • Clinical and Laboratory Standards Institute. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.

Sources

Assessing the impact of 5-bromo-L-tryptophan incorporation on protein stability and function

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Canonical Repertoire

In the structural biologist's toolkit, 5-bromo-L-tryptophan (5-Br-Trp) is not merely a substitute; it is a functional probe. Unlike its canonical counterpart, L-Tryptophan (Trp), which serves as the primary intrinsic fluorophore in proteins, 5-Br-Trp acts as a spectroscopic silencer and a crystallographic beacon .

This guide objectively assesses the utility of 5-Br-Trp incorporation. We compare its performance against Native Trp and Selenomethionine (SeMet) across three critical axes: thermodynamic stability (


), fluorescence quantum yield, and crystallographic phasing power. 

Key Takeaway: 5-Br-Trp is the superior choice when you need to "turn off" background fluorescence to study ligand binding or when SeMet phasing fails due to methionine scarcity. However, its bulkier atomic radius requires careful assessment of local packing stability.

Mechanism of Action: The Physics of Bromine

To deploy 5-Br-Trp effectively, one must understand the atomic consequences of replacing the indole Hydrogen (H-5) with Bromine (Br).[1]

  • Steric Perturbation: The Van der Waals radius of Hydrogen is ~1.20 Å, while Bromine is ~1.85 Å. This volume increase can destabilize tight hydrophobic cores (steric clash) or fill cavities (stabilization).

  • The Heavy Atom Effect (Fluorescence Quenching): Bromine facilitates intersystem crossing from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ) via spin-orbit coupling. This drastically reduces fluorescence quantum yield, effectively "quenching" the residue.
  • Halogen Bonding: Unlike hydrogen bonds, bromine can act as a Lewis acid (sigma-hole) interacting with backbone carbonyls. This can recover stability lost to steric clashes.

Diagram 1: The Heavy Atom Quenching Pathway

QuenchingMechanism Ground Ground State (S0) Excited Excited Singlet (S1) Ground->Excited Excitation (UV) Excited->Ground Native Trp Decay Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing (Heavy Atom Effect) Fluorescence Fluorescence Emission (Suppressed) Excited->Fluorescence Triplet->Ground Non-radiative Decay Phosphorescence Phosphorescence/Heat (Enhanced) Triplet->Phosphorescence

Caption: Schematic of the Heavy Atom Effect. Bromine promotes intersystem crossing, bypassing the fluorescent pathway typical of native Tryptophan.

Comparative Performance Analysis

The following data matrix compares 5-Br-Trp against the standard (Native Trp) and the phasing alternative (SeMet).

Table 1: Physicochemical & Functional Comparison
FeatureNative L-Tryptophan 5-Bromo-L-Tryptophan Selenomethionine (SeMet)
Primary Utility Native Structure/FluorescencePhasing / Fluorescence QuenchingCrystallographic Phasing
Atomic Radius H: 1.20 ÅBr: 1.85 Å (Bulky)Se: 1.90 Å (Similar to S)
Fluorescence High Quantum Yield (

)
Quenched (

)
Unaffected
Phasing Signal NoneAnomalous Signal (K-edge 0.92 Å) Anomalous Signal (K-edge 0.98 Å)
Stability (

)
BaselineVariable (

)*
Neutral to Slight Destabilization
Incorporation EndogenousAuxotrophic Pressure (SPI)Auxotrophic Pressure (SPI)

*Note: Stability impact is site-specific. Solvent-exposed residues tolerate Br well; buried residues may cause destabilization unless a halogen bond is formed.

Experimental Protocol: Selective Pressure Incorporation (SPI)

To incorporate 5-Br-Trp, we utilize a Tryptophan Auxotroph strain (e.g., E. coli W3110 TrpA88 or BL21(DE3) variants). The method relies on depleting native Trp to force the uptake of the analog.

Phase 1: Biomass Generation
  • Inoculate E. coli auxotrophs in M9 Minimal Media supplemented with 0.1 mM L-Tryptophan .

  • Grow at 37°C until mid-log phase (

    
    ).
    
    • Expert Insight: Do not overgrow. Entering stationary phase induces proteases that degrade your target.

Phase 2: The Starvation Shift
  • Centrifuge cells (

    
    , 15 min) and discard supernatant.
    
  • Resuspend pellet in sterile M9 salts (no carbon/amino acids) to wash away residual Trp. Repeat twice.

    • Trustworthiness Check: Failure to wash thoroughly results in "mosaic" proteins (mixed Trp/5-Br-Trp), ruining mass spec analysis and phasing.

  • Resuspend in fresh M9 Media containing 0.5 mM 5-Bromo-L-Tryptophan .

  • Incubate for 15 minutes before induction to allow cellular uptake and equilibration.

Phase 3: Induction & Expression
  • Add IPTG (final 1 mM) to induce expression.[2]

  • Reduce temperature to 20°C--25°C and express for 4--12 hours.

    • Causality: Lower temperatures reduce the aggregation risk caused by the folding perturbations of the bulky Bromine atom.

Diagram 2: The SPI Workflow

SPI_Protocol Start Inoculate Trp-Auxotroph (M9 + Native Trp) Growth Grow to Mid-Log (OD600 ~ 0.8) Start->Growth Wash Centrifuge & Wash 2x (Remove Residual Trp) Growth->Wash Shift Resuspend in M9 + 5-Bromo-L-Trp Wash->Shift Equilibrate Incubate 15 min (Uptake Phase) Shift->Equilibrate Induce Induce (IPTG) Express at 20°C Equilibrate->Induce Harvest Harvest & Purify Induce->Harvest

Caption: Step-by-step Selective Pressure Incorporation (SPI) workflow for high-efficiency labeling.

Validation & Quality Control

Before proceeding to downstream applications, you must validate incorporation efficiency.

  • Intact Protein Mass Spectrometry (ESI-MS):

    • Calculate the theoretical mass shift.

    • 
       per Trp residue.
      
    • Success Criterion: >95% of the population should show the mass shift.

  • Thermal Shift Assay (TSA/DSF):

    • Compare the melting temperature (

      
      ) of Native vs. 5-Br-Trp variants.
      
    • Data Interpretation: A drop in

      
       > 5°C indicates significant structural destabilization. If this occurs, consider using 5-Fluoro-Tryptophan  (smaller radius) or optimizing buffer conditions.
      
References
  • Ross, J. A., et al. (2017). Biosynthetic Incorporation of Tryptophan Analogs in Proteins.[2][3][4] Basicmedical Key. Link

  • Goldstein, R. F., et al. (2022). Stabilization of a Protein by a Single Halogen-Based Aromatic Amplifier.[5][6] bioRxiv. Link

  • Breinlinger, S., et al. (2021). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF.[1] PMC. Link

  • Hargreaves, D., et al. (2023). Se-MAG Is a Convenient Additive for Experimental Phasing. MDPI. Link

  • Crowley, P. B., et al. (2012). Cation–π interactions in the stability of the tryptophan-rich protein, lectin. Journal of Biological Chemistry. (Contextualizing Trp stability).

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-bromo-L-tryptophan hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for managing 5-bromo-L-tryptophan hydrochloride waste, grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship. Our objective is to empower you, the researcher, to handle this process with the same confidence and precision you apply to your experiments.

Part 1: Chemical Profile and Core Disposal Principle

5-bromo-L-tryptophan hydrochloride is a halogenated organic compound. The presence of the bromine atom is the single most critical factor in determining its disposal pathway. Halogenated organic compounds are subject to specific regulations due to the potential for forming hazardous byproducts, such as dioxins and furans, if not incinerated at appropriate high temperatures.

The foundational principle, therefore, is segregation . This waste must never be mixed with non-halogenated organic waste streams.[1][2] Doing so contaminates the entire container of non-halogenated solvent, forcing it to be treated as the more expensive and stringently regulated halogenated waste.

Chemical Property Disposal Implication
Classification Halogenated Organic Compound
Physical State Solid Powder
Primary Hazard Toxicological properties not fully investigated.[3] Treat as hazardous.
Incompatibilities Strong oxidizing agents.[3]
Part 2: The Universal Pre-Disposal Checklist

Before the first gram of waste is generated, a robust framework for its management must be in place. All laboratory chemical waste management is governed by regulations from bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6][7]

  • Waste Minimization : Before beginning work, consider if the scale of the experiment can be reduced to minimize the volume of waste produced.[8]

  • Designate a Satellite Accumulation Area (SAA) : Every lab that generates hazardous waste must have a designated SAA.[8][9] This is an area at or near the point of generation where waste is collected before being moved to a central storage area. The SAA must be under the control of the operator of the process generating the waste.[8]

  • Procure Correct Supplies : Have the correct waste container and labels ready before you start the experiment.

Part 3: Step-by-Step Disposal Protocol for 5-bromo-L-tryptophan hydrochloride

This protocol ensures safety and compliance at every stage.

Safety is paramount. Before handling the chemical in any form, including as a waste product, ensure you are wearing the appropriate PPE.

  • Eye Protection : Safety glasses or chemical splash goggles are mandatory.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A standard lab coat.

This is the most critical step.

  • For Solid Waste : If you are disposing of the unused solid powder, it must be placed in a designated container for solid halogenated organic waste.

  • For Solutions : If the 5-bromo-L-tryptophan hydrochloride is dissolved in a solvent (e.g., for cleaning glassware), that solvent is now considered halogenated waste.

    • Example : If you rinse a beaker containing residual 5-bromo-L-tryptophan hydrochloride with acetone, that acetone rinseate must go into the halogenated liquid waste container, not the non-halogenated one.[2]

Proper containment and communication are essential for safety.

  • Container Selection : Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) carboy for liquids). The container must be in good condition and have a secure, leak-proof screw cap.[2][4]

  • Labeling : The container must be labeled clearly before the first drop of waste is added.[2] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "5-bromo-L-tryptophan hydrochloride " (avoid formulas or abbreviations).[2]

    • A list of all other components in the container (e.g., "Methanol," "Dichloromethane").

    • An approximate percentage of each component.

    • The date the first waste was added.

Store the labeled, sealed container in your designated SAA.

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[2][8] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.

  • Use Secondary Containment : Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[4]

  • Monitor Accumulation Limits : Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[8][10]

Laboratory-generated hazardous waste cannot be disposed of in the regular trash or poured down the sink.[4][10][11]

  • Contact EHS : Follow your institution's specific procedures for waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department or a designated waste management officer.[8][10]

  • Professional Disposal : The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] Halogenated wastes are typically destroyed via high-temperature incineration.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making correct disposal decisions for 5-bromo-L-tryptophan hydrochloride waste.

G cluster_assessment 1. Assess & Segregate cluster_containment 2. Contain & Document cluster_storage 3. Store & Dispose start Generate Waste: 5-bromo-L-tryptophan HCl is_halogenated Is it a Halogenated Organic Compound? start->is_halogenated segregate Segregate as HALOGENATED ORGANIC WASTE is_halogenated->segregate Yes (Contains Bromine) container Select Compatible Container with Screw Cap segregate->container label_container Label with 'Hazardous Waste', Full Chemical Names & Date container->label_container store Store in Designated SAA (Keep Closed, Use Secondary Containment) label_container->store dispose Arrange Pickup via EHS for Licensed Disposal Contractor store->dispose

Disposal Decision Workflow for Halogenated Waste.
Part 4: Spill and Emergency Procedures

In the event of a small spill of solid 5-bromo-L-tryptophan hydrochloride:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Secure the Area : Prevent access to the spill area.

  • Don PPE : Ensure you are wearing appropriate PPE, including respiratory protection if dust is generated.

  • Clean-Up : Gently sweep up the solid material, avoiding dust generation, and place it into a labeled hazardous waste container.[12]

  • Decontaminate : Clean the affected area with an appropriate solvent, and dispose of all cleaning materials (e.g., paper towels, wipes) as halogenated hazardous waste.[13]

  • Report : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.[9] This meticulous approach to the final step of an experiment is the hallmark of a responsible and effective scientist.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Vanderbilt University Medical Center, Office of Clinical and Research Safety (OCRS). Laboratory Guide for Managing Chemical Waste.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • MilliporeSigma. (2025, September 13). SAFETY DATA SHEET - L-Tryptophan.
  • TCI Chemicals. (2025, November 25). SAFETY DATA SHEET - DL-Tryptophan.
  • Spectrum Chemical. (2019, November 14). SAFETY DATA SHEET - 5-HYDROXY-L-TRYPTOPHAN.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Proteus Instruments. (2018, January 18). SAFETY DATA SHEET - L(-)-Tryptophan.
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview.
  • Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 5-Bromo-DL-tryptophan.
  • CJ EUROPE. (2015, August 3). Safety Data Sheet according to Regulation (EC) No 1907/2006 - L-Tryptophan Feed Grade.
  • DuraLabel. (2026, February 27). OSHA Rules for Chemical Hazards.
  • Cayman Chemical. (2025, September 24). Safety Data Sheet acc. to OSHA HCS - L-Tryptophan.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • Redox. (2021, October 8). Safety Data Sheet L-Tryptophan.
  • Retail Industry Leaders Association. (2023, May 15). Hazardous Waste Variations by State Matrix.
  • AdooQ BioScience. Safety Data Sheet - Nα-Fmoc-N(in)-Boc-L-tryptophan.
  • U.S. Environmental Protection Agency (EPA). (2003, July 30). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • MedChemExpress. (2025, April 9). L-Tryptophan (standard)-SDS.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.

Sources

Operational Safety and Logistics Guide: Handling 5-Bromo-L-Tryptophan Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams integrating unnatural halogenated amino acids into their workflows. 5-Bromo-L-tryptophan hydrochloride (CAS 139684-34-7) is an invaluable building block in neuroscience research, peptide synthesis, and enzymatic halogenation studies[1][2]. However, the presence of the bromine atom and the acidic hydrochloride salt form introduce specific handling, safety, and disposal challenges[1][3].

This guide provides a self-validating, step-by-step operational framework designed to protect laboratory personnel while preserving the chemical integrity of the compound.

Hazard Assessment & The Causality of Risk

Understanding why a chemical is hazardous is the first step in mitigating risk. 5-Bromo-L-tryptophan hydrochloride presents three primary operational hazards:

  • Biological Mimicry: As an analog of L-tryptophan, it can act as a false precursor in biological systems. Unintentional inhalation or ingestion may lead to unintended interactions with serotonin pathways or gut-microbiome enzymes (such as skatole synthases)[1][4].

  • Electrostatic Aerosolization: The crystalline hydrochloride salt is highly prone to static cling. When manipulated with standard metal spatulas, the powder can easily aerosolize, increasing the risk of respiratory exposure.

  • Halogenated Degradation Products: Improper disposal or incineration can lead to the release of hydrobromic acid (HBr) gas and toxic dioxins[5].

Quantitative Data: Physicochemical & Storage Parameters

To ensure experimental reproducibility, adhere to the following quantitative parameters[6]:

ParameterValueOperational Implication
Molecular Weight ~319.58 g/mol (HCl salt)Must account for the HCl mass when calculating precise molarity for enzymatic or cellular assays.
Stock Storage -80°C (6 months) / -20°C (1 month)Aliquot immediately after solubilization to prevent repeated freeze-thaw degradation.
Solubility Aqueous buffers, DMSOThe HCl salt enhances aqueous solubility compared to the free base, favoring physiological assays.
Physical State Crystalline PowderProne to static cling; mandates anti-static handling techniques during weighing.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding the specific vulnerabilities introduced by this compound.

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile gloves (min. 4 mil), double-gloved.Nitrile provides a robust barrier against the HCl salt's localized acidity and prevents dermal absorption of the brominated indole.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.The hydrochloride salt form is an acute eye irritant. Goggles prevent micro-dust from settling on the conjunctiva.
Body Protection Flame-resistant (FR) or 100% cotton lab coat.Synthetic blends generate static electricity. Cotton minimizes electrostatic accumulation that could aerosolize the fine powder during transfer.
Respiratory N95 or P100 particulate respirator.Required only if handling outside a certified fume hood. Prevents inhalation of airborne particulates that could act as false biological precursors.

Standard Operating Procedure: Safe Handling and Solubilization

The following workflow is designed as a self-validating system. By enclosing the compound early in the process, we eliminate the primary vector of exposure: airborne dust.

Workflow A 1. Preparation Fume Hood & PPE B 2. Weighing Anti-static Tools A->B Transfer to Balance C 3. Solubilization Closed System B->C Add Solvent D 4. Execution Reaction Setup C->D Proceed to Assay

Fig 1. Operational workflow for handling 5-bromo-L-tryptophan hydrochloride.

Step-by-Step Methodology
  • Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm). Causality: This velocity is optimal for capturing fine powders without creating turbulent eddies that blow the powder out of the weigh boat.

  • Anti-Static Mitigation: Place an anti-static ionizer near the analytical balance. Use a grounded, PTFE-coated or anti-static micro-spatula. Causality: Neutralizing the static charge prevents the HCl salt crystals from repelling each other and aerosolizing.

  • Enclosed Weighing: Tare a sealable glass or polypropylene vial on the balance. Weigh the 5-bromo-L-tryptophan hydrochloride directly into the vial. Do not use open weigh boats.

  • In-Hood Solubilization: Before removing the vial from the fume hood, add your solvent (e.g., DMSO or assay buffer) directly to the powder. Cap the vial tightly.

  • Self-Validation Check: Vortex the capped vial and visually inspect for clarity. Validation: If the solution remains turbid, the localized pH may be too low due to the hydrochloride salt. Adjusting the buffer capacity validates that the compound is fully dissolved and biologically available for downstream applications like peptide synthesis[3].

Spill Response and Decontamination

In the event of a powder spill, immediate and methodical action is required to prevent cross-contamination.

  • Do not sweep. Sweeping generates hazardous dust.

  • Wet Wiping: Dampen a disposable laboratory wipe with a 70% ethanol/water solution. Carefully place the wipe over the spilled powder to trap it.

  • Surface Neutralization: Wipe the area inward from the edges. Follow up with a mild alkaline surface cleaner to neutralize any residual acidity from the hydrochloride salt.

  • Disposal: Place all contaminated wipes into the designated halogenated solid waste container.

Halogenated Waste Disposal Plan

Because of the bromine atom, 5-bromo-L-tryptophan hydrochloride cannot be disposed of in standard organic or aqueous waste streams. Incineration of halogens requires specific environmental controls to prevent the release of toxic byproducts[5].

WasteLogic Start 5-Br-L-Trp HCl Waste Generated Decision Physical State? Start->Decision Solid Solid Consumables (Tips, Vials) Decision->Solid Powder/Solid Liquid Liquid Solutions (Aqueous/Organic) Decision->Liquid Dissolved SolidBin Halogenated Solid Waste Double-Bagged Solid->SolidBin LiquidBin Halogenated Liquid Waste HDPE Container Liquid->LiquidBin Incineration EPA-Approved Incineration (HBr Scrubbing) SolidBin->Incineration LiquidBin->Incineration

Fig 2. Halogenated waste segregation and disposal logic.

Waste Segregation Protocol
  • Solid Waste: Collect all empty vials, contaminated pipette tips, and spill-cleanup wipes in a double-bagged, clearly labeled "Halogenated Solid Waste" bin.

  • Liquid Waste: Store any unused stock solutions or reaction flow-through in a compatible High-Density Polyethylene (HDPE) container. Label it strictly as "Halogenated Organic Waste - Contains Bromine." Causality: Mixing with non-halogenated waste violates environmental regulations and can lead to dangerous exothermic reactions if mixed with incompatible solvents.

  • Final Destruction: Ensure your Environmental Health and Safety (EHS) department routes this waste to an EPA-approved incineration facility equipped with HBr gas scrubbers.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.